molecular formula C20H30ClN5O4 B1246216 MRS2395 CAS No. 491611-55-3

MRS2395

Katalognummer: B1246216
CAS-Nummer: 491611-55-3
Molekulargewicht: 439.9 g/mol
InChI-Schlüssel: NASABYJQIYJDID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MRS2395, also known as this compound, is a useful research compound. Its molecular formula is C20H30ClN5O4 and its molecular weight is 439.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-(2,2-dimethylpropanoyloxy)propyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN5O4/c1-19(2,3)16(27)29-9-12(10-30-17(28)20(4,5)6)8-26-11-23-13-14(22-7)24-18(21)25-15(13)26/h11-12H,8-10H2,1-7H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASABYJQIYJDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(CN1C=NC2=C(N=C(N=C21)Cl)NC)COC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435170
Record name 2-{[2-Chloro-6-(methylamino)-9H-purin-9-yl]methyl}propane-1,3-diyl bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491611-55-3
Record name 2-{[2-Chloro-6-(methylamino)-9H-purin-9-yl]methyl}propane-1,3-diyl bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of MRS2395: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2395 is a potent and selective antagonist of the P2Y12 receptor, a critical component in ADP-mediated platelet activation and a key target in antiplatelet therapy. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in hemostasis and thrombosis. Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation, granule release, and thrombus formation. Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy for the prevention of cardiovascular events. This compound, a dipivaloyl derivative, has emerged as a valuable pharmacological tool for investigating P2Y12 receptor function due to its high potency and selectivity.[1][2][3] This guide delineates the intricate mechanisms through which this compound exerts its inhibitory effects.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound, providing a basis for its characterization as a P2Y12 receptor antagonist.

ParameterValueSpecies/Cell TypeAssay ConditionsReference
Ki 3.6 µMRat PlateletsInhibition of ADP-induced platelet activation[1][2][3]
Ki 3.7 µMRat PlateletsInhibition of ADP-induced aggregation[4]
IC50 7 µMRat PlateletsInhibition of ADP-induced cAMP reduction in the presence of PGE1[1][2][3]
IC50 7 µMHuman Platelet-Rich PlasmaInhibition of platelet aggregation induced by 3 µM ADP[5]

Mechanism of Action: P2Y12 Receptor Antagonism and Downstream Signaling

This compound functions as a competitive antagonist at the P2Y12 receptor.[1][2][3][4] By binding to the receptor, it prevents ADP from initiating the downstream signaling cascade. The P2Y12 receptor is coupled to the inhibitory G protein, Gi.

Inhibition of Adenylyl Cyclase

Upon ADP binding, the activated Gi protein dissociates into its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lowered cAMP levels contribute to platelet activation. This compound, by blocking ADP binding, prevents this Gi-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP concentrations and promoting an inactive platelet state.[1][2][3]

cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ADP ADP ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Blocks ATP ATP ATP->AC Substrate Platelet_Activation Platelet Activation cAMP->Platelet_Activation Inhibits

P2Y12 Receptor-Mediated Inhibition of Adenylyl Cyclase by this compound.
Modulation of RhoA/ROCK and p38 MAPK Signaling Pathways

Recent studies have elucidated the role of this compound in modulating signaling pathways beyond the canonical adenylyl cyclase axis, particularly in microglia. In models of chronic migraine and neuropathic pain, P2Y12 receptor activation has been shown to engage the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) and p38 MAPK (mitogen-activated protein kinase) pathways, contributing to microglial activation and neuroinflammation. This compound has been demonstrated to attenuate the activation of these pathways.

Blockade of the P2Y12 receptor by this compound inhibits the activation of the small GTPase RhoA. This, in turn, prevents the activation of its downstream effector, ROCK. The RhoA/ROCK pathway is implicated in various cellular processes, including cytoskeletal rearrangement and gene expression. Furthermore, the inhibition of the P2Y12 receptor by this compound leads to a reduction in the phosphorylation and activation of p38 MAPK, a key regulator of inflammatory responses.

cluster_cell Microglial Cell P2Y12 P2Y12 Receptor RhoA RhoA P2Y12->RhoA Activates ROCK ROCK RhoA->ROCK Activates p38 p38 MAPK ROCK->p38 Activates Microglial_Activation Microglial Activation (Neuroinflammation) p38->Microglial_Activation Promotes ADP ADP ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Blocks

Inhibition of RhoA/ROCK and p38 MAPK Pathways by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist, such as ADP, and the inhibitory effect of antagonists like this compound.

Methodology:

  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the light transmission aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.

    • To test the effect of this compound, pre-incubate the PRP with varying concentrations of the compound for a specified time before adding the agonist.

    • Initiate platelet aggregation by adding a known concentration of ADP (e.g., 3 µM).

    • Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The percentage of aggregation is calculated relative to the PPP baseline. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the log concentration of this compound.[5]

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis start Whole Blood Collection centrifuge1 Low-Speed Centrifugation start->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) prp->calibrate ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->calibrate incubate Incubate PRP +/- this compound (37°C with stirring) calibrate->incubate add_agonist Add ADP to initiate aggregation incubate->add_agonist record Record Light Transmission add_agonist->record calculate Calculate % Aggregation Inhibition record->calculate plot Plot Inhibition vs. [this compound] calculate->plot ic50 Determine IC50 plot->ic50

Workflow for Platelet Aggregation Assay using Light Transmission Aggregometry.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Use cell membranes prepared from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled P2Y12 agonist (e.g., [3H]2-MeSADP), and varying concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to block the ADP-mediated inhibition of adenylyl cyclase activity.

Methodology:

  • Cell Culture and Treatment:

    • Use cells expressing the P2Y12 receptor (e.g., rat platelets or a recombinant cell line).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate adenylyl cyclase with an activator such as forskolin or prostaglandin E1 (PGE1).

    • Add ADP to induce P2Y12-mediated inhibition of adenylyl cyclase.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis:

    • The amount of cAMP produced is inversely proportional to the activity of the P2Y12 receptor.

    • Plot the cAMP levels against the log concentration of this compound to determine the IC50 value for the reversal of ADP-induced adenylyl cyclase inhibition.[1][2][3]

Conclusion

This compound is a well-characterized P2Y12 receptor antagonist that serves as an invaluable tool for studying platelet biology and the role of purinergic signaling in various physiological and pathological processes. Its mechanism of action is centered on the competitive blockade of the P2Y12 receptor, leading to the prevention of Gi-mediated inhibition of adenylyl cyclase and the attenuation of downstream signaling pathways, including the RhoA/ROCK and p38 MAPK cascades. The experimental protocols detailed in this guide provide a framework for the continued investigation of P2Y12 receptor antagonists and their therapeutic potential.

References

MRS2395: A Technical Guide to a P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on MRS2395, a potent antagonist of the P2Y12 receptor.

Introduction

This compound is a dipivaloyl derivative that acts as a potent and selective antagonist for the P2Y12 receptor, a crucial component in ADP-induced platelet activation and aggregation.[1] Its utility as a research tool lies in its ability to probe the function and signaling pathways of the P2Y12 receptor, which is a key therapeutic target in the prevention of thrombotic events.[1][2] This guide provides a detailed overview of the quantitative data associated with this compound, the intricate signaling pathway of the P2Y12 receptor, and the experimental protocols used to characterize this antagonist.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a comparative overview of its potency in various assays.

ParameterValueSpecies/SystemAssay TypeReference
Ki 3.6 µMRat PlateletsInhibition of ADP-induced platelet activation[1]
Ki 3.7 µMRat PlateletsInhibition of ADP-induced aggregation[2]
IC50 7 µMRat PlateletsInhibition of ADP-induced cAMP reduction (in the presence of PGE1)[1]
IC50 7 µMHuman Platelet-Rich PlasmaInhibition of ADP-induced platelet aggregation[3]

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi. Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation.

The binding of ADP to the P2Y12 receptor triggers the dissociation of the Gαi subunit from the Gβγ complex. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation relieves the inhibition of platelet activation.

Simultaneously, the Gβγ complex activates phosphoinositide 3-kinase (PI3K), which catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream effectors such as Akt (protein kinase B), which ultimately contributes to the conformational change of the glycoprotein IIb/IIIa (αIIbβ3) receptor, leading to fibrinogen binding and platelet aggregation.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gαi/βγ P2Y12->Gi Gai_active Gαi (active) Gi->Gai_active Gbg Gβγ Gi->Gbg AC Adenylyl Cyclase Gai_active->AC inhibits PI3K PI3K Gbg->PI3K cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA VASP_P VASP-P PKA->VASP_P phosphorylates VASP VASP VASP_P->VASP GPIIbIIIa_inactive GPIIb/IIIa (inactive) VASP->GPIIbIIIa_inactive inhibits PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Akt->GPIIbIIIa_inactive GPIIbIIIa_active GPIIb/IIIa (active) GPIIbIIIa_inactive->GPIIbIIIa_active activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation This compound This compound This compound->P2Y12 antagonizes

P2Y12 receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a P2Y12 receptor antagonist.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.[4]

  • Reaction Mixture: In a 96-well plate, combine the following in a final volume of 250 µL:[4]

    • 150 µL of the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[4]

    • 50 µL of varying concentrations of this compound (the competitor).

    • 50 µL of a fixed concentration of a suitable radioligand, such as [³³P]2MeSADP or [³H]PSB-0413.[5][6]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.[4]

  • Washing: Wash the filters four times with ice-cold wash buffer to remove non-specifically bound radioactivity.[4]

  • Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.[4]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Radioligand_Binding_Workflow start Start prep Prepare P2Y12 Receptor Membranes start->prep mix Prepare Reaction Mixture: - Membranes - this compound (varying conc.) - Radioligand (fixed conc.) prep->mix incubate Incubate at 30°C for 60 minutes mix->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit the ADP-mediated decrease in intracellular cAMP levels, providing a functional measure of its antagonist activity at the Gαi-coupled P2Y12 receptor.

Methodology:

  • Cell Preparation: Use washed platelets or a cell line expressing the P2Y12 receptor.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.[3] To increase basal cAMP levels for easier detection of inhibition, a phosphodiesterase inhibitor like IBMX and an adenylyl cyclase activator like forskolin or PGE1 can be included.[1]

  • Stimulation: Stimulate the cells with a fixed concentration of ADP for a defined period.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value, which is the concentration of this compound that restores 50% of the ADP-inhibited cAMP level.

cAMP_Assay_Workflow start Start prep Prepare Washed Platelets or P2Y12-expressing Cells start->prep preincubate Pre-incubate Cells with: - this compound (varying conc.) - PGE1/Forskolin (optional) - IBMX (optional) prep->preincubate stimulate Stimulate with ADP preincubate->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Intracellular cAMP (e.g., ELISA) lyse->quantify analyze Analyze Data: - Determine IC50 quantify->analyze end End analyze->end LTA_Workflow start Start prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) start->prep calibrate Calibrate Aggregometer (PRP=0%, PPP=100% transmission) prep->calibrate incubate Incubate PRP with This compound (varying conc.) at 37°C calibrate->incubate induce Induce Aggregation with ADP incubate->induce measure Measure Light Transmission over time induce->measure analyze Analyze Data: - Determine % Aggregation - Calculate IC50 measure->analyze end End analyze->end

References

In-Depth Technical Guide: The Discovery and Development of MRS2395, a Potent P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2395 is a significant pharmacological tool in the study of P2Y12 receptor function and a lead compound in the development of antiplatelet therapies. As a potent and selective antagonist of the P2Y12 receptor, this compound has been instrumental in elucidating the receptor's role in platelet aggregation, thrombosis, and more recently, in neuroinflammation and pain signaling. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties, experimental evaluation, and the signaling pathways it modulates.

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical mediator of platelet activation and aggregation. Its central role in thrombosis has made it a prime target for the development of antiplatelet drugs to treat and prevent cardiovascular events such as myocardial infarction and stroke. This compound emerged from structure-activity relationship (SAR) studies as a potent and selective antagonist of the P2Y12 receptor, offering a valuable tool for both basic research and preclinical drug development.

Discovery and Development

This compound, a dipivaloyl derivative, was developed as part of a series of acyclic analogues of adenosine bisphosphates. The research aimed to identify potent and selective antagonists for P2Y receptors. Through systematic modifications of the parent compounds, this compound was identified as a potent inhibitor of ADP-induced platelet activation.[1]

Pharmacological Profile

This compound is characterized by its competitive antagonism at the P2Y12 receptor. Its pharmacological activity has been quantified in various in vitro assays, providing key metrics for its potency and efficacy.

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from various studies.

ParameterValueSpecies/Cell TypeAssay ConditionsReference
Ki 3.6 µMRat PlateletsADP-induced platelet activation[1]
Ki 3.7 µMRat PlateletsADP-induced aggregation[2]
IC50 7 µMRat PlateletsInhibition of ADP-induced cAMP accumulation in the presence of PGE1[1]

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of ADP to the P2Y12 receptor. This receptor is coupled to the inhibitory G protein, Gαi.

Canonical P2Y12 Signaling Pathway

Activation of the P2Y12 receptor by ADP leads to the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), thereby promoting platelet activation and aggregation. This compound, by blocking ADP binding, prevents this signaling cascade, leading to the maintenance of high cAMP levels and inhibition of platelet activation.

Signaling in Microglia: RhoA/ROCK and p38 MAPK Pathways

In addition to its role in platelets, the P2Y12 receptor is prominently expressed on microglia, the resident immune cells of the central nervous system. In this context, P2Y12 receptor activation has been linked to microglial activation and neuroinflammation, particularly in pain signaling. Studies have shown that P2Y12 receptor activation can mediate microglial activation through the RhoA/ROCK pathway.[3][4][5] Furthermore, this signaling cascade can lead to the activation of p38 mitogen-activated protein kinase (p38 MAPK), a key regulator of inflammatory responses.[3][6][7] this compound has been shown to attenuate these signaling events, highlighting its potential as a modulator of neuroinflammation.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.

  • Materials:

    • Freshly drawn human or rat whole blood anticoagulated with 3.2% sodium citrate.

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

    • Adenosine diphosphate (ADP) solution.

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

    • Spectrophotometer or aggregometer.

  • Procedure:

    • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes.

    • Adjust the platelet count in the PRP to a standardized concentration using PPP.

    • Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

    • Place the PRP samples in the aggregometer cuvettes and establish a baseline reading.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP.

    • Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) as platelets aggregate.

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the P2Y12 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the P2Y12 receptor (e.g., platelets or transfected cell lines).

    • Radiolabeled P2Y12 antagonist (e.g., [³³P]-2MeSADP).

    • This compound stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known P2Y12 antagonist).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the functional antagonism of this compound by quantifying its ability to block the ADP-induced inhibition of cAMP production.

  • Materials:

    • Whole cells expressing the P2Y12 receptor (e.g., platelets or transfected cell lines).

    • Forskolin (an adenylyl cyclase activator).

    • Adenosine diphosphate (ADP) solution.

    • This compound stock solution.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Procedure:

    • Pre-incubate the cells with a PDE inhibitor for a specified time.

    • Treat the cells with varying concentrations of this compound or vehicle control.

    • Stimulate the cells with a fixed concentration of ADP in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of ADP more readily measurable.

    • Include control wells with forskolin alone (to determine maximal cAMP production) and forskolin plus ADP (to determine the extent of inhibition by ADP).

    • After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of the ADP response for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

Signaling Pathways

P2Y12_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y12 P2Y12 Receptor Gai Gαi P2Y12->Gai Activates RhoA RhoA-GTP P2Y12->RhoA Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gai->AC Inhibits PKA PKA cAMP->PKA Activates Platelet_Activation Platelet Activation & Aggregation PKA->Platelet_Activation Inhibits ROCK ROCK RhoA->ROCK p38 p38 MAPK ROCK->p38 Microglial_Activation Microglial Activation (Neuroinflammation, Pain) p38->Microglial_Activation ADP ADP ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits

Caption: P2Y12 receptor signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis cluster_invivo In Vivo Evaluation Platelet_Prep Platelet Preparation (PRP/Washed Platelets) Platelet_Agg Platelet Aggregation Assay Platelet_Prep->Platelet_Agg Membrane_Prep Membrane Preparation (P2Y12-expressing cells) Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Cell_Culture Cell Culture (P2Y12-expressing cells) cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay IC50_Calc IC50 Determination Platelet_Agg->IC50_Calc Ki_Calc Ki Determination Binding_Assay->Ki_Calc cAMP_Assay->IC50_Calc Animal_Model Animal Models (e.g., Pain, Thrombosis) MRS2395_Admin This compound Administration (e.g., i.t., i.p.) Animal_Model->MRS2395_Admin Behavioral_Test Behavioral Testing (e.g., Paw Withdrawal) MRS2395_Admin->Behavioral_Test Tissue_Analysis Tissue Analysis (e.g., Western Blot for p-p38) MRS2395_Admin->Tissue_Analysis

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound has proven to be an invaluable pharmacological tool for the investigation of P2Y12 receptor function. Its well-characterized potency and selectivity have enabled detailed studies of the receptor's role in both hemostasis and neuroinflammation. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other P2Y12 receptor modulators. Further research into the in vivo effects and therapeutic potential of this compound and its analogues is warranted, particularly in the context of neuroinflammatory and chronic pain disorders.

References

The Role of MRS2395 in Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of MRS2395 in the study of platelet aggregation. As a potent and selective antagonist of the P2Y12 receptor, this compound serves as an invaluable tool for elucidating the molecular mechanisms underlying platelet activation and for the development of novel antiplatelet therapies. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: The P2Y12 Receptor and Platelet Aggregation

Platelet aggregation is a fundamental process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug. Adenosine diphosphate (ADP) is a key agonist in this process, released from dense granules of activated platelets and red blood cells. ADP exerts its effects by binding to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3]

The P2Y12 receptor, coupled to the inhibitory G protein (Gi), plays a central role in amplifying and sustaining the platelet aggregation response.[3][4] Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that inhibit platelet activation. This Gi-mediated signaling is crucial for the full and irreversible aggregation of platelets.[1] Given its pivotal role, the P2Y12 receptor is a major target for antiplatelet drugs.[2]

This compound: A Selective P2Y12 Receptor Antagonist

This compound is a synthetic compound that acts as a potent and selective antagonist of the P2Y12 receptor.[6][7] It is a derivative of adenosine bisphosphate and is characterized by its dipivaloyl ester modifications, which enhance its cell permeability.[6] By competitively blocking the binding of ADP to the P2Y12 receptor, this compound effectively inhibits the downstream signaling cascade that leads to platelet aggregation. Its selectivity for the P2Y12 receptor makes it an excellent research tool for isolating and studying the specific contributions of this receptor to platelet function, distinguishing its role from that of the P2Y1 receptor.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a P2Y12 antagonist has been quantified in various in vitro studies. The following table summarizes key inhibitory parameters, providing a comparative overview of its potency.

ParameterValueSpeciesAssay ConditionsReference
IC₅₀ 7 µMRatInhibition of ADP-induced cAMP reduction in the presence of PGE1.[6]
Kᵢ 3.6 µM-Inhibition of ADP-induced platelet activation.[6]
Kᵢ 3.7 µMRatInhibition of ADP-induced aggregation in rat platelets.

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

P2Y12 Signaling Pathway and the Action of this compound

The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor and the point of intervention by this compound.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds to This compound This compound This compound->P2Y12_Receptor Blocks Gi_protein Gi Protein P2Y12_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation Inhibits

P2Y12 receptor signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in platelet aggregation.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Freshly drawn human or animal blood anticoagulated with 3.2% sodium citrate.

  • Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin receptor-activating peptide (TRAP-6).

  • This compound stock solution (in DMSO or appropriate solvent).

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[8]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[9]

    • Adjust the platelet count of the PRP to 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.

  • Assay Performance:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP set to 100% light transmission and PRP set to 0% light transmission.[8]

    • Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

    • Add 5 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.

    • Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 5-20 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the concentration of this compound to determine the IC₅₀ value.

Platelet Dense Granule Release Assay (Luciferin-Luciferase Assay)

This assay quantifies the release of ATP from platelet dense granules upon activation, using a luciferin-luciferase reaction that produces a luminescent signal proportional to the amount of ATP.

Materials:

  • Washed platelets.

  • Platelet agonists (e.g., Thrombin, TRAP-6).

  • This compound stock solution.

  • Luciferin-luciferase reagent.

  • Luminometer or a plate reader with luminescence capabilities.

Procedure:

  • Preparation of Washed Platelets:

    • Prepare PRP as described above.

    • Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at 800 x g for 15 minutes.

    • Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent premature activation.

    • Adjust the platelet concentration to 2-5 x 10⁸ platelets/mL.

  • Assay Performance:

    • In a luminometer tube or a white-walled microplate, add washed platelets.

    • Add this compound at desired concentrations or vehicle control and incubate.

    • Add the luciferin-luciferase reagent.

    • Initiate the reaction by adding the platelet agonist.

    • Immediately measure the luminescence signal over time.

  • Data Analysis:

    • The amount of ATP released is quantified by comparing the luminescence signal to an ATP standard curve.

    • The inhibitory effect of this compound is calculated as the percentage reduction in ATP release compared to the control.

Intracellular cAMP Measurement Assay

This assay determines the effect of this compound on the P2Y12-mediated inhibition of cAMP production.

Materials:

  • Washed platelets.

  • Adenylyl cyclase activator (e.g., Prostaglandin E1 - PGE1 or Forskolin).

  • ADP.

  • This compound stock solution.

  • cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit.

  • Cell lysis buffer.

Procedure:

  • Platelet Preparation and Treatment:

    • Use washed platelets prepared as described above.

    • Pre-incubate the platelets with various concentrations of this compound or vehicle control.

    • Stimulate the platelets with an adenylyl cyclase activator (e.g., PGE1) to induce cAMP production.

    • Add ADP to activate the P2Y12 receptor and induce the inhibition of cAMP production.

  • cAMP Measurement:

    • Stop the reaction by adding a lysis buffer or by rapid freezing.

    • Measure the intracellular cAMP concentration using a commercially available EIA or RIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • The ability of this compound to block the ADP-induced decrease in cAMP levels is quantified.

    • The results are expressed as the percentage reversal of the ADP-mediated inhibition of cAMP synthesis.

Experimental Workflow for Screening P2Y12 Antagonists

The following diagram outlines a typical experimental workflow for the initial screening and characterization of potential P2Y12 receptor antagonists like this compound.

P2Y12_Antagonist_Screening_Workflow Start Start Compound_Library Compound Library (e.g., this compound analogs) Start->Compound_Library Primary_Screen Primary Screen: High-Throughput Platelet Aggregation Assay Compound_Library->Primary_Screen Hit_Identification Identify Hits (>50% inhibition?) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Yes End End Hit_Identification->End No Secondary_Assays Secondary Assays: - Dense Granule Release - cAMP Measurement Dose_Response->Secondary_Assays Selectivity_Panel Selectivity Profiling: (e.g., other P2Y receptors) Secondary_Assays->Selectivity_Panel Lead_Candidate Lead Candidate Selection Selectivity_Panel->Lead_Candidate Lead_Candidate->End

Workflow for screening and characterizing P2Y12 antagonists.

Structure-Activity Relationship (SAR) of P2Y12 Antagonists

The development of this compound and other P2Y12 antagonists has been guided by extensive structure-activity relationship (SAR) studies.[10] For the class of adenosine-derived antagonists, modifications to the purine ring, the ribose moiety, and the phosphate groups have been systematically explored to optimize potency, selectivity, and pharmacokinetic properties.[11] For instance, substitutions at the N⁶ and C2 positions of the adenine ring have been shown to significantly influence receptor affinity and antagonist activity. The bisphosphate group is crucial for binding, and modifications to the phosphate chain can alter the compound's antagonistic properties. Understanding these SAR principles is essential for the rational design of new and improved P2Y12 inhibitors for therapeutic use.[10][11]

Conclusion

This compound is a cornerstone research tool in the field of platelet biology and thrombosis. Its high selectivity for the P2Y12 receptor allows for the precise investigation of this critical signaling pathway in platelet aggregation. The quantitative data on its inhibitory potency, coupled with detailed experimental protocols, provides researchers with the necessary information to effectively utilize this compound in their studies. The visualization of the P2Y12 signaling pathway and a typical screening workflow further aids in the conceptual understanding and practical application of this knowledge. As research into antithrombotic therapies continues, the insights gained from studies utilizing this compound will undoubtedly contribute to the development of safer and more effective drugs for the prevention and treatment of cardiovascular diseases.

References

Investigating Purinergic Signaling with MRS2395: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of MRS2395, a potent and selective antagonist of the P2Y12 receptor, in the investigation of purinergic signaling. It is designed to equip researchers with the necessary theoretical knowledge and practical methodologies to effectively utilize this tool in their studies.

Introduction to Purinergic Signaling and the P2Y12 Receptor

Purinergic signaling is a form of extracellular signaling mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These molecules act as signaling agents by binding to specific purinergic receptors, which are broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP). The P2 receptor family is further divided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.

The P2Y12 receptor is a key member of the P2Y family, primarily expressed on the surface of platelets and microglia.[1][2] It is a Gi-coupled receptor that, upon activation by its endogenous ligand ADP, initiates a signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling pathway plays a crucial role in platelet activation and aggregation, making the P2Y12 receptor a major target for antiplatelet drugs.[1] In the central nervous system, the P2Y12 receptor is involved in microglial activation and chemotaxis in response to injury.[2]

This compound: A Selective P2Y12 Antagonist

This compound is a selective antagonist of the P2Y12 receptor, widely used as a pharmacological tool to study its function.[4] By blocking the binding of ADP to the P2Y12 receptor, this compound effectively inhibits the downstream signaling cascade, thereby preventing platelet aggregation and microglial activation.[5][6] Its selectivity and potency make it an invaluable tool for dissecting the role of the P2Y12 receptor in various physiological and pathological processes.

Quantitative Data for this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values can vary depending on the experimental conditions and the cell type used.

ParameterValueCell Type/SystemReference
IC50 7 µMHuman Platelet Rich Plasma (ADP-induced aggregation)[5]
Ki 3.7 µMRat Platelets (ADP-induced aggregation)[4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on purinergic signaling.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of platelets to aggregate in response to an agonist, and the inhibitory effect of antagonists like this compound.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an agonist is added, platelets aggregate, causing the PRP to become more transparent. This change in light transmission is measured by an aggregometer.

Materials:

  • Freshly drawn human blood

  • 3.2% Sodium Citrate (anticoagulant)

  • ADP (agonist)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Platelet-poor plasma (PPP) for blank

  • Light Transmission Aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Assay:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

    • Pre-warm the PRP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a defined volume of PRP to a cuvette with a stir bar.

    • Add this compound at the desired concentration (or vehicle control) and incubate for a specified time (e.g., 5 minutes).

    • Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the PPP control.

    • The IC50 value for this compound can be determined by testing a range of concentrations and plotting the inhibition of aggregation against the log of the inhibitor concentration.

cAMP Measurement Assay (Competitive ELISA)

This assay quantifies the intracellular levels of cyclic AMP (cAMP) to assess the effect of this compound on the P2Y12 receptor's inhibition of adenylyl cyclase.

Principle: This is a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Materials:

  • Cells expressing the P2Y12 receptor (e.g., platelets, CHO-K1 cells)

  • This compound

  • ADP (agonist)

  • Forskolin (adenylyl cyclase activator, optional)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP ELISA Kit (commercially available)[7][8][9][10]

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture and prepare cells according to standard protocols.

  • Treatment:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

    • Treat the cells with this compound at various concentrations (or vehicle control) for a defined period.

    • Stimulate the cells with ADP (in the presence or absence of forskolin, which can be used to amplify the signal).

  • Cell Lysis:

    • Lyse the cells using the lysis buffer provided in the ELISA kit.

  • ELISA:

    • Follow the specific instructions of the commercial cAMP ELISA kit. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Adding the enzyme-linked cAMP conjugate.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the cAMP standards.

    • Calculate the concentration of cAMP in the samples based on the standard curve.

Intracellular Calcium ([Ca2+]i) Mobilization Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration in response to P2Y12 receptor activation and its inhibition by this compound. While P2Y12 activation itself does not directly mobilize intracellular calcium, it potentiates the calcium signal initiated by other receptors like P2Y1.

Principle: Fura-2 AM is a membrane-permeant fluorescent dye that is cleaved by intracellular esterases to become Fura-2, which is trapped inside the cell. Fura-2 binds to free Ca2+ and its fluorescence excitation spectrum shifts. The ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) is used to calculate the intracellular calcium concentration.

Materials:

  • Cells expressing P2Y1 and P2Y12 receptors (e.g., platelets)

  • Fura-2 AM

  • Pluronic F-127 (to aid in dye loading)

  • HEPES-buffered saline

  • ADP (agonist)

  • This compound

  • Fluorescence microscope or plate reader with ratiometric capabilities

Procedure:

  • Cell Loading:

    • Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HEPES-buffered saline for 30-60 minutes at 37°C in the dark.[11][12][13]

    • Wash the cells to remove extracellular dye.

  • Assay:

    • Resuspend the loaded cells in fresh buffer.

    • Place the cells in the imaging chamber or microplate.

    • Obtain a baseline fluorescence ratio.

    • Add this compound at the desired concentration and incubate.

    • Add ADP to stimulate the cells.

    • Record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) over time.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio.

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Calibration can be performed using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios, allowing for the calculation of absolute [Ca2+]i concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within purinergic signaling pathways and the logical flow of experiments is crucial for a comprehensive understanding.

P2Y12 Signaling Pathway in Platelets

P2Y12_Platelet_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation (Aggregation, Granule Release) cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Akt->Platelet_Activation

Caption: P2Y12 receptor signaling cascade in platelets.

P2Y12 Signaling Pathway in Microglia

P2Y12_Microglia_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP_ADP ATP/ADP (from injured neurons) P2Y12 P2Y12 Receptor ATP_ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates PI3K PI3K Gi->PI3K Activates RhoA RhoA/ROCK Pathway Gi->RhoA Akt Akt PI3K->Akt Microglial_Response Microglial Response (Chemotaxis, Activation) Akt->Microglial_Response RhoA->Microglial_Response

Caption: P2Y12 receptor signaling in microglia.

Experimental Workflow for Investigating Purinergic Signaling with this compound

Experimental_Workflow Hypothesis Hypothesis: Investigate the role of P2Y12 in a specific cellular process Cell_Model Select Cellular Model (e.g., Platelets, Microglia) Hypothesis->Cell_Model Experiment_Design Experimental Design Cell_Model->Experiment_Design Platelet_Agg Platelet Aggregation Assay Experiment_Design->Platelet_Agg Choose appropriate assays cAMP_Assay cAMP Measurement Assay Experiment_Design->cAMP_Assay Choose appropriate assays Ca_Imaging Calcium Imaging Assay Experiment_Design->Ca_Imaging Choose appropriate assays Data_Collection Data Collection Platelet_Agg->Data_Collection Perform experiments with/without this compound cAMP_Assay->Data_Collection Perform experiments with/without this compound Ca_Imaging->Data_Collection Perform experiments with/without this compound Data_Analysis Data Analysis (e.g., IC50 calculation) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion: Role of P2Y12 elucidated Interpretation->Conclusion

Caption: General experimental workflow using this compound.

Conclusion

This compound is a powerful and selective tool for the investigation of P2Y12 receptor-mediated purinergic signaling. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively probe the multifaceted roles of the P2Y12 receptor in health and disease. The provided quantitative data and visual workflows serve as a valuable resource for designing, executing, and interpreting experiments in the field of purinergic signaling.

References

An In-Depth Technical Guide to MRS2395 for In Vitro Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MRS2395, a selective antagonist of the P2Y12 receptor, for its application in in vitro research. It covers the compound's mechanism of action, key pharmacological data, and detailed protocols for essential experimental assays.

Core Concepts: Understanding this compound and the P2Y12 Receptor

This compound is a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily expressed on the surface of platelets.[1][2] The P2Y12 receptor is a crucial component in the process of platelet activation and aggregation, making it a significant target in thrombosis research and for the development of antiplatelet therapies.[3][4]

The endogenous agonist for the P2Y12 receptor is adenosine diphosphate (ADP). Upon ADP binding, the P2Y12 receptor couples to the Gαi subunit of the heterotrimeric G protein.[3][5] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] Lowered cAMP levels contribute to the activation of platelets. Concurrently, the Gβγ subunits of the G protein can activate phosphoinositide 3-kinase (PI3K), further promoting platelet aggregation.[5]

This compound acts by competitively binding to the P2Y12 receptor, thereby preventing ADP from binding and initiating the downstream signaling events that lead to platelet activation.[2]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound from various in vitro studies. This data is essential for designing experiments and interpreting results.

ParameterValueSpecies/Cell TypeAssayReference
Ki 3.7 µMRat PlateletsADP-induced Platelet Aggregation[2]
IC50 7 µMRat PlateletsInhibition of ADP-induced cAMP formation[1]
IC50 7 µMHuman Platelet-Rich PlasmaADP-induced Platelet Aggregation[4]
IC50 ~20 µMCHO cells expressing human P2Y12 receptorInhibition of 2-MeSADP-induced adenylyl cyclase inhibition[6]

Signaling Pathway and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

P2Y12 Receptor Signaling Pathway

This diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the inhibitory effect of this compound.

P2Y12_Signaling cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor G_protein Gi Protein (αi, βγ) P2Y12->G_protein Activates ADP ADP ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PI3K PI3K G_protein->PI3K Activates (βγ) cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Promotes

P2Y12 Receptor Signaling Pathway
Experimental Workflow: GPCR Antagonist Screening

This diagram outlines a general workflow for screening and characterizing a GPCR antagonist like this compound.

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., High-Throughput Calcium Assay) start->primary_screen hit_id Hit Identification (Compounds showing inhibitory activity) primary_screen->hit_id dose_response Dose-Response Analysis (Determine IC50) hit_id->dose_response secondary_assays Secondary Functional Assays (e.g., Platelet Aggregation, cAMP Assay) dose_response->secondary_assays binding_assay Binding Affinity Determination (Determine Ki) secondary_assays->binding_assay selectivity Selectivity Profiling (Test against other P2Y receptors) binding_assay->selectivity lead_compound Lead Compound Characterization selectivity->lead_compound

GPCR Antagonist Screening Workflow

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from standard procedures for LTA.[7][8]

Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

  • This compound stock solution (e.g., in DMSO).

  • Adenosine diphosphate (ADP) solution.

  • Platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood and centrifuge at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. PPP will be used to set the 100% aggregation baseline.

  • Assay Protocol:

    • Adjust the platelet count of the PRP to 200-300 x 109/L using autologous PPP.

    • Pre-warm PRP and PPP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette an appropriate volume of adjusted PRP into aggregometer cuvettes containing a stir bar.

    • Incubate the PRP for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

    • Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 2-15 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 3-10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the PPP control.

    • The IC50 value for this compound can be determined by testing a range of concentrations and plotting the percentage of inhibition against the log of the antagonist concentration.

Calcium Mobilization Assay

This protocol is a general guideline for a fluorescence-based calcium mobilization assay using a cell line expressing the P2Y12 receptor, such as CHO-K1 cells.[9][10]

Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human P2Y12 receptor.

  • Cell culture medium (e.g., Ham's F-12).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • P2Y12 receptor agonist (e.g., 2-MeSADP).

  • This compound stock solution.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Preparation:

    • Seed the P2Y12-expressing CHO-K1 cells into the microplates at an optimized density (e.g., 10,000-80,000 cells/well) and culture overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing Fluo-4 AM and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature.

  • Assay Protocol:

    • Prepare a compound plate containing serial dilutions of this compound and a fixed concentration of the P2Y12 agonist (e.g., EC80 concentration of 2-MeSADP).

    • Place the cell plate in the fluorescence plate reader.

    • Initiate the kinetic read, measuring fluorescence intensity at Ex/Em = 490/525 nm.

    • After establishing a baseline fluorescence, the instrument's liquid handler should add the this compound solution (or vehicle) followed by the agonist solution.

    • Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence intensity reflects the intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to measure the effect of this compound on the inhibition of adenylyl cyclase activity, typically by quantifying intracellular cAMP levels using an ELISA-based kit.

Objective: To determine the ability of this compound to reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cells expressing the P2Y12 receptor (e.g., CHO-K1 cells).

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • P2Y12 receptor agonist (e.g., 2-MeSADP).

  • This compound stock solution.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP ELISA kit.

  • Microplate reader for ELISA.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.

    • Add the P2Y12 agonist (e.g., 2-MeSADP) to all wells except the basal and forskolin-only controls.

    • Add forskolin to all wells except the basal control to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP ELISA kit protocol.

    • Perform the competitive ELISA as per the manufacturer's instructions. This typically involves incubating the cell lysates with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate.

    • After washing, add the substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The absorbance is inversely proportional to the amount of cAMP in the sample.

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production can be used to determine its IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of the P2Y12 receptor. Its selectivity allows for the specific interrogation of P2Y12-mediated signaling pathways in various cell types, most notably in platelets. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute robust in vitro studies utilizing this compound, contributing to a deeper understanding of P2Y12 receptor function in health and disease.

References

chemical structure and properties of MRS2395

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MRS2395, a selective antagonist of the P2Y12 receptor.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the class of purinergic signaling antagonists. Its chemical structure and properties are fundamental to its biological activity and are summarized below.

Chemical Structure:

  • IUPAC Name: 2,2-dimethylpropionic acid 3-(2-chloro-6-methylaminopurin-9-yl)-2-(2,2-dimethylpropionyloxymethyl)propyl ester[1]

  • Molecular Formula: C₂₀H₃₀ClN₅O₄[2][3]

  • Molecular Weight: 439.94 g/mol [2][3]

  • SMILES: CNC1=C2N=CN(CC(COC(C(=O)C(C)(C)C)=O)COC(=O)C(C)(C)C)C2=NC(Cl)=N1

Physicochemical Properties:

PropertyValue
Aqueous Solubility Data not available
pKa Data not available
LogP (Octanol-Water Partition Coefficient) Data not available

Biological Activity

This compound is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. Its primary mechanism of action involves the inhibition of ADP-mediated signaling pathways in platelets.

Quantitative Biological Data:

ParameterValueSpeciesAssay Conditions
Ki (inhibition constant) 3.6 µM[3] or 3.7 µM[4]RatInhibition of ADP-induced platelet aggregation
IC50 (half maximal inhibitory concentration) 7 µM[3]HumanInhibition of ADP-induced platelet aggregation

Mechanism of Action: P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation. This compound competitively inhibits this process.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to This compound This compound This compound->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Converts ATP to cAMP->Platelet_Activation Inhibits P2Y12_Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screening: P2Y12 Receptor Binding Assay start->primary_screen hit_identification Hit Identification primary_screen->hit_identification secondary_screen Secondary Screening: Platelet Aggregation Assay hit_identification->secondary_screen Active Compounds end End: Candidate Drug hit_identification->end Inactive Compounds lead_selection Lead Compound Selection secondary_screen->lead_selection lead_selection->primary_screen Requires Optimization in_vivo In Vivo Efficacy & Toxicity Studies lead_selection->in_vivo Potent & Selective Leads in_vivo->end

References

MRS2395: A Technical Guide to its Selectivity for the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological selectivity of MRS2395 for the P2Y12 receptor. This compound, a dipivaloyl derivative, is a recognized antagonist of the P2Y12 receptor, a critical component in ADP-induced platelet activation.[1][2][3] This document consolidates quantitative data, details key experimental methodologies, and illustrates relevant biological pathways and workflows to support research and development efforts targeting the P2Y12 receptor.

Quantitative Selectivity Profile

Parameter Value Assay System Reference
Ki 3.6 µMInhibition of ADP-induced platelet activationRat Platelets[1][2][7]
IC50 7 µMInhibition of ADP-induced cAMP formation in the presence of PGE1Rat Platelets[1][2][3]
IC50 7 µMInhibition of ADP-induced platelet aggregationHuman Platelet-Rich Plasma (PRP)[8]

P2Y12 Receptor Signaling and Antagonism by this compound

The P2Y12 receptor is a Gi protein-coupled receptor that plays a pivotal role in platelet activation and aggregation. Upon binding its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP promotes platelet activation and aggregation. This compound acts as an antagonist at this receptor, blocking the effects of ADP and thereby inhibiting platelet activation.

P2Y12_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Blocks Gi Gαi P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC Activation Platelet Activation cAMP->Activation Inhibits

P2Y12 receptor signaling pathway and this compound antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

  • The PRP is carefully collected.

2. Aggregation Measurement:

  • PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

  • A baseline light transmission is established.

  • This compound or vehicle control is pre-incubated with the PRP for a specified time.

  • Platelet aggregation is induced by the addition of a submaximal concentration of ADP (e.g., 3 µM).[8]

  • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • The IC50 value is determined from the concentration-response curve of this compound.[8]

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay blood Whole Blood Collection (Sodium Citrate) centrifuge1 Low-Speed Centrifugation (e.g., 200 x g, 15-20 min) blood->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp warm Warm PRP to 37°C in Aggregometer prp->warm incubate Pre-incubate with this compound or Vehicle warm->incubate add_adp Induce Aggregation with ADP incubate->add_adp record Record Light Transmission add_adp->record analyze Analyze Data and Determine IC50 record->analyze

Workflow for a platelet aggregation assay.
Inhibition of Adenylyl Cyclase (cAMP) Assay

This functional assay determines the ability of this compound to counteract the ADP-mediated inhibition of adenylyl cyclase.

1. Platelet Preparation:

  • Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

2. Assay Procedure:

  • Washed platelets are pre-incubated with this compound or vehicle control.

  • Adenylyl cyclase is then stimulated with a known activator, such as Prostaglandin E1 (PGE1).

  • ADP is added to the system to inhibit the PGE1-stimulated adenylyl cyclase activity.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular concentration of cAMP is measured using a commercially available assay kit (e.g., ELISA or TR-FRET based).

  • The IC50 value for this compound is calculated by determining the concentration required to restore 50% of the cAMP level that was inhibited by ADP.

Off-Target and Other Considerations

While this compound is a valuable tool for studying P2Y12, researchers should be aware of potential off-target effects, especially at higher concentrations. Studies have utilized this compound to investigate the role of P2Y12 in various physiological and pathological processes beyond thrombosis, including neuroinflammation and pain.[5][6] The interpretation of results from such studies should consider the selectivity profile and the concentrations used.

References

Understanding the P2Y12 Receptor and its Antagonism by MRS2395: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the P2Y12 receptor's function, its critical role in platelet activation, and its inhibition by the antagonist MRS2395. This document details the signaling pathways, quantitative pharmacological data, and key experimental methodologies relevant to the study of this important therapeutic target.

The P2Y12 Receptor: A Key Mediator of Platelet Aggregation

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of blood platelets. It plays a pivotal role in hemostasis and thrombosis. The endogenous agonist for the P2Y12 receptor is adenosine diphosphate (ADP), which, upon binding, initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1][2][3] Consequently, the P2Y12 receptor has emerged as a major target for antiplatelet therapies aimed at preventing thrombotic events such as myocardial infarction and stroke.[4]

This compound: A Potent P2Y12 Receptor Antagonist

This compound is a synthetic and potent antagonist of the P2Y12 receptor.[5] It is a derivative of adenosine bisphosphate and acts by competitively blocking the binding of ADP to the P2Y12 receptor, thereby inhibiting downstream signaling and subsequent platelet activation.[5]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the interaction of this compound with the P2Y12 receptor.

ParameterValueSpeciesAssay ConditionsReference(s)
Binding Affinity (Ki) 3.6 µMRatADP-induced platelet activation[5]
3.7 µMRatADP-induced platelet aggregation

Table 1: Binding Affinity of this compound for the P2Y12 Receptor

ParameterValueSpeciesAssay ConditionsReference(s)
Inhibitory Concentration (IC50) 7 µMRatInhibition of ADP-induced cAMP accumulation in the presence of PGE1[5][6]

Table 2: Functional Inhibitory Activity of this compound

P2Y12 Receptor Signaling Pathways

The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[1] Activation of the P2Y12 receptor by ADP triggers a cascade of intracellular events that ultimately lead to platelet aggregation and degranulation. The primary signaling pathways are detailed below and illustrated in the accompanying diagrams.

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon ADP binding, the Gαi subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase.[1][2][7] This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[8][9] Dephosphorylated VASP is associated with the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key step in platelet aggregation.[7][8]

P2Y12_Adenylyl_Cyclase_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gai Gαi P2Y12->Gai AC Adenylyl Cyclase Gai->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA VASP VASP-P PKA->VASP P GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation This compound This compound This compound->P2Y12

P2Y12 signaling via adenylyl cyclase inhibition.
Gβγ-Mediated Activation of PI3K/Akt Pathway

The Gβγ subunits, which also dissociate upon receptor activation, stimulate phosphoinositide 3-kinase (PI3K).[2][7][10] PI3K activation leads to the phosphorylation and activation of Akt (also known as protein kinase B).[1][2][10] The PI3K/Akt pathway is a crucial signaling cascade that contributes to the stabilization of platelet aggregation and thrombus formation.[7][11]

P2Y12_PI3K_Akt_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gbg Gβγ P2Y12->Gbg PI3K PI3K Gbg->PI3K Akt Akt PI3K->Akt PIP2 to PIP3 Downstream Downstream Effectors Akt->Downstream Thrombus Thrombus Stabilization Downstream->Thrombus This compound This compound This compound->P2Y12

P2Y12 signaling via the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the P2Y12 receptor and the inhibitory effects of this compound.

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist, and the inhibition of this process by an antagonist.

Principle: Light transmission aggregometry (LTA) is the gold standard. Platelet-rich plasma (PRP) is stirred in a cuvette, and as platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

Methodology:

  • Blood Collection: Collect whole blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days) into tubes containing 3.2% or 3.8% sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain platelet-rich plasma (PRP).

  • PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (typically 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Assay Procedure:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette adjusted PRP into aggregometer cuvettes with a magnetic stir bar.

    • Incubate the PRP for a defined period with either vehicle control or varying concentrations of this compound.

    • Add the agonist (e.g., ADP) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The maximum percentage of aggregation is determined. For antagonist studies, IC50 values are calculated from the concentration-response curves.[12]

cAMP Accumulation Assay

This assay measures the intracellular levels of cAMP, which are modulated by the P2Y12 receptor's interaction with adenylyl cyclase.

Principle: This is a competitive immunoassay. cAMP produced by cells competes with a labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.

Methodology:

  • Cell Culture: Use a suitable cell line expressing the P2Y12 receptor (e.g., CHO-K1 cells) or isolated platelets.

  • Cell Stimulation:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate the cells with varying concentrations of this compound or vehicle.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of the P2Y12 agonist ADP.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Perform the competitive immunoassay according to the manufacturer's instructions (e.g., using a commercial ELISA or HTRF kit).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and calculate the percent inhibition by this compound to determine the IC50 value.[5]

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest.

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. The amount of [³⁵S]GTPγS incorporated into the G protein is a measure of receptor activation. Antagonists will inhibit this agonist-induced binding.[13][14]

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the P2Y12 receptor.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.

  • Reaction Mixture:

    • In a microplate, combine the cell membranes, varying concentrations of this compound or vehicle, and the P2Y12 agonist (e.g., ADP).

    • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for a defined period.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound.

VASP Phosphorylation Assay

This assay provides a specific measure of the P2Y12 signaling pathway activity.

Principle: The phosphorylation state of VASP is directly linked to the level of cAMP and PKA activity. Inhibition of the P2Y12 receptor by antagonists like this compound leads to an increase in VASP phosphorylation. This can be detected using flow cytometry or Western blotting with a phospho-specific antibody.[8][15][16]

Methodology (Flow Cytometry):

  • Blood Sample Preparation: Use citrated whole blood.

  • Incubation:

    • Incubate blood samples with prostaglandin E1 (PGE1) to stimulate cAMP production and VASP phosphorylation.

    • In a parallel sample, incubate with PGE1 and ADP to assess the de-phosphorylation effect of P2Y12 activation.

    • To test the antagonist, pre-incubate the blood with this compound before adding PGE1 and ADP.

  • Fixation and Permeabilization: Fix the platelets with a fixative (e.g., paraformaldehyde) and then permeabilize them to allow antibody entry.

  • Immunostaining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (P-VASP).

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the median fluorescence intensity (MFI) of the P-VASP signal.

  • Data Analysis: Calculate a platelet reactivity index (PRI) based on the MFI of the samples.[9]

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for characterizing a P2Y12 antagonist and a general screening workflow.

Antagonist_Characterization_Workflow cluster_0 In Vitro Characterization cluster_1 Ex Vivo / In Vivo Studies A1 Radioligand Binding Assay (Determine Ki) A2 GTPγS Binding Assay (Confirm functional antagonism) A1->A2 A3 cAMP Accumulation Assay (Determine IC50) A2->A3 A4 VASP Phosphorylation Assay (Pathway specific effect) A3->A4 A6 PI3K/Akt Pathway Analysis (Western Blot for p-Akt) A3->A6 A5 Platelet Aggregation Assay (Cellular functional effect) A4->A5 B1 Ex Vivo Platelet Aggregation (Animal/Human Samples) A5->B1 Proceed if potent B2 In Vivo Thrombosis Models (e.g., Ferric Chloride Injury) B1->B2 B3 Bleeding Time Assays B2->B3

Workflow for P2Y12 antagonist characterization.

Screening_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Radioligand Binding or Functional Assay) Start->HTS Hits Primary Hits HTS->Hits DoseResponse Dose-Response Curves (e.g., cAMP or Platelet Aggregation) Hits->DoseResponse PotentCompounds Potent Compounds DoseResponse->PotentCompounds Selectivity Selectivity Profiling (Against other P2Y receptors) PotentCompounds->Selectivity LeadCandidates Lead Candidates Selectivity->LeadCandidates LeadOp Lead Optimization LeadCandidates->LeadOp

General workflow for screening P2Y12 antagonists.

Conclusion

The P2Y12 receptor remains a cornerstone target in the development of antiplatelet therapeutics. A thorough understanding of its signaling pathways and the mechanisms of its antagonists, such as this compound, is crucial for the advancement of novel and improved treatments for thrombotic diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate pharmacology of the P2Y12 receptor.

References

The P2Y12 Receptor Antagonist MRS2395: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary studies involving MRS2395, a potent and selective antagonist of the P2Y12 receptor. This document details the compound's mechanism of action, key signaling pathways, and experimental applications in various preclinical models, with a focus on its role in neuroinflammation and pain signaling. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key cited experiments.

Core Concepts: Mechanism of Action

This compound is a dipivaloyl derivative that acts as a potent antagonist of the P2Y12 receptor, a G-protein-coupled receptor primarily activated by adenosine diphosphate (ADP).[1][2] The P2Y12 receptor is notably expressed on platelets and microglia.[3][4] In platelets, its activation is crucial for aggregation, while in microglia, it plays a significant role in mediating cellular activation and subsequent inflammatory responses.[3][5] this compound exerts its effects by blocking ADP-induced signaling through the P2Y12 receptor, thereby inhibiting downstream pathways.[1][2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from various in vitro studies.

ParameterValueSpecies/Cell TypeAssay ConditionReference
Ki 3.6 µM-ADP-induced platelet activation[1][2]
IC50 7 µMRat PlateletsInhibition of ADP-induced cAMP formation in the presence of PGE1[1][2]

Key Signaling Pathways Modulated by this compound

Preliminary studies have elucidated two primary signaling cascades that are inhibited by this compound through its antagonism of the P2Y12 receptor in microglia: the RhoA/ROCK pathway and the p38 MAPK pathway. These pathways are implicated in microglial activation, morphological changes, and the production of pro-inflammatory mediators.[3][5][6]

P2Y12-RhoA/ROCK Signaling Pathway

Activation of the P2Y12 receptor in microglia leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated coiled-coil containing protein kinase (ROCK), specifically the ROCK2 isoform found in brain tissue.[5][6] This pathway is involved in cytoskeleton reorganization, chemotaxis, and morphological changes characteristic of microglial activation.[5] this compound has been shown to reduce the levels of activated GTP-bound RhoA and ROCK2.[5]

P2Y12_RhoA_ROCK_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor RhoA RhoA-GDP (inactive) P2Y12->RhoA Activates ADP ADP ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits GTP_RhoA GTP-RhoA (active) RhoA->GTP_RhoA ROCK2 ROCK2 GTP_RhoA->ROCK2 Activated_ROCK2 Activated ROCK2 ROCK2->Activated_ROCK2 Downstream Microglial Activation (Morphological Changes, Chemotaxis) Activated_ROCK2->Downstream

P2Y12-RhoA/ROCK Signaling Pathway Inhibition by this compound.
P2Y12-p38 MAPK Signaling Pathway

The P2Y12 receptor also mediates the activation of the p38 mitogen-activated protein kinase (MAPK) pathway in microglia.[3][4] This pathway is a critical component of the cellular response to inflammatory stimuli and is involved in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[5][7] Studies have demonstrated that this compound can suppress the phosphorylation of p38 MAPK, thereby attenuating the inflammatory response.[4][8] The RhoA/ROCK2 pathway appears to be upstream of p38 MAPK activation.[6][8]

P2Y12_p38_MAPK_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor RhoA_ROCK GTP-RhoA/ROCK2 P2Y12->RhoA_ROCK ADP ADP ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits p38 p38 MAPK RhoA_ROCK->p38 p_p38 Phospho-p38 MAPK p38->p_p38 Cytokines Pro-inflammatory Cytokine Production (IL-1β, TNF-α) p_p38->Cytokines

P2Y12-p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of this compound.

In Vivo Models of Pain and Neuroinflammation

1. Chronic Migraine Model in Mice [5]

  • Animals: Male C57BL/6 mice (20-30g).

  • Induction: Repeated intraperitoneal (i.p.) injections of nitroglycerin (NTG).

  • Drug Administration: this compound (1.5 mg/kg) was dissolved in DMSO and administered i.p. 30 minutes prior to each NTG injection, every other day for 9 days.

  • Behavioral Testing: Mechanical and thermal allodynia were assessed using von Frey filaments and a radiant heat source, respectively.

  • Biochemical Analysis: Western blotting was used to measure the protein levels of CGRP, c-fos, GTP-RhoA, and ROCK2 in the trigeminal nucleus caudalis (TNC). Immunohistochemistry was performed to assess microglial activation (Iba-1 staining) and CGRP expression.

2. Cancer-Induced Bone Pain Model in Rats [3]

  • Animals: Sprague Dawley rats.

  • Induction: Inoculation of Walker 256 tumor cells into the left tibia.

  • Drug Administration: this compound (400 pmol/µL, 15 µL) was administered via intrathecal infusion.

  • Behavioral Testing: Paw withdrawal threshold (PWT) was measured to assess mechanical allodynia.

  • Biochemical Analysis: Immunohistochemistry was used to evaluate microglial activation (Iba-1 staining) in the spinal cord. Western blotting was performed to measure the expression of P2Y12R and phosphorylated p38 MAPK.

In Vitro Cell-Based Assays

1. Microglial Cell Culture and Stimulation [5][7]

  • Cell Line: BV-2 microglia cells.

  • Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.

  • Treatment: Cells were pre-incubated with this compound (e.g., 1.8 µM) before LPS stimulation.

  • Analysis:

    • ELISA: Enzyme-linked immunosorbent assay was used to quantify the release of pro-inflammatory cytokines (IL-1β, TNF-α) into the culture medium.[5][7]

    • Western Blotting: Used to measure the protein expression of inducible nitric oxide synthase (iNOS).[5]

    • Immunofluorescence: To visualize morphological changes and protein expression within the cells.

Experimental Workflow: Investigating this compound Effects on Microglial Activation

The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on microglial activation both in vivo and in vitro.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Induce Pain Model (e.g., NTG, Bone Cancer) drug_admin_vivo Administer this compound (e.g., i.p., intrathecal) animal_model->drug_admin_vivo behavioral Behavioral Testing (Mechanical/Thermal Allodynia) drug_admin_vivo->behavioral tissue_collection Tissue Collection (e.g., TNC, Spinal Cord) behavioral->tissue_collection biochem_vivo Biochemical Analysis (Western Blot, IHC) tissue_collection->biochem_vivo cell_culture Culture Microglia (e.g., BV-2 cells) drug_admin_vitro Pre-treat with this compound cell_culture->drug_admin_vitro stimulation Stimulate with LPS drug_admin_vitro->stimulation sample_collection Collect Supernatant & Lysates stimulation->sample_collection biochem_vitro Biochemical Analysis (ELISA, Western Blot) sample_collection->biochem_vitro

General Experimental Workflow for this compound Studies.

Summary and Future Directions

The preliminary studies on this compound strongly indicate its potential as a therapeutic agent for conditions involving neuroinflammation and chronic pain. Its mechanism of action, centered on the antagonism of the P2Y12 receptor and subsequent inhibition of the RhoA/ROCK and p38 MAPK pathways in microglia, provides a solid foundation for further drug development. Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in a broader range of preclinical models. The detailed protocols and summarized data in this guide offer a valuable resource for researchers aiming to build upon these foundational studies.

References

Methodological & Application

Application Notes and Protocols for MRS2395 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2395 is a selective and potent antagonist of the P2Y12 receptor, a key purinergic receptor involved in platelet aggregation and microglial activation. These characteristics make this compound a valuable tool for in vivo research in thrombosis, hemostasis, and neuropathic pain. This document provides detailed experimental protocols and application notes for the in vivo use of this compound in various animal models.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Pain Models
Animal ModelSpeciesAdministration RouteDosageTherapeutic Effect
Chronic Constriction Injury (Neuropathic Pain)RatIntrathecal100 pmol/hSuppression of mechanical allodynia and thermal hyperalgesia
Partial Sciatic Nerve Ligation (Neuropathic Pain)RatIntrathecalNot specifiedAttenuated microglia activation and increased paw withdrawal latency
Cancer-Induced Bone Pain (Walker 256 tumor cells)RatIntrathecal400 pmol/µL (15 µL)Reduced mechanical allodynia
Chronic Migraine Model (Nitroglycerin-induced)MouseIntraperitoneal1.5 mg/kgAttenuated basal hypersensitivity and acute hyperalgesia
Table 2: In Vivo Effects of P2Y12 Receptor Antagonism on Hemostasis and Thrombosis
AssayAnimal ModelP2Y12 AntagonistKey Findings
Bleeding TimeMouse/RatNot specifiedProlongation of bleeding time indicates impaired platelet function
Ferric Chloride-Induced ThrombosisMouseSelatogrel (another P2Y12 antagonist)Inhibition of thrombus formation and dissolution of pre-formed thrombi

Experimental Protocols

Protocol 1: Intrathecal Administration of this compound in a Rat Model of Neuropathic Pain

This protocol describes the continuous intrathecal infusion of this compound to assess its effect on pain behaviors in a rat model of chronic constriction injury.

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Osmotic minipumps

  • Intrathecal catheters

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)

2. Procedure:

  • Animal Model Creation: Induce chronic constriction injury of the sciatic nerve as previously described in the literature.

  • Osmotic Pump Implantation:

    • Anesthetize the rat.

    • Make a small incision on the back of the neck to create a subcutaneous pocket for the osmotic minipump.

    • Perform a laminectomy at the lumbar level (L4-L5) to expose the dura mater.

    • Carefully insert the intrathecal catheter into the subarachnoid space.

    • Connect the catheter to the osmotic minipump filled with this compound solution (e.g., to deliver 100 pmol/h).

    • Implant the minipump into the subcutaneous pocket.

    • Suture the incisions.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at baseline and at specified time points post-surgery.

    • Measure thermal hyperalgesia using a radiant heat source at the same time points.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated group and a vehicle-treated control group.

Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of Chronic Migraine

This protocol outlines the systemic administration of this compound to evaluate its efficacy in a nitroglycerin (NTG)-induced model of chronic migraine.

1. Materials:

  • This compound

  • Vehicle (e.g., DMSO solution)

  • Nitroglycerin (NTG)

  • Syringes and needles for injection

  • Behavioral testing equipment (e.g., electronic von Frey, radiant heat source)

2. Procedure:

  • Animal Model Induction:

    • Administer NTG (e.g., 10 mg/kg, i.p.) every other day for a specified period (e.g., 9 days) to induce a state of chronic migraine.

  • This compound Administration:

    • Dissolve this compound in the appropriate vehicle.

    • Administer this compound (e.g., 1.5 mg/kg) via intraperitoneal injection 30 minutes prior to each NTG injection[1].

  • Behavioral Assessment:

    • Measure baseline mechanical and thermal sensitivity before the start of the experiment.

    • Assess acute mechanical and thermal responses 2 hours after each NTG injection[1].

  • Data Analysis: Analyze the changes in withdrawal thresholds and latencies in the this compound-treated group compared to a vehicle-treated group.

Protocol 3: Tail Bleeding Time Assay in Mice

This protocol is a standard method to assess the in vivo effect of this compound on primary hemostasis.

1. Materials:

  • This compound

  • Vehicle for administration

  • Mouse restraints

  • Scalpel or sharp blade

  • 37°C saline solution

  • Filter paper

  • Stopwatch

2. Procedure:

  • Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time before the assay.

  • Bleeding Time Measurement:

    • Anesthetize the mouse if required by the protocol.

    • Secure the mouse in a restraint device.

    • Immerse the tail in 37°C saline for a brief period to standardize temperature.

    • Carefully transect 3 mm of the tail tip with a sharp blade.

    • Immediately start a stopwatch and immerse the tail in 37°C saline.

    • Every 30 seconds, gently blot the tail on filter paper without disturbing the forming clot.

    • The bleeding time is the time until bleeding ceases for at least 2 minutes.

  • Data Analysis: Compare the bleeding times between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

P2Y12_Signaling_Pathway cluster_microglia Microglial Cell ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R GTP_RhoA GTP-RhoA P2Y12R->GTP_RhoA Activates This compound This compound This compound->P2Y12R ROCK2 ROCK2 GTP_RhoA->ROCK2 Activates p38_MAPK p-p38 MAPK ROCK2->p38_MAPK Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines p38_MAPK->Pro_inflammatory_Cytokines Upregulates Neuropathic_Pain Neuropathic Pain Pro_inflammatory_Cytokines->Neuropathic_Pain Contributes to

Caption: P2Y12 receptor signaling pathway in microglia, implicated in neuropathic pain.

Experimental_Workflow_Pain_Model Start Induce_Pain_Model Induce Neuropathic or Cancer-Induced Bone Pain Start->Induce_Pain_Model Drug_Administration Administer this compound or Vehicle (Intrathecal or Intraperitoneal) Induce_Pain_Model->Drug_Administration Behavioral_Testing Assess Pain Behaviors (von Frey, Thermal Latency) Drug_Administration->Behavioral_Testing Data_Analysis Analyze and Compare Treatment vs. Control Behavioral_Testing->Data_Analysis End Data_Analysis->End

Caption: General experimental workflow for in vivo pain models using this compound.

Thrombosis_Model_Workflow Start Drug_Administration Administer this compound or Vehicle Start->Drug_Administration Induce_Thrombosis Induce Arterial Injury (e.g., Ferric Chloride) Drug_Administration->Induce_Thrombosis Assess_Hemostasis Perform Bleeding Time Assay Drug_Administration->Assess_Hemostasis Monitor_Thrombus Monitor Thrombus Formation (Intravital Microscopy) Induce_Thrombosis->Monitor_Thrombus Data_Analysis Analyze Thrombotic and Hemostatic Parameters Monitor_Thrombus->Data_Analysis Assess_Hemostasis->Data_Analysis End Data_Analysis->End

Caption: Experimental workflow for in vivo thrombosis and hemostasis models.

References

Preparing MRS2395 Stock Solutions for Cellular and In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of MRS2395, a selective antagonist of the P2Y12 receptor. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols herein cover the necessary calculations, dissolution procedures, storage recommendations, and quality control measures to ensure the accurate and effective use of this compound in experimental settings. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate ease of use.

Introduction

This compound is a potent and selective antagonist of the P2Y12 receptor, an important G protein-coupled receptor involved in platelet aggregation and other physiological processes. Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the essential information and step-by-step protocols for preparing and handling this compound for both in vitro and in vivo research applications.

This compound Properties and Storage

A summary of the key physical and chemical properties of this compound is provided in the table below. Proper storage of the solid compound and its stock solutions is crucial to maintain its stability and activity.

PropertyValue
Molecular Weight 439.94 g/mol
Appearance Crystalline solid
Storage of Solid -20°C, desiccated
Stock Solution Solvent Dimethyl Sulfoxide (DMSO)
Stock Solution Storage -20°C in aliquots
Stock Solution Stability Up to 1 month at -20°C

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for subsequent dilution to working concentrations for most cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3994 mg of this compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 439.94 g/mol = 0.0043994 g = 4.3994 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound solid. For 4.3994 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration for use in cell culture experiments. A common working concentration for this compound in cell-based assays is 20 µM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid pipetting very small volumes and to ensure accuracy, perform a serial dilution.

    • Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in sterile cell culture medium or phosphate-buffered saline (PBS) to create a 1 mM intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of medium.

    • Final Working Solution (e.g., 20 µM): Dilute the 1 mM intermediate stock to the final desired concentration in the final volume of cell culture medium. To prepare 1 mL of medium with a final concentration of 20 µM, add 20 µL of the 1 mM intermediate stock to 980 µL of cell culture medium.

  • DMSO Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. In the example above, the final DMSO concentration would be 0.2%. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Application to Cells: Add the prepared working solution to your cell cultures as per your experimental design.

Visualized Workflows and Pathways

To further clarify the experimental procedures and the biological context of this compound, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (Cell Culture) weigh Weigh this compound Solid add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot intermediate_dilution Prepare Intermediate Dilution (e.g., 1 mM) thaw->intermediate_dilution final_dilution Prepare Final Working Solution (e.g., 20 µM) in Media intermediate_dilution->final_dilution apply Apply to Cells final_dilution->apply

Caption: Workflow for preparing this compound stock and working solutions.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Platelet_Activation ↓ Platelet Activation ↓ Aggregation cAMP->Platelet_Activation Inhibits

Caption: Simplified signaling pathway of the P2Y12 receptor and the inhibitory action of this compound.

Application Notes and Protocols for Intrathecal Administration of MRS2395 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intrathecal (i.t.) administration of MRS2395, a selective P2Y12 receptor antagonist, in rodent models. This document is intended to guide researchers in investigating the role of the P2Y12 receptor in various neurological processes, particularly in the context of nociception and neuroinflammation.

Introduction and Background

This compound is a potent and selective antagonist of the P2Y12 receptor, a G-protein coupled receptor primarily known for its role in platelet aggregation.[1] In the central nervous system (CNS), the P2Y12 receptor is uniquely and constitutively expressed on the surface of microglia.[2] Emerging evidence highlights the critical role of microglial P2Y12 receptors in mediating neuroinflammatory responses and synaptic plasticity, particularly in pathological states such as neuropathic pain.[3][4]

Peripheral nerve injury can lead to an upregulation of P2Y12 receptor expression in spinal microglia.[1] Activation of these receptors by adenosine diphosphate (ADP) released from damaged neurons or other cells triggers a signaling cascade that contributes to the development and maintenance of pain hypersensitivity.[1][3] Intrathecal administration of this compound allows for the direct targeting of these spinal P2Y12 receptors, thereby blocking the downstream signaling pathways and alleviating pain-like behaviors in rodent models.[3][5] This makes intrathecal this compound a valuable tool for studying the mechanisms of neuropathic pain and for the preclinical evaluation of novel analgesic therapies.

Mechanism of Action and Signaling Pathway

Intrathecal this compound acts by blocking the binding of ADP to P2Y12 receptors on spinal microglia. The P2Y12 receptor is coupled to the Gi protein, and its activation normally leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In the context of neuropathic pain, P2Y12 receptor activation in microglia initiates a pro-inflammatory signaling cascade involving the activation of the RhoA/ROCK2 (Rho-associated coiled-coil containing protein kinase 2) pathway.[3] This, in turn, leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (p38 MAPK), a key mediator of inflammatory processes.[1][3] The activation of this pathway results in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), which contribute to central sensitization and the manifestation of pain hypersensitivity.[5] By antagonizing the P2Y12 receptor, this compound inhibits this entire downstream cascade, leading to a reduction in microglial activation, neuroinflammation, and ultimately, analgesia.[3][5]

G cluster_0 Microglia ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Activates Gi Gi Protein P2Y12R->Gi Activates This compound This compound This compound->P2Y12R Inhibits RhoA_ROCK2 RhoA/ROCK2 Pathway Gi->RhoA_ROCK2 Activates p38_MAPK p-p38 MAPK RhoA_ROCK2->p38_MAPK Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) p38_MAPK->Cytokines Upregulates Release Pain Pain Hypersensitivity Cytokines->Pain Contributes to

Figure 1. Signaling pathway of this compound in microglia.

Quantitative Data Summary

The following tables summarize the quantitative effects of intrathecal this compound administration in rodent models of pain.

Table 1: Effect of Intrathecal this compound on Mechanical Allodynia

Rodent ModelThis compound DoseOutcome MeasureResultReference
Cancer-Induced Bone Pain (Rat)400 pmol/µL (15 µL single injection)Paw Withdrawal Threshold (PWT) in gramsSignificant increase in PWT peaking at 30 min post-injection (33.99 ± 6.07g vs. 25.30 ± 2.96g in cancer group).[2][2]
Partial Sciatic Nerve Ligation (Rat)10 and 100 pmol/h (continuous infusion)Mechanical AllodyniaAttenuation of nerve injury-induced mechanical allodynia.[1][1]

Table 2: Effect of Intrathecal this compound on Microglial Activation and Pro-inflammatory Cytokines

Rodent ModelThis compound DoseOutcome MeasureResultReference
Cancer-Induced Bone Pain (Rat)400 pmol/µL (15 µL)Iba-1-positive cells (microglia)Significant decrease in the number of Iba-1-positive cells in the spinal cord (37.35 ± 3.34 vs. 54.25 ± 7.16 in cancer + DMSO group).[5][5]
Cancer-Induced Bone Pain (Rat)400 pmol/µL (15 µL)p-p38 MAPK expressionDecreased phosphorylation of p38 MAPK.[2][2]
Spinal Nerve Ligation (Rat)Not specifiedIba-1 expressionPartial reversal of the upregulation of Iba-1 after SNL surgery.[3][3]
Cancer-Induced Bone Pain (Rat)400 pmol/µL (15 µL)IL-1β and IL-6 levelsSignificant inhibition of the increased expression of IL-1β and IL-6.[5][5]

Experimental Protocols

Preparation of this compound for Intrathecal Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound by dissolving it in 100% DMSO.

  • For intrathecal injection, dilute the stock solution with sterile saline or aCSF to the desired final concentration. A final DMSO concentration of 5% or less is recommended to minimize vehicle-induced toxicity.[2]

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare fresh on the day of the experiment.

Intrathecal Injection Protocol in Rats (Direct Puncture)

Materials:

  • Anesthesia (e.g., isoflurane)

  • Animal clippers

  • 70% ethanol

  • 30-gauge, 0.5-inch needle attached to a 25 µL Hamilton syringe

  • Heating pad

Procedure:

  • Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance).

  • Shave the fur over the lumbar region of the back.

  • Wipe the shaved area with 70% ethanol.

  • Position the rat on a heating pad to maintain body temperature.

  • Palpate the iliac crests and locate the L5-L6 intervertebral space.

  • Insert the 30-gauge needle at an angle of 15-30 degrees into the intervertebral space.

  • A characteristic tail flick is often observed upon successful entry into the subarachnoid space.

  • Slowly inject the desired volume of this compound solution (typically 10-20 µL in rats) over 1-2 minutes.

  • Withdraw the needle slowly.

  • Monitor the animal until it has fully recovered from anesthesia.

Behavioral Testing for Nociception

a) Mechanical Allodynia (von Frey Test):

  • Place the rodent on an elevated mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is noted as a brisk withdrawal or licking of the paw.

  • The 50% paw withdrawal threshold can be determined using the up-down method.

b) Thermal Hyperalgesia (Hargreaves Test):

  • Place the rodent in a plexiglass chamber on a glass floor.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • The latency to paw withdrawal is automatically recorded.

  • A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

Post-Mortem Tissue Analysis
  • Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the lumbar spinal cord and post-fix in 4% paraformaldehyde overnight.

  • Transfer the tissue to a 30% sucrose solution for cryoprotection.

  • Section the spinal cord on a cryostat for immunohistochemical analysis of markers such as Iba-1 (for microglia) and p-p38 MAPK.

  • Alternatively, fresh spinal cord tissue can be collected for Western blot analysis or qRT-PCR to quantify protein and mRNA levels, respectively.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of intrathecal this compound in a rodent model of neuropathic pain.

G cluster_0 Pre-Surgery cluster_1 Surgery and Pain Model Induction cluster_2 Treatment and Post-Treatment Assessment cluster_3 Terminal Analysis Habituation Habituation to Behavioral Testing Environment Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Habituation->Baseline Surgery Induction of Neuropathic Pain (e.g., CCI, SNL) Baseline->Surgery IT_Injection Intrathecal Injection of this compound or Vehicle Surgery->IT_Injection Allow for pain development (e.g., 7-14 days) Post_Behavior Post-Treatment Behavioral Testing (at various time points) IT_Injection->Post_Behavior Euthanasia Euthanasia and Tissue Collection (Spinal Cord) Post_Behavior->Euthanasia Analysis Immunohistochemistry (Iba-1, p-p38) Western Blot qRT-PCR Euthanasia->Analysis

Figure 2. Experimental workflow for intrathecal this compound studies.

References

Application Notes and Protocols for MRS2395 in Neuropathic Pain Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing MRS2395, a selective P2Y12 receptor antagonist, in preclinical animal models of neuropathic pain. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of P2Y12 receptor modulation for pain relief.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, represents a significant clinical challenge with limited effective treatments. Emerging evidence highlights the crucial role of neuro-immune interactions, particularly the activation of microglial cells in the central nervous system, in the pathogenesis of neuropathic pain.[1][2] The P2Y12 receptor, predominantly expressed on microglia, has been identified as a key mediator in this process.[2][3][4] Extracellular nucleotides like ATP, released upon nerve injury, activate microglial P2Y12 receptors, triggering a cascade of downstream signaling events that contribute to central sensitization and pain hypersensitivity.[3][5]

This compound is a potent and selective antagonist of the P2Y12 receptor. By blocking this receptor, this compound has been shown to attenuate microglial activation, reduce the production of pro-inflammatory cytokines, and consequently alleviate pain behaviors in various animal models of neuropathic pain.[6][7] These findings position the P2Y12 receptor as a promising therapeutic target for the development of novel analgesics, and this compound as a valuable pharmacological tool for preclinical research in this area.

Mechanism of Action

Peripheral nerve injury leads to the release of ATP in the spinal cord, which activates P2Y12 receptors on microglia. This activation initiates downstream signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and RhoA/ROCK2 pathways.[3][6] These pathways, in turn, promote the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leading to increased excitatory synaptic transmission and central sensitization, which manifests as neuropathic pain.[3][6][8] this compound competitively binds to the P2Y12 receptor, preventing its activation by endogenous ligands and thereby inhibiting the subsequent inflammatory and pain-perpetuating cascade.[5][6]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in animal models of neuropathic pain.

Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in a Partial Sciatic Nerve Ligation (PSNL) Model

Treatment GroupDose (pmol/h)Paw Withdrawal Threshold (g) - Day 7 Post-PSNL
Vehicle-~4
This compound10~8
This compound100~12

Data synthesized from representative studies.[3][9]

Table 2: Effect of Intrathecal this compound on Thermal Hyperalgesia in a Partial Sciatic Nerve Ligation (PSNL) Model

Treatment GroupDose (pmol/h)Paw Withdrawal Latency (s) - Day 7 Post-PSNL
Vehicle-~5
This compound10~8
This compound100~11

Data synthesized from representative studies.[3][9]

Experimental Protocols

Animal Model of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL)

The PSNL model is a widely used and reproducible surgical model that mimics features of human neuropathic pain.[10]

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 silk suture

Procedure:

  • Anesthetize the rat following approved institutional protocols.

  • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve from the surrounding connective tissue.

  • Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a 4-0 silk suture.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 2 days before commencing drug treatment and behavioral testing.

Intrathecal Catheter Implantation and Drug Delivery

Intrathecal administration allows for direct delivery of this compound to the spinal cord.

Materials:

  • Polyethylene tubing (PE-10)

  • Osmotic minipump (e.g., Alzet)

  • This compound

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

Procedure:

  • Anesthetize the rat.

  • Make an incision over the cisterna magna.

  • Carefully insert a pre-measured length of PE-10 tubing into the subarachnoid space, advancing it to the lumbar enlargement of the spinal cord.

  • Secure the catheter to the surrounding musculature.

  • Connect the external end of the catheter to a pre-filled osmotic minipump.

  • Implant the minipump subcutaneously in the dorsal region.

  • The pump will deliver a continuous infusion of this compound or vehicle at a predetermined rate.

Behavioral Assays for Pain Assessment

a. Mechanical Allodynia (von Frey Test):

This test measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

Procedure:

  • Place the animal in an individual compartment on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force and progressively increasing the force.

  • A positive response is recorded as a brisk withdrawal or flinching of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b. Thermal Hyperalgesia (Hargreaves Plantar Test):

This test assesses the sensitivity to a noxious thermal stimulus.[11]

Materials:

  • Plantar test apparatus (radiant heat source)

  • Glass floor enclosure

Procedure:

  • Place the animal in a plastic chamber on a glass floor and allow it to acclimate.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and record the time until the animal withdraws its paw (paw withdrawal latency, PWL).

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.[8]

Visualizations

G cluster_0 Experimental Workflow PSNL Partial Sciatic Nerve Ligation (PSNL) Surgery Recovery Recovery Period (>= 2 days) PSNL->Recovery Catheter Intrathecal Catheter Implantation & Minipump Placement Recovery->Catheter Treatment Continuous Intrathecal Infusion of this compound/Vehicle Catheter->Treatment Behavior Behavioral Testing (von Frey & Plantar Tests) Treatment->Behavior

Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.

G cluster_1 This compound Signaling Pathway in Neuropathic Pain NerveInjury Peripheral Nerve Injury ATP ATP Release NerveInjury->ATP P2Y12R Microglial P2Y12 Receptor ATP->P2Y12R activates p38 p38 MAPK Pathway P2Y12R->p38 RhoA RhoA/ROCK2 Pathway P2Y12R->RhoA This compound This compound This compound->P2Y12R inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) p38->Cytokines RhoA->Cytokines Synaptic Increased Excitatory Synaptic Transmission Cytokines->Synaptic Pain Neuropathic Pain Synaptic->Pain

Caption: Signaling pathway of this compound in alleviating neuropathic pain.

References

Application Notes and Protocols for MRS2395 in Microglia Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MRS2395, a selective P2Y12 receptor antagonist, in studying and modulating microglia activation. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the role of the P2Y12 receptor in various neuroinflammatory and neuropathic pain models.

Introduction to this compound

This compound is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor expressed on the surface of microglia.[1][2][3][4] In the central nervous system (CNS), the P2Y12 receptor plays a crucial role in microglial functions, including chemotaxis, process extension, and the release of inflammatory mediators.[4][5][6] Activation of the P2Y12 receptor by extracellular nucleotides, such as ADP released from damaged cells, is an early signal for microglial response to injury.[5][6] By blocking this receptor, this compound serves as a valuable tool to investigate the downstream consequences of P2Y12 signaling and to explore its therapeutic potential in conditions where microglial activation is implicated, such as neuropathic pain and chronic migraine.[1][2][3]

Mechanism of Action

This compound competitively inhibits the binding of ADP to the P2Y12 receptor, thereby attenuating microglia activation.[1] This inhibition has been shown to interfere with downstream signaling cascades, including the RhoA/ROCK and p38 MAPK pathways, which are involved in morphological changes and the production of pro-inflammatory cytokines.[2][7][8]

Signaling Pathway of P2Y12 Receptor-Mediated Microglia Activation

P2Y12_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R RhoA GTP-RhoA P2Y12R->RhoA p38 p38 MAPK P2Y12R->p38 This compound This compound This compound->P2Y12R ROCK2 ROCK2 RhoA->ROCK2 Activation Microglia Activation (Morphological Changes, Chemotaxis) ROCK2->Activation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, iNOS) p38->Cytokines

Caption: P2Y12R signaling cascade in microglia.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various microglia activation assays as reported in the literature.

Table 1: In Vitro Effects of this compound on LPS-Stimulated BV-2 Microglia

ParameterTreatmentConcentrationResultReference
IL-1β ReleaseLPS + this compound20 µMSignificant reduction compared to LPS alone (p < 0.01)[2]
TNF-α ReleaseLPS + this compound20 µMSignificant reduction compared to LPS alone (p < 0.001)[2]
iNOS ExpressionLPS + this compound20 µMSignificant reduction in iNOS protein levels[2]
Morphological ChangeLPS + this compound20 µMPrevented LPS-induced hypertrophic phenotype[2]

Table 2: In Vivo Effects of this compound on Microglia Activation

ModelAdministrationDosageOutcomeReference
Chronic Migraine (NTG-induced)Systemic1.5 mg/kgDecreased CGRP and c-fos expression in the TNC[2]
Chronic Migraine (NTG-induced)Systemic1.5 mg/kgSuppressed NTG-induced microglial morphological changes[2]
Cancer-Induced Bone PainIntrathecal400 pmol/µL, 15 µLPartially inhibited microglia activation (reduced Iba-1 positive cells)[7]
Cancer-Induced Bone PainIntrathecal400 pmol/µL, 15 µLSuppressed p-p38 MAPK expression[7]
Neuropathic Pain (PSNL)Intrathecal10 and 100 pmol/hSuppressed the development of pain behaviors[8]
Neuropathic Pain (PSNL)Intrathecal10 and 100 pmol/hDecreased the level of phosphorylated p38 MAP kinase[8]

Experimental Protocols

Protocol 1: In Vitro Inhibition of LPS-Induced Microglia Activation

This protocol describes the use of this compound to inhibit the activation of BV-2 microglial cells stimulated with lipopolysaccharide (LPS).

Workflow for In Vitro Microglia Activation Assay

in_vitro_workflow A Seed BV-2 microglia in culture plates B Pre-incubate with this compound (20 µM) or vehicle for 2 hours A->B C Stimulate with LPS (1 µg/ml) for 24 hours B->C D Collect supernatant and cell lysates C->D E Analyze supernatant for cytokine release (ELISA) D->E F Analyze cell lysates for protein expression (Western Blot) D->F G Assess cell morphology (Microscopy) D->G

Caption: Workflow for in vitro microglia activation.

Materials:

  • BV-2 microglial cells

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound (Sigma-Aldrich)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for IL-1β and TNF-α

  • Antibodies for Western blotting (iNOS, β-actin)

  • Microscope for cell imaging

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed BV-2 cells into 24-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with this compound (20 µM) or vehicle control for 2 hours.[2]

  • Stimulation: Add LPS (1 µg/ml) to the wells to induce microglial activation and incubate for 24 hours.[2]

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis.

    • Wash the cells with PBS and lyse them for protein analysis.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of IL-1β and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.[2]

    • Western Blot: Analyze the expression of iNOS in the cell lysates by Western blotting. Use β-actin as a loading control.

    • Morphological Assessment: Observe and capture images of the cells using a microscope to assess morphological changes. Activated microglia typically exhibit a more amoeboid shape, while this compound treatment is expected to maintain a more ramified morphology.[2]

Protocol 2: In Vivo Administration of this compound to Modulate Microglia Activation

This protocol provides a general guideline for the intrathecal administration of this compound in a rat model of cancer-induced bone pain.

Workflow for In Vivo Microglia Activation Study

in_vivo_workflow A Induce experimental model (e.g., bone cancer) B Administer this compound (intrathecal) or vehicle A->B C Perform behavioral testing (e.g., von Frey) B->C D Sacrifice animals and collect spinal cord tissue C->D E Immunohistochemistry for Iba-1 and p-p38MAPK D->E F Western Blot for protein expression D->F

Caption: Workflow for in vivo microglia study.

Materials:

  • Animal model of interest (e.g., rats with cancer-induced bone pain)

  • This compound

  • Vehicle (e.g., DMSO)

  • Intrathecal injection apparatus

  • Behavioral testing equipment (e.g., von Frey filaments)

  • Tissue processing reagents for immunohistochemistry and Western blotting

  • Antibodies (Iba-1, p-p38 MAPK)

Procedure:

  • Animal Model: Induce the desired pathology in the animals according to established protocols.

  • Drug Preparation: Dissolve this compound in a suitable vehicle to the desired concentration (e.g., 400 pmol/µL).[7]

  • Intrathecal Administration: Administer a specific volume (e.g., 15 µL) of the this compound solution or vehicle via intrathecal injection.[7]

  • Behavioral Assessment: At selected time points post-injection, assess pain-related behaviors using appropriate methods, such as measuring the paw withdrawal threshold with von Frey filaments.[7]

  • Tissue Collection: At the end of the experiment, euthanize the animals and perfuse them with saline followed by paraformaldehyde. Collect the relevant CNS tissue (e.g., spinal cord).

  • Histological and Molecular Analysis:

    • Immunohistochemistry: Process the tissue for immunohistochemical staining with antibodies against microglial markers (e.g., Iba-1) and markers of activation pathways (e.g., p-p38 MAPK) to visualize and quantify microglia activation.[7]

    • Western Blot: Homogenize fresh tissue samples to perform Western blot analysis for the expression levels of relevant proteins.

This compound is a critical pharmacological tool for elucidating the role of the P2Y12 receptor in microglia-mediated neuroinflammation and pain. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of microglial biology and the development of novel therapeutic strategies for neurological disorders.

References

Application Notes and Protocols for Platelet Aggregation Assay Using MRS2395

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a platelet aggregation assay using MRS2395, a selective antagonist of the P2Y12 receptor. This assay is crucial for studying the effects of P2Y12 inhibition on platelet function and for the development of novel antiplatelet therapies.

Adenosine diphosphate (ADP) is a key agonist in platelet activation and thrombosis, mediating its effects through two purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1] The P2Y12 receptor, a G protein-coupled receptor, plays a central role in amplifying and sustaining the platelet aggregation response.[2][3] this compound is a potent and selective antagonist of the P2Y12 receptor, making it a valuable tool for investigating the specific role of this receptor in platelet function.[4]

This document outlines the methodology for a light transmission aggregometry (LTA) assay to measure the inhibitory effect of this compound on ADP-induced platelet aggregation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in platelet aggregation studies.

ParameterValueConditionsReference
IC50 7 µMHuman platelet-rich plasma (PRP) stimulated with 3 µM ADP.[5]
Ki 3.6 µMInhibition of ADP-induced platelet activation.[4]
Inhibition Concentration-dependentIncreasing doses of this compound (1–100 μM) inhibited platelet aggregation induced by ADP.[5]

P2Y12 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor, leading to platelet aggregation, and the mechanism of inhibition by this compound.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Aggregation Platelet Aggregation cAMP->Aggregation Inhibits PI3K->Aggregation Leads to

Caption: P2Y12 signaling pathway and this compound inhibition.

Experimental Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the standardized procedure for measuring platelet aggregation in response to ADP and its inhibition by this compound using LTA.

Materials
  • This compound stock solution (e.g., in DMSO, stored at -20°C)

  • ADP stock solution (e.g., 1 mM in saline, stored at -20°C)

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[1]

  • 3.2% or 3.8% sodium citrate anticoagulant tubes

  • Phosphate-buffered saline (PBS)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes and tips

  • 37°C water bath or incubator

Methods

1. Blood Collection and PRP/PPP Preparation

  • Collect whole blood via venipuncture into sodium citrate tubes (9:1 blood to anticoagulant ratio).[1] The first few milliliters of blood should be discarded to avoid activation from the puncture.[6]

  • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[1][7]

  • Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube. Keep the PRP at room temperature for use within 4 hours.[6]

  • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[1]

  • Aspirate the PPP supernatant and transfer it to a separate polypropylene tube. PPP will be used to set the 100% aggregation baseline.[1]

  • Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10^9/L) using autologous PPP.

2. Platelet Aggregation Assay

  • Pre-warm the PRP and PPP samples to 37°C.[1]

  • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.[1]

  • Pipette a specific volume of the adjusted PRP (e.g., 450 µL) into the aggregometer cuvettes containing a stir bar.

  • Incubate the PRP in the aggregometer at 37°C with stirring (typically 900-1200 rpm) for at least 1 minute to allow it to equilibrate.[1]

  • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

  • Initiate the aggregation by adding the ADP agonist (e.g., a final concentration of 3 µM).[5]

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

  • The percentage of maximum aggregation is used for data analysis.[5]

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the platelet aggregation assay with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. Centrifuge remaining blood (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Warm 6. Warm PRP & PPP to 37°C PRP->Warm PPP 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Warm Calibrate 7. Calibrate Aggregometer (0% with PRP, 100% with PPP) Warm->Calibrate Equilibrate 8. Equilibrate PRP in Cuvette (37°C with stirring) Calibrate->Equilibrate Add_Inhibitor 9. Add this compound or Vehicle Control Equilibrate->Add_Inhibitor Add_Agonist 10. Add ADP to induce aggregation Add_Inhibitor->Add_Agonist Record 11. Record Light Transmission Add_Agonist->Record Analyze 12. Determine % Max Aggregation and IC50 Record->Analyze

Caption: Platelet aggregation assay workflow.

References

Application Notes and Protocols for Studying Cancer-Induced Bone Pain (CIBP) with MRS2395

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRS2395, a selective P2Y12 receptor antagonist, in the investigation of cancer-induced bone pain (CIBP). The protocols detailed below are based on established preclinical models and outline the necessary steps for assessing the therapeutic potential of this compound in alleviating CIBP.

Introduction

Cancer-induced bone pain is a debilitating condition for which current treatments are often inadequate.[1] Emerging evidence highlights the crucial role of central sensitization in the spinal cord, mediated by non-neuronal cells like microglia, in the pathogenesis of CIBP.[2][3] The P2Y12 receptor (P2Y12R), primarily expressed on microglia in the central nervous system, has been identified as a key player in neuropathic and CIBP states.[2][3][4] this compound, as a selective antagonist of P2Y12R, offers a valuable pharmacological tool to probe the mechanisms of CIBP and evaluate a novel therapeutic strategy.[2][3]

Mechanism of Action

In the context of CIBP, the proposed mechanism of action for this compound involves the blockade of the P2Y12 receptor on spinal microglia.[2][3] This inhibition prevents the activation of downstream signaling pathways, most notably the p38 mitogen-activated protein kinase (p38MAPK) pathway.[2][3] By suppressing the p38MAPK pathway, this compound reduces the production and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), which are known to contribute to pain hypersensitivity.[2][3] This ultimately leads to an attenuation of mechanical allodynia, a hallmark of CIBP.

cluster_Microglia Spinal Microglia ATP ATP/ADP P2Y12R P2Y12 Receptor ATP->P2Y12R Activates p38MAPK p38 MAPK Phosphorylation P2Y12R->p38MAPK Activates This compound This compound This compound->P2Y12R Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) p38MAPK->Cytokines Induces Release Pain Pain Hypersensitivity Cytokines->Pain Contributes to

Caption: Signaling pathway of this compound in mitigating cancer-induced bone pain.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in a rat model of CIBP.

Table 1: Effect of Intrathecal this compound on Mechanical Allodynia

Treatment GroupDose (Intrathecal)Time Point Post-InjectionPaw Withdrawal Threshold (PWT) (g)Statistical Significance vs. Cancer + Vehicle
Sham + VehicleN/ADay 9No significant changeN/A
Sham + this compound400 pmol/µL, 15 µLDay 9No significant changeN/A
Cancer + VehicleN/ADay 9 (baseline)25.30 ± 2.96N/A
Cancer + this compound400 pmol/µL, 15 µL20 min32.76 ± 7.46P < 0.05
Cancer + this compound400 pmol/µL, 15 µL30 min (peak)33.99 ± 6.07P < 0.01
Cancer + this compound400 pmol/µL, 15 µL40 min30.55 ± 6.41P < 0.05
Cancer + this compound400 pmol/µL, 15 µL60 minReturn towards baselineN/A

Data extracted from a study using a Walker 256 tumor cell-induced bone cancer model in Sprague Dawley rats.[2]

Table 2: Effect of Intrathecal this compound on Pro-inflammatory Cytokine Expression in the Spinal Cord

CytokineTreatment GroupRelative Expression LevelStatistical Significance vs. Cancer + Vehicle
IL-1βShamBaselineP < 0.05
IL-1βCancer + VehicleSignificantly IncreasedN/A
IL-1βCancer + this compoundSuppressed IncreaseP < 0.05
IL-6ShamBaselineP < 0.05
IL-6Cancer + VehicleSignificantly IncreasedN/A
IL-6Cancer + this compoundSuppressed IncreaseP < 0.05
TNF-αShamBaselineN/A
TNF-αCancer + VehicleIncreasedN/A
TNF-αCancer + this compoundNo significant suppressionN/A

Data represents changes on day 12 post-tumor inoculation.[2]

Experimental Protocols

I. In Vivo Model of Cancer-Induced Bone Pain

This protocol describes the establishment of a CIBP model in rats, a widely used approach to study the mechanisms of bone cancer pain.[5][6]

Materials:

  • Sprague Dawley rats (female, 180-220 g)

  • Walker 256 carcinosarcoma cells

  • Culture medium (e.g., RPMI-1640)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microsyringe (10 µL)

  • Dental amalgam or bone wax

Procedure:

  • Cell Culture: Culture Walker 256 cells in appropriate medium until they reach the logarithmic growth phase.

  • Animal Anesthesia: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgical Procedure:

    • Make a small incision over the proximal end of the tibia.

    • Carefully drill a small hole through the tibial plateau to expose the intramedullary canal.

    • Slowly inject 5 µL of cell suspension (containing approximately 2 x 10^5 Walker 256 cells) into the tibial medullary cavity.

    • Seal the injection hole with dental amalgam or bone wax to prevent tumor cell leakage.[6]

    • Suture the incision.

  • Sham Control: For sham-operated animals, perform the same surgical procedure but inject an equal volume of sterile culture medium instead of the cell suspension.

  • Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress. Allow for a recovery period and for the tumor to establish, typically 9-14 days.[5]

start Start cell_culture Culture Walker 256 Carcinosarcoma Cells start->cell_culture anesthesia Anesthetize Rat cell_culture->anesthesia surgery Surgical Implantation of Cells into Tibia anesthesia->surgery sealing Seal Injection Site surgery->sealing suturing Suture Incision sealing->suturing recovery Post-operative Recovery & Tumor Growth suturing->recovery end CIBP Model Established recovery->end

Caption: Experimental workflow for establishing a cancer-induced bone pain model.

II. Intrathecal Administration of this compound

Materials:

  • This compound (Tocris Bioscience or equivalent)

  • Vehicle (e.g., DMSO)

  • Sterile saline

  • Hamilton syringe

Procedure:

  • Drug Preparation: Dissolve this compound in the vehicle to create a stock solution. Further dilute with sterile saline to the final desired concentration (e.g., 400 pmol/µL).[2][3]

  • Intrathecal Injection:

    • Perform a lumbar puncture between the L4 and L5 vertebrae.

    • Slowly inject 15 µL of the this compound solution or vehicle into the intrathecal space.[2][3]

III. Assessment of Mechanical Allodynia

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated mesh platform

Procedure:

  • Acclimatization: Place the rats in individual compartments on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.

  • Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the tumor inoculation.

  • Response Measurement: A positive response is defined as a brisk withdrawal of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).

  • Data Collection: Perform measurements at baseline (before drug administration) and at various time points after this compound or vehicle injection (e.g., 20, 30, 40, 60 minutes).[2]

IV. Molecular Analysis of Spinal Cord Tissue

Materials:

  • Reagents for Western blotting and/or immunohistochemistry

  • Antibodies against p-p38MAPK, IL-1β, IL-6, TNF-α, and a loading control (e.g., β-actin)

  • Tissue homogenization buffer

  • Microscope and imaging system

Procedure:

  • Tissue Collection: At the end of the experiment (e.g., day 12 post-inoculation), euthanize the animals and carefully dissect the lumbar spinal cord (L4-L6 segments).[2]

  • Western Blotting:

    • Homogenize the spinal cord tissue and extract proteins.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the proteins of interest.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize to the loading control.

  • Immunohistochemistry:

    • Fix, section, and mount the spinal cord tissue on slides.

    • Perform immunofluorescent staining using antibodies against p-p38MAPK and microglial markers (e.g., Iba-1) to confirm the localization of the activated signaling pathway.

    • Capture images using a fluorescence microscope and analyze the co-localization.

Conclusion

The P2Y12 receptor antagonist this compound serves as a critical tool for elucidating the role of spinal microglia in cancer-induced bone pain.[2][3] The protocols provided herein offer a standardized framework for researchers to investigate the therapeutic potential of targeting the P2Y12R-p38MAPK pathway in preclinical models of CIBP. These studies can contribute to the development of novel, non-opioid analgesics for the management of this severe and persistent pain condition.

References

Application Notes: Utilizing MRS2395 for P2Y12 Signaling Pathway Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets, playing a pivotal role in thrombosis and hemostasis.[1][2] Upon activation by adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and the formation of a stable thrombus.[3] Consequently, it is a primary target for antiplatelet therapies in cardiovascular diseases.[1][4] MRS2395 is a potent and selective antagonist of the P2Y12 receptor, making it a valuable tool for investigating the physiological and pathological roles of this signaling pathway.[5][6] These application notes provide a comprehensive guide to using this compound for the effective blockade of P2Y12 signaling in both in vitro and in vivo research settings.

Chemical and Physical Properties of this compound

Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

PropertyValueReference
IUPAC Name [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pivalateN/A
Synonyms N/AN/A
Molecular Formula C19H27N5O5SN/A
Molecular Weight 453.51 g/mol N/A
Appearance Crystalline solid[7]
Solubility Soluble in DMSO[7]
Storage Store at -20°C for long-term stability.N/A

Mechanism of Action

This compound functions as a competitive antagonist at the P2Y12 receptor. The receptor is coupled to the inhibitory G protein, Gi. When ADP binds to the P2Y12 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the threshold for platelet activation and contribute to the stabilization of platelet aggregates. By blocking the binding of ADP to the P2Y12 receptor, this compound prevents this downstream signaling cascade, thereby inhibiting platelet activation and aggregation.[3]

P2Y12 Signaling and this compound Inhibition cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts ADP ADP ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Blocks Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Leads to ATP ATP ATP->AC In Vitro Platelet Aggregation Workflow cluster_prep Preparation cluster_assay LTA Assay Blood 1. Collect Whole Blood (Sodium Citrate) Centrifuge1 2. Centrifuge (Low Speed) 150-200 x g Blood->Centrifuge1 PRP 3. Isolate PRP Centrifuge1->PRP Centrifuge2 4. Centrifuge (High Speed) 1500-2000 x g Centrifuge1->Centrifuge2 Adjust 6. Adjust PRP Platelet Count PRP->Adjust PPP 5. Isolate PPP Centrifuge2->PPP PPP->Adjust Calibrate 7. Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust->Calibrate Incubate 8. Incubate PRP at 37°C Calibrate->Incubate Add_MRS 9. Add this compound or Vehicle Incubate->Add_MRS Add_ADP 10. Add ADP to Induce Aggregation Add_MRS->Add_ADP Record 11. Record Light Transmission Add_ADP->Record Analyze 12. Analyze Data (IC50) Record->Analyze General In Vivo Experimental Workflow cluster_outcome Assessment Methods Acclimate 1. Acclimatize Animals Prep_Dose 2. Prepare Dosing Solution (this compound in Vehicle) Acclimate->Prep_Dose Administer 3. Administer Drug or Vehicle (e.g., i.p. injection) Prep_Dose->Administer Wait 4. Experimental Period (Time for drug to act) Administer->Wait Induce 5. Induce Model (e.g., injury, stimulus) Wait->Induce Assess 6. Assess Outcome Induce->Assess ExVivo Ex vivo Platelet Aggregation Assess->ExVivo Biomarker Biomarker Analysis Assess->Biomarker Functional Functional/Behavioral Tests Assess->Functional

References

Application Notes and Protocols: Administration of MRS2395 for Chronic Migraine Studies

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Migraine is a debilitating neurological disorder, with chronic migraine (CM) representing a significant therapeutic challenge. Emerging research has implicated neuroinflammatory processes, particularly the activation of microglia in the central nervous system, as key contributors to the pathogenesis of chronic pain and migraine.[1] The P2Y12 receptor (P2Y12R), a G protein-coupled receptor primarily known for its role in platelet aggregation, is also expressed on microglia and has been identified as a critical mediator in their activation.[1][2]

MRS2395 is a potent and selective antagonist of the P2Y12 receptor.[3][4] By inhibiting the P2Y12 receptor, this compound can modulate microglial activation and associated neuroinflammatory pathways.[1][5] This makes this compound a valuable pharmacological tool for investigating the role of P2Y12R signaling in chronic migraine and a potential lead compound for novel therapeutic strategies. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its administration in preclinical chronic migraine models.

2. Mechanism of Action of this compound

This compound functions by blocking the binding of adenosine diphosphate (ADP) to the P2Y12 receptor.[6] In the central nervous system, particularly on microglia, this receptor is coupled to an inhibitory G-protein (Gi). Activation of P2Y12R by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, P2Y12R signaling has been shown to activate the RhoA/ROCK pathway, a key cascade in initiating the morphological and functional changes associated with microglial activation.[1][5] By antagonizing the P2Y12R, this compound prevents these downstream signaling events, thereby attenuating microglial activation and subsequent neuroinflammation that contributes to the central sensitization observed in chronic migraine.[1]

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP ADP ADP ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Inhibits Gi->AC Inhibits RhoA RhoA/ROCK Pathway Gi->RhoA Activates Microglia Microglial Activation RhoA->Microglia Pain Migraine Pain (Central Sensitization) Microglia->Pain

Caption: P2Y12 receptor signaling pathway and point of this compound inhibition.

3. Quantitative Data Summary

The following table summarizes the key inhibitory values for this compound based on preclinical in vitro assays. This data is essential for dose-range finding and interpreting experimental results.

ParameterValueSpecies/Assay ConditionReference
Ki 3.6 µMInhibition of ADP-induced platelet activation[3]
IC50 7.0 µMInhibition of ADP-induced cAMP formation in rat platelets (in the presence of PGE1)[3]

4. Experimental Protocols

The following protocols describe the induction of a chronic migraine model in rodents using nitroglycerin (NTG) and the subsequent administration of this compound to assess its effects on migraine-like pain behaviors.

Protocol 1: Induction of a Chronic Migraine Animal Model

This protocol uses intermittent nitroglycerin (NTG) administration to model the progression to chronic migraine, which is characterized by a state of persistent sensory hypersensitivity.[1][7]

  • Objective: To induce a state of chronic basal mechanical hyperalgesia in rodents.

  • Materials:

    • Nitroglycerin (NTG) solution

    • Vehicle control (e.g., 0.9% saline)

    • C57BL/6J mice or Sprague Dawley rats

    • Syringes and needles for intraperitoneal (i.p.) injection

  • Procedure:

    • Acclimatize animals to the housing and experimental environment for at least 7 days prior to the start of the experiment.

    • On Day 0, establish a baseline sensory threshold for each animal using Protocol 3.

    • On Day 1, administer NTG (10 mg/kg, i.p.) or vehicle to the respective animal groups.[7][8]

    • Repeat the NTG or vehicle administration every second day for a total of 9 days (i.e., on Days 1, 3, 5, 7, and 9).[7]

    • Measure sensory thresholds (using Protocol 3) two hours after each NTG injection to assess acute hypersensitivity and on the day following each injection (prior to the next dose) to assess basal (chronic) hypersensitivity.

  • Expected Outcome: The NTG-treated group should exhibit a significant and progressive decrease in basal mechanical withdrawal thresholds compared to the vehicle-treated group, indicating the development of a chronic migraine-like state.[7]

Protocol 2: Administration of this compound

This protocol outlines the systemic administration of this compound to evaluate its potential to reverse or prevent NTG-induced hypersensitivity.

  • Objective: To investigate the effect of P2Y12R antagonism on established chronic migraine-like pain.

  • Materials:

    • This compound

    • Vehicle for this compound (e.g., saline, DMSO/saline solution; solubility should be confirmed)

    • Animals from Protocol 1 with established chronic hyperalgesia

  • Procedure:

    • Prepare a stock solution of this compound and dilute it to the final desired concentration on the day of the experiment.

    • Following the 9-day NTG induction period, divide the NTG-treated animals into two groups: this compound treatment and vehicle control.

    • Administer this compound or its vehicle systemically (e.g., via i.p. injection).

      • Note: The optimal dosage for systemic administration in a chronic migraine model should be determined through dose-response studies.[1] As a reference from neuropathic pain models, continuous intrathecal administration of this compound at 10-100 pmol/hour was shown to be effective in reversing hyperalgesia.[9]

    • Assess sensory thresholds (using Protocol 3) at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the efficacy and duration of action of this compound.

Protocol 3: Assessment of Mechanical Allodynia

This protocol uses von Frey filaments to measure mechanical sensitivity in the periorbital (facial) region, which corresponds to the primary area of pain in migraine.[10]

  • Objective: To quantify mechanical withdrawal thresholds as an indicator of sensory hypersensitivity.

  • Materials:

    • Set of calibrated von Frey filaments

    • Elevated wire mesh platform with clear testing chambers

  • Procedure:

    • Habituate the animals to the testing chambers for at least two consecutive days before baseline testing.

    • On the testing day, allow the animals to acclimate to the chamber for 15-20 minutes.

    • Apply von Frey filaments to the periorbital region of the face, starting with a low-force filament and progressing to higher forces (using the up-down method).

    • A positive response is defined as a brisk withdrawal of the head or stroking at the face.

    • The 50% withdrawal threshold is calculated from the pattern of responses.

    • To ensure unbiased results, the experimenter should be blinded to the treatment groups.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical experiment investigating this compound in a chronic migraine model.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Chronic Migraine Induction cluster_treatment Phase 3: Therapeutic Intervention cluster_analysis Phase 4: Analysis acclimate Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (Protocol 3) acclimate->baseline ntg_admin Intermittent NTG Injections (10 mg/kg, i.p. over 9 days) (Protocol 1) baseline->ntg_admin behavior_interim Interim Behavioral Testing ntg_admin->behavior_interim drug_admin This compound / Vehicle Admin (Protocol 2) behavior_interim->drug_admin behavior_final Post-Treatment Testing (30, 60, 120 min post-injection) drug_admin->behavior_final analysis Data Analysis & Interpretation behavior_final->analysis

Caption: Experimental workflow for testing this compound in a chronic migraine model.

This compound is a critical research tool for elucidating the contribution of P2Y12 receptor-mediated microglial activation to the pathophysiology of chronic migraine.[1][5] The protocols outlined here provide a framework for inducing a clinically relevant animal model of chronic migraine and for evaluating the therapeutic potential of P2Y12R antagonists. Such studies are vital for validating this signaling pathway as a novel target for the development of next-generation migraine therapies.

References

Troubleshooting & Optimization

Technical Support Center: MRS2395

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2395, a potent P2Y12 receptor antagonist. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). Several research studies have successfully used DMSO to dissolve this compound for in vitro experiments.[1]

Q2: Is this compound soluble in phosphate-buffered saline (PBS)?

A2: this compound has poor solubility in aqueous solutions like PBS. It is standard practice to first dissolve the compound in DMSO to prepare a concentrated stock solution. This stock solution can then be serially diluted in an aqueous buffer, such as PBS, to achieve the desired final concentration for your experiment. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system, typically less than 0.1%.

Q3: I am observing precipitation when I dilute my DMSO stock of this compound into PBS. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final PBS solution may be too high. Try using a lower final concentration.

  • Increase the DMSO percentage: A slightly higher percentage of DMSO in the final solution might help maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO.

  • Use a different buffer: Consider using a buffer with different pH or containing a small amount of a non-ionic detergent (e.g., Tween-20) or a carrier protein like bovine serum albumin (BSA), if compatible with your assay.

  • Vortex during dilution: Ensure vigorous mixing or vortexing while adding the DMSO stock to the PBS to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (to no more than 37°C) and vortexing can also aid dissolution.
Precipitate forms in the stock solution over time. The compound may have come out of solution during storage.Warm the stock solution gently (to no more than 37°C) and vortex until the precipitate redissolves before making dilutions. Store stock solutions at -20°C or -80°C as recommended by the supplier.[2]
Inconsistent experimental results. Potential degradation of the compound or issues with the final concentration.Prepare fresh stock solutions regularly. Verify the final concentration of this compound and the vehicle control in your experiments. Be aware that DMSO itself can sometimes interfere with certain assays.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 439.94 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.3994 mg of this compound.

  • Add the appropriate volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Working Solution Preparation

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for a final assay.

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution in your experimental buffer (e.g., PBS) to achieve the desired final concentration.

  • It is critical to add the DMSO stock to the buffer and mix immediately to prevent precipitation.

  • Prepare a vehicle control with the same final concentration of DMSO as your experimental samples. For example, if your final this compound concentration is 10 µM prepared from a 10 mM stock, the final DMSO concentration will be 0.1%.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute in Aqueous Buffer thaw->dilute mix Vortex Immediately dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

P2Y12 Receptor Signaling Pathway

This compound is an antagonist of the P2Y12 receptor. Activation of the P2Y12 receptor by its endogenous ligand, ADP, initiates a signaling cascade that plays a crucial role in platelet activation and aggregation.[4][5][6][7][8]

P2Y12_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Decreases Production Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Promotes ADP ADP ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits

References

improving MRS2395 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the P2Y12 receptor antagonist, MRS2395, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound has poor solubility in water. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many nonpolar compounds.[1] When preparing for in vitro experiments, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1% to <0.5%) to avoid cytotoxicity.[2][3]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do?

A2: This phenomenon, often called "crashing out," occurs due to the sharp decrease in solvent polarity when the DMSO stock is introduced into an aqueous medium.[1][4] Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Use an intermediate dilution step in DMSO to lower the concentration before adding it to the aqueous buffer.[2]

  • Order of Addition and Mixing: Add the DMSO stock to the aqueous buffer while vortexing or mixing vigorously to ensure rapid and uniform dispersion.[2] Never add the aqueous buffer to the DMSO stock.

  • Gentle Warming: Gently warming the aqueous solution (e.g., to 37°C) can sometimes help in dissolving the compound. However, be cautious as prolonged exposure to heat may degrade the compound.[2][5]

  • Sonication: Brief sonication in a water bath can help break up precipitate particles and aid in dissolution.[2]

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer might improve solubility, especially if the compound has ionizable groups.[2]

Q3: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

A3: Yes, several formulation strategies can be employed to enhance the solubility and stability of poorly water-soluble compounds like this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability.[4]

Troubleshooting Guide: Improving this compound Stability in Aqueous Solution

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time in aqueous solution. Degradation of this compound. The ester and glycosidic bonds in similar nucleotide analogs can be susceptible to hydrolysis, especially at non-neutral pH.- Prepare fresh solutions before each experiment. - If storage is necessary, store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles.[3] - For working solutions, consider conducting a pilot stability study at your experimental conditions (e.g., temperature, pH) to determine the rate of degradation.
Inconsistent experimental results between batches of prepared solutions. Variability in the dissolution of this compound, leading to different effective concentrations.- Standardize your solution preparation protocol. - Ensure the compound is fully dissolved in the stock solvent before making further dilutions. Visual inspection for particulate matter is crucial.[4] - Use a validated method, such as HPLC, to confirm the concentration of your prepared solutions.
Precipitation of this compound during long-term experiments. The compound is in a supersaturated state in the aqueous medium and is not thermodynamically stable.- Consider using solubility-enhancing excipients like cyclodextrins or surfactants to form more stable formulations.[4] - If compatible with your experimental design, the inclusion of a carrier protein like bovine serum albumin (BSA) in the medium can sometimes help maintain the solubility of hydrophobic compounds.[1]

P2Y12 Receptor Signaling Pathway

This compound is an antagonist of the P2Y12 receptor. The binding of the endogenous agonist, adenosine diphosphate (ADP), to the P2Y12 receptor on platelets initiates a signaling cascade that is crucial for platelet activation and aggregation.

P2Y12_Signaling_Pathway ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R This compound This compound (Antagonist) This compound->P2Y12R Gi Gi Protein P2Y12R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation & Degranulation cAMP->Aggregation Inhibits Akt Akt Activation PI3K->Akt Akt->Aggregation Promotes

Caption: P2Y12 receptor signaling cascade.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculating Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, brief sonication in a water bath or gentle warming (to 37°C) can be applied. Visually inspect the solution to ensure no solid particles remain.[2][4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: General Workflow for Assessing Aqueous Stability of this compound by HPLC

This protocol provides a general workflow for conducting a stability study of this compound in an aqueous buffer.

Stability_Workflow prep Prepare this compound solution in aqueous buffer t0 Time zero (t=0) Inject into HPLC prep->t0 incubate Incubate solution under - Experimental Temperature - Desired pH - Light/Dark conditions t0->incubate sample Collect aliquots at pre-defined time points (e.g., 1, 2, 4, 8, 24 hours) incubate->sample hplc Analyze aliquots by reverse-phase HPLC sample->hplc data Quantify remaining this compound and detect degradation products hplc->data kinetics Plot % remaining this compound vs. time to determine degradation kinetics data->kinetics

Caption: Workflow for stability assessment.

A stability-indicating HPLC method should be developed and validated to separate this compound from any potential degradation products.[6][7] The method would typically involve:

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Detection: UV detection at the maximum absorbance wavelength of this compound.

  • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to generate potential degradation products and demonstrate that they can be resolved from the parent compound.[8][9]

Disclaimer: The information provided in this technical support center is for guidance purposes for research use only. Specific experimental conditions may need to be optimized for your particular application. As there is limited publicly available data on the aqueous stability of this compound, the recommendations are based on general principles for handling poorly soluble compounds and information on similar molecules.

References

troubleshooting inconsistent results with MRS2395

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2395. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and address common questions regarding the use of this compound, a potent P2Y12 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and has been implicated in the function of other cell types, such as microglia in the central nervous system. As a dipivaloyl derivative, it effectively blocks the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, thereby inhibiting downstream signaling pathways.

Q2: In what solvents should I dissolve this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For final experimental concentrations, the stock solution should be diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce cellular toxicity or other artifacts (typically <0.1%).

Q3: What are the recommended storage conditions for this compound?

Solid this compound should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to unexpected biological effects. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Lower than expected or no antagonist activity.

Possible Cause 1: Compound Precipitation

This compound has limited aqueous solubility. Diluting a concentrated stock solution in an aqueous buffer can cause the compound to precipitate, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the final solution for any visible precipitate. Centrifuge the solution and check for a pellet.

    • Solubility Test: Before your main experiment, perform a small-scale test to determine the solubility of this compound in your specific experimental buffer and at the desired concentration.

    • Optimize Dilution: Try a serial dilution method or vortexing during dilution to improve solubility. The use of a small percentage of a solubilizing agent like Pluronic F-127 or BSA may be considered, but its compatibility with your assay must be validated.

Possible Cause 2: Compound Degradation

Like many small molecules, this compound can degrade in solution over time, especially in aqueous environments at room temperature or 37°C.

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

    • Minimize Exposure to Light and Temperature: Protect solutions from light and keep them on ice until use.

    • Stability Test: If you suspect degradation during a long-term experiment, you can assess the stability of this compound in your experimental medium over the same time course by measuring its concentration or activity at different time points.

Possible Cause 3: Inappropriate Agonist Concentration

In competitive antagonism assays, using an excessively high concentration of the agonist (e.g., ADP) can overcome the inhibitory effect of this compound.

  • Troubleshooting Steps:

    • Agonist Dose-Response Curve: Ensure you have an accurate and reproducible dose-response curve for your agonist.

    • Use EC50 to EC80 Concentration: For antagonism experiments, it is recommended to use an agonist concentration that produces a submaximal response (typically in the EC50 to EC80 range) to provide a window for observing inhibition.

Problem 2: Unexpected or paradoxical effects.

Possible Cause 1: Off-Target or System-Specific Effects

This compound has been observed to have effects that are distinct from other P2Y12 antagonists in certain experimental contexts. A notable example is its effect on platelet activation induced by the PAR-1 agonist, TRAP-6.

  • Observation: In human platelets, this compound potentiates dense granule release, cytosolic Ca2+ influx, and phosphorylation of GSK3β-Ser9 in response to TRAP-6.[1][2][3] This is in contrast to other P2Y12 antagonists like ticagrelor, which inhibit these responses.[2]

  • Mechanism: This potentiation is dependent on Protein Kinase C (PKC) and intracellular calcium mobilization and is independent of the PI3K pathway.[2]

  • Troubleshooting Steps:

    • Consider the Cellular Context: Be aware that the effects of this compound may vary depending on the cell type and the specific signaling pathways that are active.

    • Use Multiple Antagonists: To confirm that an observed effect is due to P2Y12 inhibition, it is advisable to use a structurally different P2Y12 antagonist as a control.

    • Investigate Downstream Signaling: If you observe an unexpected effect, consider investigating key downstream signaling molecules (e.g., PKC, Ca2+ flux) to better understand the mechanism.

Experimental Workflow for Investigating Inconsistent Results

Caption: Troubleshooting workflow for inconsistent this compound results.

Data Summary

ParameterValueSpeciesAssay
Ki 3.6 µMRatADP-induced platelet activation
IC50 7 µMRatADP-induced cAMP inhibition (in the presence of PGE1)

Key Experimental Protocols

Protocol 1: General Procedure for In Vitro Cell-Based Assays

  • Cell Culture: Culture your cells of interest (e.g., HEK293 expressing P2Y12, primary microglia, or platelets) under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.

  • Preparation of this compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C or -80°C.

  • Dilution: On the day of the experiment, serially dilute the this compound stock solution in your assay buffer or cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-incubation: Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes at the appropriate temperature (e.g., 37°C).

  • Agonist Stimulation: Add the P2Y12 agonist (e.g., ADP) at a pre-determined EC50-EC80 concentration and incubate for the optimal time for your specific assay (e.g., 10-15 minutes for cAMP assays).

  • Assay Readout: Measure the desired downstream signaling event (e.g., cAMP levels, calcium flux, p38 MAPK phosphorylation).

  • Data Analysis: Plot the agonist response in the presence of different concentrations of this compound to determine the IC50 of the antagonist.

Signaling Pathways

P2Y12 Signaling in Microglia

The P2Y12 receptor is a key sensor for extracellular nucleotides in microglia. Its activation by ADP leads to a signaling cascade that is crucial for microglial activation and chemotaxis.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gai Gαi P2Y12->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits RhoA_ROCK RhoA/ROCK Pathway Gai->RhoA_ROCK Activates p38_MAPK p38 MAPK Pathway Gai->p38_MAPK Activates cAMP cAMP AC->cAMP Produces Microglia Microglial Activation (Chemotaxis, Cytokine Release) cAMP->Microglia Inhibits RhoA_ROCK->Microglia Promotes p38_MAPK->Microglia Promotes

Caption: P2Y12 receptor signaling pathway in microglia.

References

Technical Support Center: Optimizing MRS2395 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of MRS2395 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing this compound dosage in your experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Preparing this compound for In Vivo Administration

Question: What is the recommended vehicle for dissolving this compound for in vivo studies, and what is the best practice for its preparation?

Answer:

This compound is sparingly soluble in aqueous solutions and typically requires an organic solvent for initial dissolution.

  • Recommended Vehicle: Dimethyl sulfoxide (DMSO) is the most commonly reported solvent for preparing this compound for in vivo administration, particularly for intraperitoneal (i.p.) injections.

  • Preparation Protocol:

    • Initial Dissolution: Dissolve this compound in 100% DMSO to create a stock solution. The exact concentration will depend on the required final dosage and injection volume.

    • Dilution: For administration, the DMSO stock solution should be diluted with a sterile aqueous vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).

    • Final DMSO Concentration: It is critical to minimize the final concentration of DMSO in the injected solution to avoid vehicle-induced toxicity. While some studies have used up to 10% DMSO, it is highly recommended to keep the final concentration at or below 5%, with some institutions advising a maximum of 0.5-5%.[1] Daily intraperitoneal injections of 10 mL/kg of 5% DMSO for 7 days have been reported to show no adverse effects in mice.[2]

    • Observation: After dilution, observe the solution for any precipitation. If the compound precipitates, gentle warming or sonication may be attempted. Alternatively, the use of co-solvents can be considered.

  • Troubleshooting: Precipitation upon Dilution

    • Issue: My this compound solution precipitates when I dilute the DMSO stock with saline/PBS.

    • Solution:

      • Stepwise Dilution: Try diluting the DMSO stock in a stepwise manner rather than a single large dilution.

      • Co-solvents: Consider using a co-solvent system. A common formulation is 10% DMSO, 10% Tween 80, and 80% water or saline.[3] Other potential co-solvents include polyethylene glycol (PEG) or carboxymethylcellulose (CMC).

      • Fresh Preparation: Always prepare the final diluted solution fresh on the day of injection to minimize the risk of precipitation over time.

Dosage and Administration

Question: What is a good starting dose for this compound in mice, and what is the recommended route of administration?

Answer:

The optimal dose of this compound will depend on the specific animal model, the disease state being studied, and the desired level of P2Y12 receptor antagonism.

  • Recommended Starting Dose: Based on published literature, a dose of 1.5 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in a mouse model of chronic migraine.[4] This serves as a good starting point for dose-finding studies.

  • Route of Administration: Intraperitoneal (i.p.) injection is a commonly used and effective route for this compound administration in rodents.

  • Troubleshooting: Lack of Efficacy or Unexpected Results

    • Issue: I am not observing the expected biological effect at the 1.5 mg/kg dose.

    • Solution:

      • Dose-Response Study: It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. This typically involves testing a range of doses (e.g., 0.5, 1.5, 5 mg/kg) and measuring a relevant pharmacodynamic marker or a key pathological outcome.

      • Vehicle Controls: Always include a vehicle-only control group (e.g., the same concentration of DMSO in saline) to ensure that the observed effects are due to this compound and not the vehicle.

      • Off-Target Effects: Be aware of potential off-target effects. While this compound is a selective P2Y12 antagonist, unexpected phenotypes could arise from interactions with other molecules. A thorough literature search for known off-target effects of P2Y12 antagonists is advisable.

Stability and Storage

Question: How should I store my this compound stock solution?

Answer:

Proper storage is crucial to maintain the integrity and activity of this compound.

  • Stock Solution Storage:

    • Prepare aliquots of the this compound stock solution in DMSO to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C.

    • Under these conditions, the stock solution is generally stable for up to one month.

  • Solid Compound Storage: Store solid this compound at room temperature in a dry, dark place.

Potential Toxicity

Question: What are the potential signs of toxicity I should monitor for after this compound administration?

Answer:

While this compound is generally well-tolerated at therapeutic doses, it is important to monitor animals for any signs of adverse effects, which could be related to the compound itself or the vehicle.

  • Vehicle (DMSO) Toxicity: High concentrations of DMSO can cause local irritation, inflammation, and have systemic effects. Signs to monitor for include:

    • Reduced mobility, hunched posture, and lethargy within hours of injection.[5]

    • Weight loss or decreased appetite.

    • Signs of pain or distress at the injection site.

    • In severe cases, high doses of DMSO can lead to mortality.[5]

  • Compound-Specific Toxicity: As with any investigational compound, monitor for general signs of toxicity, including:

    • Changes in body weight.

    • Alterations in behavior, such as grooming, activity levels, and social interaction.

    • Changes in food and water intake.

    • Any signs of neurological impairment.

  • Troubleshooting: Observed Toxicity

    • Issue: My animals are showing signs of distress after injection.

    • Solution:

      • Reduce DMSO Concentration: The first step is to reduce the final concentration of DMSO in your injection solution.

      • Lower the Dose: If toxicity persists with a low DMSO concentration, consider reducing the dose of this compound.

      • Alternative Vehicle: If DMSO-related toxicity is suspected, explore alternative solvent systems.

Data Summary

Table 1: In Vivo Dosage and Administration of this compound

ParameterRecommendationSource
Animal Model Mouse[4]
Dosage 1.5 mg/kg[4]
Route of Administration Intraperitoneal (i.p.)[4]
Vehicle DMSO[4]

Table 2: Vehicle (DMSO) Recommendations for In Vivo Injections in Mice

ParameterRecommendationSource
Final DMSO Concentration ≤ 5% (ideally 0.5-5%)[1][2]
Maximum Injection Volume 10 mL/kg[2]
Reported Safe Regimen 10 mL/kg of 5% DMSO daily for 7 days[2]
Potential Co-solvents Tween 80, Polyethylene Glycol (PEG), Carboxymethylcellulose (CMC)[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Calculate Required Amounts: Based on the desired dose (e.g., 1.5 mg/kg), the number of animals, and their average weight, calculate the total amount of this compound and the volume of the final injection solution needed. Ensure the final injection volume per mouse is appropriate (typically 100-200 µL for a 20-25g mouse).

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex or gently sonicate until the powder is completely dissolved. Visually inspect for any particulate matter.

  • Prepare Final Injection Solution (on the day of injection):

    • Calculate the volume of the stock solution and the sterile saline/PBS needed to achieve the desired final concentration and a low percentage of DMSO (e.g., 5%).

    • Example Calculation for a 1.5 mg/kg dose in a 25g mouse with an injection volume of 100 µL and a final DMSO concentration of 5%:

      • Dose per mouse = 1.5 mg/kg * 0.025 kg = 0.0375 mg

      • Final concentration needed = 0.0375 mg / 0.1 mL = 0.375 mg/mL

      • Using a 10 mg/mL stock solution:

        • Volume of stock needed per 1 mL of final solution = (0.375 mg/mL / 10 mg/mL) * 1000 µL = 37.5 µL

        • To achieve a 5% DMSO concentration, the volume of stock (100% DMSO) should be 5% of the final volume. So, for 1 mL of final solution, you would use 50 µL of the stock.

        • To get the desired drug concentration with 5% DMSO, you may need to adjust your stock solution concentration. Let's recalculate with a target of 5% DMSO.

        • In a 1 mL final volume, 50 µL will be the DMSO stock. The remaining 950 µL will be saline.

        • The concentration of the stock solution should be: 0.375 mg / 0.05 mL = 7.5 mg/mL.

        • So, prepare a 7.5 mg/mL stock of this compound in DMSO.

    • In a sterile tube, add the calculated volume of sterile saline/PBS.

    • While vortexing gently, add the calculated volume of the this compound DMSO stock solution to the saline/PBS.

    • Visually inspect the final solution for any signs of precipitation.

  • Administration:

    • Use a new sterile syringe and needle for each animal.

    • Administer the solution via intraperitoneal injection.

Visualizations

MRS2395_Signaling_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor G_protein Gi Protein P2Y12->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Produces ADP ADP ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits ATP ATP ATP->AC Substrate Cellular_Response Inhibition of Platelet Aggregation & Microglial Activation cAMP->Cellular_Response Modulates Akt Akt PI3K->Akt Activates Akt->Cellular_Response Leads to

Caption: this compound Signaling Pathway

Troubleshooting_Workflow cluster_prep Preparation cluster_eval Evaluation Start Start Experiment Dissolve Dissolve this compound in 100% DMSO Start->Dissolve Dilute Dilute with Saline/PBS (Final DMSO <= 5%) Dissolve->Dilute Precipitation Precipitation? Dilute->Precipitation Co_solvent Use Co-solvent (e.g., Tween 80) Precipitation->Co_solvent Yes Inject Administer IP Precipitation->Inject No Co_solvent->Dilute Observe Observe for Adverse Effects Inject->Observe Toxicity Toxicity? Observe->Toxicity Reduce_DMSO Reduce DMSO % or Dose Toxicity->Reduce_DMSO Yes Efficacy Efficacy? Toxicity->Efficacy No Reduce_DMSO->Inject Dose_Response Perform Dose- Response Study Efficacy->Dose_Response No Success Successful Experiment Efficacy->Success Yes Dose_Response->Inject

Caption: Troubleshooting Workflow for In Vivo Studies

References

potential off-target effects of MRS2395

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MRS2395, a P2Y12 receptor antagonist. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its reported potency?

A1: The primary target of this compound is the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation and other physiological processes. It acts as a potent antagonist at this receptor.

Q2: Are there any known or suspected off-target effects of this compound?

A2: While this compound is characterized as a selective P2Y12 antagonist, some studies suggest potential cross-reactivity with the P2Y13 receptor. In cultured dorsal horn microglia, this compound alone only partially inhibited ADPβs-induced increases in inflammatory markers, while co-administration with a P2Y13 antagonist (MRS2211) resulted in a near-complete blockade[1]. This suggests that at concentrations used to target P2Y12, this compound may also exert some inhibitory effects on the P2Y13 receptor.

Q3: What are the implications of potential P2Y13 receptor interaction in my experiments?

A3: If your experimental system (e.g., cell line, tissue) expresses both P2Y12 and P2Y13 receptors, you may observe effects that are not solely attributable to P2Y12 inhibition. The P2Y13 receptor is also activated by ADP and is involved in various cellular processes, including immune responses. Therefore, unexpected cellular responses or incomplete inhibition of ADP-mediated signaling could be due to the partial effect of this compound on P2Y13.

Q4: How can I control for potential off-target effects on the P2Y13 receptor?

A4: To confirm that the observed effects are specific to P2Y12 inhibition, consider the following control experiments:

  • Use a structurally different P2Y12 antagonist with a known, distinct selectivity profile.

  • If available, use a cell line or animal model that lacks the P2Y13 receptor (knockout).

  • Perform experiments with a selective P2Y13 antagonist (e.g., MRS2211) alone and in combination with this compound to delineate the individual contributions of each receptor to the observed phenotype[1].

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Incomplete inhibition of ADP-induced response in cells known to express P2Y12. Your cells may also express the P2Y13 receptor, which is also activated by ADP. This compound might not be effectively antagonizing the P2Y13-mediated component of the response at the concentration used.1. Verify the expression of P2Y13 in your experimental model (e.g., via RT-qPCR, Western blot, or immunocytochemistry).2. Perform a dose-response curve with this compound to see if higher concentrations achieve complete inhibition.3. Co-administer this compound with a selective P2Y13 antagonist (e.g., MRS2211) to see if the combination leads to complete blockade of the ADP response.
Unexpected cellular phenotype observed upon this compound treatment. The observed phenotype might be a consequence of inhibiting both P2Y12 and, to some extent, P2Y13 receptors, leading to a combined downstream signaling effect.1. Investigate the known signaling pathways of both P2Y12 and P2Y13 receptors in your cell type.2. Use siRNA or shRNA to specifically knock down P2Y12 and P2Y13 individually and in combination to mimic the pharmacological inhibition and dissect the signaling pathways involved.3. Compare the phenotype with that induced by other, more selective P2Y12 antagonists.
Variability in results between different cell types or tissues. The relative expression levels of P2Y12 and P2Y13 receptors can vary significantly between different cell types and tissues. This differential expression could lead to varying degrees of off-target effects and, consequently, different experimental outcomes.1. Characterize the P2Y receptor expression profile in each of your experimental models.2. Normalize your results to the expression levels of the target receptors.3. Consider using a primary cell type or a cell line with a well-defined and homogenous purinergic receptor expression profile.

Data Presentation

Table 1: On-Target Activity of this compound at the P2Y12 Receptor

ParameterValueSpecies/Assay ConditionReference
Ki 3.6 µMADP-induced platelet activation[2][3]
Ki 3.7 µMADP-induced aggregation in rat platelets
IC50 7 µMInhibition of ADP-induced cAMP in rat platelets in the presence of PGE1[2][3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for P2Y12 Receptor (General Protocol)

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound like this compound for the P2Y12 receptor.

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]-PSB-0413), and varying concentrations of the test compound (this compound).

    • To determine non-specific binding, include wells with an excess of a non-labeled P2Y12 antagonist.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Platelet_Activation Platelet Activation Aggregation cAMP->Platelet_Activation Inhibits Troubleshooting_Workflow Start Incomplete Inhibition or Unexpected Phenotype with this compound Check_P2Y13 Does the experimental model express P2Y13 receptor? Start->Check_P2Y13 Yes_P2Y13 Yes Check_P2Y13->Yes_P2Y13 Yes No_P2Y13 No Check_P2Y13->No_P2Y13 No Co_administration Co-administer this compound with a P2Y13 antagonist (e.g., MRS2211) Yes_P2Y13->Co_administration Other_Causes Consider other experimental variables or off-target effects. No_P2Y13->Other_Causes Observe_Effect Observe if the effect is additive or synergistic Co_administration->Observe_Effect Additive Additive/Synergistic Observe_Effect->Additive Additive/ Synergistic No_Change No Change Observe_Effect->No_Change No Change Off_Target_Confirmed Potential off-target effect on P2Y13 confirmed. Consider alternative antagonists or gene silencing. Additive->Off_Target_Confirmed No_Change->Other_Causes

References

how to prevent MRS2395 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2395. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments and to provide guidance on its effective use.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Question: My this compound solution appears cloudy or has precipitated. What should I do?

Answer:

  • Potential Cause: The solubility of this compound may be limited in your chosen solvent or buffer, or the concentration may be too high. Precipitation can also occur if the solution has been stored improperly or for an extended period.

  • Recommended Action:

    • Ensure you are using a suitable solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

    • Gently warm the solution to 37°C and vortex to aid dissolution.

    • If precipitation persists, consider preparing a fresh stock solution at a lower concentration.

    • For aqueous working solutions, it is crucial to perform dilutions from a high-concentration DMSO stock just before use. Avoid storing dilute aqueous solutions for extended periods.

Question: I am observing inconsistent or lower-than-expected inhibitory activity of this compound in my platelet aggregation assays. What could be the cause?

Answer:

  • Potential Causes:

    • Degradation of this compound: The compound may have degraded due to improper storage or handling.

    • Inaccurate Concentration: The final concentration of this compound in the assay may be incorrect due to pipetting errors or adsorption to plasticware.

    • Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) may be too high, overcoming the inhibitory effect of this compound.

    • Biological Variability: Platelets from different donors can exhibit varying responses to P2Y12 inhibitors.

  • Recommended Actions:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Verify Concentrations: Double-check all calculations and ensure accurate pipetting. Use low-adhesion polypropylene tubes and pipette tips.

    • Optimize Agonist Concentration: Use a concentration of ADP that induces a submaximal aggregation response to sensitively measure the inhibitory effect of this compound. A typical starting concentration for ADP in light transmission aggregometry is 5-10 µM.

    • Acknowledge Biological Variability: When possible, use platelets from multiple donors to account for biological differences in response.

Question: How should I store this compound to ensure its stability?

Answer:

Proper storage is critical to prevent the degradation of this compound. Please refer to the following table for recommended storage conditions.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month
Aqueous Working Solutions 2-8°CUse immediatelyPrepare fresh for each experiment and do not store.

Question: What are the likely degradation pathways for this compound?

Answer:

While specific forced degradation studies for this compound are not publicly available, compounds with similar chemical structures can be susceptible to degradation through the following pathways:

  • Hydrolysis: The ester linkages in the dipivaloyl derivative of this compound could be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The purine ring system and other functional groups may be prone to oxidation.

  • Photolysis: Exposure to light, particularly UV light, can induce degradation of complex organic molecules.

To mitigate these risks, it is essential to follow the storage and handling recommendations, including protecting the compound from light and preparing fresh solutions.

Experimental Protocols

This section provides a detailed methodology for a key experiment using this compound.

In Vitro Platelet Aggregation Assay

This protocol describes the use of this compound to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP), as measured by light transmission aggregometry (LTA).

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO)

  • Adenosine diphosphate (ADP)

  • Human whole blood collected in 3.2% sodium citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound solid powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP will be used to set the 100% aggregation baseline.

  • Platelet Aggregation Assay:

    • Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.

    • Pre-warm the PRP aliquots to 37°C in the aggregometer.

    • Add the desired final concentration of this compound (or vehicle control, e.g., 0.1% DMSO) to the PRP and incubate for 15 minutes at 37°C. A typical concentration range for this compound is 1-100 µM.

    • Initiate platelet aggregation by adding ADP to a final concentration of 5-10 µM.

    • Record the change in light transmission for 5-10 minutes to obtain the aggregation curve.

    • The percentage of inhibition is calculated relative to the vehicle control.

Visualizations

P2Y12 Signaling Pathway

The following diagram illustrates the signaling pathway of the P2Y12 receptor, which is antagonized by this compound.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds Gi Gi Protein P2Y12_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Aggregation & Degranulation cAMP->Platelet_Activation Leads to This compound This compound (Antagonist) This compound->P2Y12_Receptor Blocks

P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay

This diagram outlines the key steps in performing an in vitro platelet aggregation assay with this compound.

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Whole Blood (3.2% Sodium Citrate) Start->Blood_Collection PRP_Preparation Prepare Platelet-Rich Plasma (PRP) by Centrifugation (200 x g, 15 min) Blood_Collection->PRP_Preparation PRP_Resting Rest PRP (30 min at Room Temp) PRP_Preparation->PRP_Resting Incubation Incubate PRP with this compound or Vehicle (15 min at 37°C) PRP_Resting->Incubation Aggregation Induce Aggregation with ADP (5-10 µM) in Aggregometer Incubation->Aggregation Data_Acquisition Record Light Transmission (5-10 min) Aggregation->Data_Acquisition Analysis Analyze Aggregation Curves & Calculate % Inhibition Data_Acquisition->Analysis End End Analysis->End

Workflow for an in vitro platelet aggregation assay using this compound.

Technical Support Center: Interpreting Unexpected Outcomes in MRS2395 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting unexpected outcomes in experiments involving the P2Y12 receptor antagonist, MRS2395.

I. Frequently Asked Questions (FAQs)

A curated list of common questions regarding the use of this compound in experimental settings.

QuestionAnswer
1. What is the primary mechanism of action of this compound? This compound is a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP).[1][2] By blocking this receptor, this compound inhibits ADP-induced platelet activation and aggregation.[1] It is also widely used to study the role of P2Y12 in microglial activation.[3][4][5][6]
2. What is the recommended solvent and storage for this compound? This compound is typically dissolved in dimethyl sulfoxide (DMSO).[7] For long-term storage, it is advisable to store the compound as a solid at -20°C. Solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided to maintain compound integrity.[8][9]
3. What are the typical working concentrations for in vitro experiments? For platelet aggregation assays, concentrations ranging from 1 µM to 100 µM have been used, with an IC50 of approximately 7 µM in human platelet-rich plasma stimulated with 3 µM ADP.[10] In microglia activation studies, a concentration of 20 µM has been shown to be effective in preventing LPS-induced morphological changes.[7]
4. Can this compound affect signaling pathways other than P2Y12? While this compound is considered a selective P2Y12 antagonist, the possibility of off-target effects should always be considered, especially at higher concentrations. There is limited publicly available data on a comprehensive selectivity panel for this compound against other P2Y receptors or unrelated targets. Researchers should include appropriate controls to validate the specificity of their findings.
5. Does this compound have any known unexpected agonist-like effects? In some experimental systems, this compound has been observed to increase basal cAMP levels in the absence of a P2Y12 agonist.[11] This suggests that in certain cellular contexts, it may have effects independent of its canonical antagonist activity.

II. Troubleshooting Guides

This section addresses specific unexpected outcomes that may be encountered during experiments with this compound.

Unexpected Outcome 1: Weaker-than-expected or no inhibition of platelet aggregation.
Potential CauseRecommended Action
Compound Degradation Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[9] The stability of this compound in aqueous solutions for extended periods is not well-documented; therefore, it is recommended to add it to aqueous buffers immediately before the experiment.
Suboptimal Agonist Concentration The inhibitory effect of this compound is dependent on the concentration of the agonist (e.g., ADP) used. Ensure you are using an ADP concentration that elicits a submaximal aggregation response to allow for the detection of inhibition.
Platelet Variability Platelet reactivity can vary significantly between donors. It is crucial to perform experiments with platelets from multiple healthy donors who have not taken any antiplatelet medications for at least two weeks.[9]
Incorrect Assay Conditions Ensure the platelet count is standardized (e.g., 2.5 x 10^8 platelets/mL) and that the assay is performed at 37°C.[9] Platelet aggregation should be carried out at a physiological pH.
Unexpected Outcome 2: Potentiation of cellular responses instead of inhibition.
Potential CauseRecommended Action
Agonist-Specific Effects This compound has been shown to unexpectedly enhance platelet dense granule release in response to the PAR-1 agonist, TRAP-6, while inhibiting ADP-induced aggregation.[1][10] This highlights that the effect of this compound can be agonist-dependent. If you observe potentiation, consider the specific agonist and signaling pathway being activated.
Crosstalk with other P2Y Receptors Platelets and other cells express multiple P2Y receptors (e.g., P2Y1). While this compound is selective for P2Y12, at high concentrations, potential interactions with other receptors cannot be entirely ruled out without specific selectivity data. Consider using a selective P2Y1 antagonist, such as MRS2179, in conjunction with this compound to dissect the roles of each receptor.
Off-Target Effects At higher concentrations, the likelihood of off-target effects increases. Perform dose-response experiments to determine the lowest effective concentration of this compound in your system.
Unexpected Outcome 3: High background or artifacts in microglia activation assays.
Potential CauseRecommended Action
Vehicle (DMSO) Effects DMSO, the solvent for this compound, can independently affect cellular processes, including inflammation and cell viability, especially at concentrations above 0.1%.[12] Always include a vehicle control (DMSO alone) at the same final concentration used for this compound to account for any solvent-induced effects.
Baseline Microglial Activation Primary microglia can become activated during the isolation process. Allow sufficient time for microglia to return to a resting state before treatment. The use of specific markers can help to assess the baseline activation state of the cells.
Non-specific Staining in Flow Cytometry Use appropriate controls such as isotype controls and fluorescence minus one (FMO) controls to ensure the specificity of antibody staining for microglial activation markers.
This compound Impact on Cell Health High concentrations of any compound can impact cell viability. Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects of this compound are not due to cytotoxicity.

III. Data Summary Tables

The following tables provide a summary of key quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/SystemConditionsReference
Ki3.6 µMRat PlateletsADP-induced platelet activation[1]
IC507 µMHuman Platelet-Rich Plasma3 µM ADP-induced aggregation[1][10]
IC507 µMRat PlateletsInhibition of cAMP induced by ADP in the presence of PGE1[1]

IV. Key Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9]

  • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.

  • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 15 minutes.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

2. Platelet Aggregation Assay:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Add a defined volume of the adjusted PRP to a cuvette with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.

  • Add the desired concentration of this compound (or vehicle control, DMSO) to the PRP and incubate for a specified time (e.g., 5-15 minutes) with stirring.

  • Initiate aggregation by adding the platelet agonist (e.g., ADP at a final concentration of 5-10 µM).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Analyze the data to determine the maximum platelet aggregation percentage and calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Microglia Activation Assay

1. Cell Culture:

  • Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media and conditions.

  • For experiments, seed the cells in multi-well plates and allow them to adhere and reach the desired confluency.

2. Treatment:

  • Pre-incubate the microglial cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).[7]

  • Stimulate the cells with an activating agent such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a designated period (e.g., 24 hours).[7]

3. Analysis of Microglial Activation:

  • Morphological Analysis: Observe changes in cell morphology (e.g., from a ramified, resting state to an amoeboid, activated state) using microscopy.

  • Immunocytochemistry/Flow Cytometry: Stain for microglial activation markers such as Iba-1, CD68, or MHC-II to quantify the level of activation.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex bead array.[7]

V. Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows are provided below.

Diagram 1: P2Y12 Signaling Pathway in Platelets

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi This compound This compound This compound->P2Y12 AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA VASP_P VASP-P PKA->VASP_P GPIIb_IIIa GPIIb/IIIa Activation VASP_P->GPIIb_IIIa Inhibits Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation

Caption: Simplified signaling pathway of the P2Y12 receptor in platelets and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Citrate) Centrifuge_PRP 2. Centrifuge (200g) to get PRP Blood_Collection->Centrifuge_PRP Adjust_Count 3. Adjust Platelet Count Centrifuge_PRP->Adjust_Count Equilibrate 4. Equilibrate PRP at 37°C Adjust_Count->Equilibrate Add_Inhibitor 5. Add this compound or Vehicle (DMSO) Equilibrate->Add_Inhibitor Add_Agonist 6. Add Agonist (ADP) Add_Inhibitor->Add_Agonist Record_Data 7. Record Light Transmission Add_Agonist->Record_Data Analyze_Aggregation 8. Calculate Max Aggregation (%) Record_Data->Analyze_Aggregation Calculate_Inhibition 9. Determine % Inhibition Analyze_Aggregation->Calculate_Inhibition Troubleshooting_Potentiation Start Unexpected Potentiation Observed Check_Agonist Is the agonist TRAP-6? Start->Check_Agonist Known_Effect Known Effect: This compound potentiates TRAP-6 induced granule release Check_Agonist->Known_Effect Yes Check_Concentration Is this compound concentration high? Check_Agonist->Check_Concentration No Further_Investigation Further investigation required Known_Effect->Further_Investigation Dose_Response Perform Dose-Response to find lowest effective concentration Check_Concentration->Dose_Response Yes Check_Crosstalk Is there potential P2Y receptor crosstalk? Check_Concentration->Check_Crosstalk No Consider_Off_Target Consider potential off-target effects Dose_Response->Consider_Off_Target Consider_Off_Target->Further_Investigation Use_Other_Antagonists Use other selective antagonists (e.g., P2Y1) to dissect pathways Check_Crosstalk->Use_Other_Antagonists Yes Check_Crosstalk->Further_Investigation No Use_Other_Antagonists->Further_Investigation

References

addressing MRS2395 vehicle control issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing MRS2395, a potent P2Y12 receptor antagonist, in your research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective use of this compound and its vehicle controls in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound, presented in a question-and-answer format.

Issue 1: Precipitate Formation Upon Dilution of this compound in Aqueous Media

  • Question: I dissolved this compound in DMSO to create a stock solution. When I add this stock to my aqueous experimental buffer or cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?

    Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in a non-polar solvent like DMSO is introduced into an aqueous environment where it has poor solubility. The rapid change in solvent polarity causes the compound to precipitate.

    Solutions:

    • Optimize Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. It is advisable to perform a solubility test to determine the maximum achievable concentration in your specific buffer or medium.

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in the aqueous buffer. Then, use this intermediate dilution to prepare your final working concentration. This gradual change in solvent polarity can help maintain solubility.

    • Temperature: Ensure your aqueous buffer or medium is pre-warmed to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution. Solubility often increases with temperature.

    • Mixing: Add the this compound stock solution dropwise to the aqueous solution while gently vortexing or stirring to ensure rapid and uniform dispersion.

Issue 2: Inconsistent or Unexpected Results in Vehicle Control Group

  • Question: My vehicle control group (treated with DMSO alone) is showing unexpected biological effects. How can I address this?

    Answer: Dimethyl sulfoxide (DMSO) is not biologically inert and can exert its own effects on cellular systems, especially at higher concentrations. These effects can include alterations in cell viability, gene expression, and signaling pathways.

    Solutions:

    • Minimize Final DMSO Concentration: The final concentration of DMSO in your experiments should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive assays or primary cells, below 0.1% (v/v).

    • Vehicle Control Titration: It is crucial to perform a vehicle control titration experiment to determine the highest concentration of DMSO that does not significantly impact your experimental model. This involves treating your cells or animals with a range of DMSO concentrations and assessing the outcome of interest (e.g., cell viability, baseline signaling).

    • Appropriate Controls: Always include an untreated control group in addition to the vehicle control group. The vehicle control allows you to subtract the effects of the solvent, thereby isolating the specific effects of this compound.

Issue 3: Lack of this compound Efficacy in the Experiment

  • Question: I am not observing the expected inhibitory effect of this compound in my assay. What could be the reason?

    Answer: A lack of efficacy can stem from several factors, including issues with the compound's stability, concentration, or the experimental setup itself.

    Solutions:

    • Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. Prepare fresh working solutions from a frozen stock for each experiment to avoid repeated freeze-thaw cycles.

    • Concentration Verification: Double-check your calculations for the preparation of stock and working solutions to ensure that the final concentration of this compound is appropriate for inhibiting the P2Y12 receptor in your system. The Ki of this compound for P2Y12 is reported to be 3.6 μM.[1]

    • Assay-Specific Considerations: The efficacy of this compound can be influenced by the specific conditions of your assay, such as the concentration of the P2Y12 agonist (e.g., ADP) used.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a selective and potent antagonist of the P2Y12 receptor.[1] The P2Y12 receptor is a G protein-coupled receptor that plays a crucial role in platelet aggregation and has been implicated in various physiological and pathological processes, including thrombosis and neuroinflammation.

  • Q2: What is the recommended solvent for this compound?

    • A2: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). Therefore, DMSO is the recommended solvent for preparing stock solutions.

  • Q3: How should I store my this compound stock solution?

    • A3: It is recommended to prepare a high-concentration stock solution in DMSO, aliquot it into single-use volumes, and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.

  • Q4: What is a typical final concentration of DMSO to use in cell culture experiments?

    • A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. A concentration of ≤ 0.5% is generally considered acceptable for most cell lines, but it is highly recommended to perform a toxicity test to determine the optimal concentration for your specific cells.

Data Presentation

Table 1: General Solubility and Storage Recommendations for this compound

ParameterRecommendationNotes
Solvent for Stock Solution High-purity, anhydrous DMSOThis compound has limited solubility in aqueous buffers.
Recommended Stock Concentration 10-50 mM in DMSOHigher concentrations may be possible but should be validated.
Storage of Solid Compound Store at -20°C, protected from light and moisture.Refer to the manufacturer's certificate of analysis for specific recommendations.
Storage of DMSO Stock Solution Aliquot and store at -20°C or -80°C for up to 6 months.Avoid repeated freeze-thaw cycles.
Storage of Aqueous Dilutions Prepare fresh for each experiment and use immediately.This compound is less stable in aqueous solutions.

Disclaimer: The solubility and stability data presented are general recommendations. It is strongly advised that researchers perform their own validation experiments to determine the optimal conditions for their specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 439.94 g/mol , dissolve 4.4 mg in 1 mL of DMSO).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Vehicle Control Experiment

  • Objective: To determine the effect of the DMSO vehicle on the experimental cell line.

  • Procedure:

    • Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.

    • Prepare a series of dilutions of DMSO in the complete cell culture medium to match the final concentrations that will be used in the experiment with this compound. A typical range to test is 0.05% to 1.0% (v/v).

    • Include an "untreated" control group that receives only fresh medium.

    • Replace the medium in the appropriate wells with the medium containing the different DMSO concentrations.

    • Incubate the cells for the same duration as the planned this compound experiment.

    • At the end of the incubation period, assess the desired endpoint (e.g., cell viability using an MTT assay, gene expression via qPCR, or protein expression via Western blot).

    • Compare the results from the DMSO-treated groups to the untreated control to identify any vehicle-induced effects.

Mandatory Visualization

MRS2395_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi P2Y12->Gi Activates This compound This compound This compound->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation (and other cellular responses) cAMP->Platelet_Activation Leads to

Caption: Signaling pathway of the P2Y12 receptor and the inhibitory action of this compound.

Experimental_Workflow prep_stock Prepare this compound Stock Solution in DMSO vehicle_titration Perform Vehicle (DMSO) Titration Assay prep_stock->vehicle_titration prep_working Prepare Working Solutions (this compound & Vehicle Control) prep_stock->prep_working determine_conc Determine Max. Non-Toxic DMSO Concentration vehicle_titration->determine_conc determine_conc->prep_working treat_cells Treat Experimental Groups: - Untreated - Vehicle Control - this compound prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data (Normalize to Vehicle Control) assay->analyze

Caption: A typical experimental workflow for using this compound and its vehicle control.

Troubleshooting_Logic start Issue with This compound Experiment precipitate Precipitate Forms? start->precipitate unexpected_control Unexpected Vehicle Control Effects? precipitate->unexpected_control No sol_actions Actions: - Lower Final Concentration - Use Serial Dilution - Pre-warm Aqueous Solution - Improve Mixing precipitate->sol_actions Yes no_effect No this compound Effect? unexpected_control->no_effect No control_actions Actions: - Lower Final DMSO % - Perform Vehicle Titration - Include Untreated Control unexpected_control->control_actions Yes effect_actions Actions: - Check Solution Stability - Verify Concentration - Optimize Assay Conditions no_effect->effect_actions Yes end Problem Resolved no_effect->end No sol_actions->end control_actions->end effect_actions->end

References

ensuring reproducibility in experiments with MRS2395

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving MRS2395. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent or No Inhibition of Platelet Aggregation 1. Inactive this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Suboptimal Agonist Concentration: The concentration of ADP used to induce platelet aggregation may be too high, masking the inhibitory effect of this compound. 3. Platelet Variability: Platelets from different donors can exhibit varying sensitivity to P2Y12 inhibitors.1. Solution Integrity: Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. 2. Agonist Titration: Use a concentration of ADP that elicits a submaximal aggregation response to sensitively measure inhibition. A common starting point is 5-10 µM ADP.[1] 3. Biological Variability: When possible, use platelets from the same donor for comparative experiments. Acknowledge and account for inter-individual variability in data analysis.
Unexpected Results in Cell-Based Assays (Non-platelet) 1. Off-Target Effects: While this compound is a potent P2Y12 antagonist, the possibility of off-target effects on other receptors or signaling pathways cannot be entirely ruled out, although specific off-target effects for this compound are not extensively documented. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can affect cell viability and function. 3. Cell Line Specificity: The expression and functional importance of the P2Y12 receptor can vary significantly between different cell types.1. Specificity Controls: Include appropriate controls, such as other P2Y12 antagonists (e.g., cangrelor, ticagrelor) or cells known not to express the P2Y12 receptor, to confirm that the observed effect is P2Y12-dependent. 2. Solvent Control: Always include a vehicle control group treated with the same final concentration of the solvent used to dissolve this compound. For in vitro assays, the final DMSO concentration should typically be kept below 0.5%. 3. Receptor Expression: Verify the expression of the P2Y12 receptor in your cell line of interest using techniques like RT-qPCR or western blotting.
Poor Solubility or Precipitation of this compound 1. Incorrect Solvent: this compound has limited solubility in aqueous solutions. 2. Low Temperature: The compound may precipitate out of solution at lower temperatures.1. Use Appropriate Solvent: Dissolve this compound in an organic solvent such as DMSO.[2] 2. Maintain Temperature: For in vitro assays, ensure that the final working solution is at the experimental temperature (e.g., 37°C) to prevent precipitation. If precipitates are observed in the stock solution after thawing, gently warm and vortex to redissolve.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2Y12 receptor, which is a key receptor for adenosine diphosphate (ADP).[3][4] Its primary mechanism of action is the inhibition of ADP-induced platelet activation and aggregation.[3]

2. How should I prepare and store this compound stock solutions?

3. What are typical working concentrations for this compound in experiments?

  • In Vitro Platelet Aggregation Assays: The IC50 for this compound to inhibit ADP-induced platelet aggregation is approximately 7 µM.[3] Effective concentrations in these assays often range from 1 to 100 µM.

  • In Vitro Microglial Cell Assays: Working concentrations of 10 µM and 20 µM have been used to study the effects of this compound on microglial activation.

  • In Vivo Studies: A dosage of 1.5 mg/kg administered intraperitoneally has been used in mouse models.[2]

4. What are the key experimental controls to include when using this compound?

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control (for inhibition): Use a known agonist of the P2Y12 receptor, such as ADP, to confirm that the experimental system is responsive.

  • Negative Control (Cell-based assays): Use a cell line that does not express the P2Y12 receptor to check for off-target effects.

5. Are there known off-target effects for this compound?

While this compound is considered a selective P2Y12 antagonist, comprehensive screening data for off-target effects on a wide range of receptors and enzymes is not extensively published. As a general precaution when using any pharmacological inhibitor, it is important to interpret results with consideration for potential off-target activities and to use appropriate controls to validate the specificity of the observed effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (e.g., 10 mM):

    • Equilibrate the vial of powdered this compound to room temperature before opening.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.

    • Add the calculated volume of sterile, anhydrous DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution (e.g., 10 µM for in vitro assay):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium/buffer.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity.

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Place the PRP sample in the aggregometer and establish a baseline.

    • Add a submaximal concentration of ADP (e.g., 5-10 µM) to induce platelet aggregation.

    • Record the change in light transmittance over time to measure the extent of aggregation.

    • Compare the aggregation in the this compound-treated samples to the vehicle-treated controls to determine the percent inhibition.

Visualizations

P2Y12_Signaling_Pathway cluster_0 P2Y12 Receptor Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation (Aggregation) cAMP->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Platelet_Aggregation cluster_1 Experimental Workflow: Platelet Aggregation Assay start Start: Collect Whole Blood prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp pre_incubation Pre-incubate PRP with This compound or Vehicle prep_prp->pre_incubation aggregation Induce Aggregation with ADP pre_incubation->aggregation measurement Measure Light Transmittance aggregation->measurement analysis Data Analysis: Calculate % Inhibition measurement->analysis end End analysis->end

References

Validation & Comparative

In Vivo Showdown: A Comparative Analysis of P2Y12 Receptor Antagonists MRS2395 and Clopidogrel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two critical P2Y12 receptor antagonists: MRS2395 and the widely-used clinical agent, clopidogrel. This analysis is based on available experimental data to inform preclinical research and development in the field of antiplatelet therapeutics.

This document summarizes the mechanisms of action, and available in vivo performance data for both compounds. Detailed experimental methodologies for key assays are also provided to support the design and interpretation of future studies.

Mechanism of Action: Targeting the P2Y12 Receptor

Both this compound and clopidogrel exert their antiplatelet effects by targeting the P2Y12 receptor, a crucial component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. However, their modes of action differ significantly.

Clopidogrel , a thienopyridine, is a prodrug that requires a two-step metabolic activation process in the liver, primarily by cytochrome P450 enzymes (CYP2C19, CYP3A4, etc.), to form its active thiol metabolite.[1] This active metabolite then irreversibly binds to the P2Y12 receptor, permanently disabling it for the lifespan of the platelet.

This compound , in contrast, is a direct-acting, competitive antagonist of the P2Y12 receptor. It does not require metabolic activation to exert its inhibitory effect.

Signaling Pathway of P2Y12 Receptor Inhibition

The binding of ADP to the P2Y12 receptor activates a Gi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and ultimately, the activation of the glycoprotein IIb/IIIa receptors, which is the final common pathway for platelet aggregation. Both this compound and the active metabolite of clopidogrel interrupt this pathway by blocking the initial binding of ADP to the P2Y12 receptor.

ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi_protein Gi Protein Activation P2Y12->Gi_protein Activates This compound This compound This compound->P2Y12 Competitively Inhibits Clopidogrel_AM Clopidogrel (Active Metabolite) Clopidogrel_AM->P2Y12 Irreversibly Inhibits Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces production of VASP_P VASP Phosphorylation cAMP->VASP_P Inhibits GPIIb_IIIa GPIIb/IIIa Activation VASP_P->GPIIb_IIIa Inhibits Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Leads to

P2Y12 Receptor Signaling Pathway and Inhibition.

In Vivo Performance: A Comparative Overview

Direct, head-to-head in vivo studies comparing the antiplatelet efficacy of this compound and clopidogrel are limited in publicly available literature. However, by examining data from separate studies, we can infer a comparative profile.

ParameterThis compoundClopidogrel
Route of Administration Intraperitoneal, IntrathecalOral
Mechanism Direct, Competitive P2Y12 AntagonistIrreversible P2Y12 Antagonist (Prodrug)
Metabolic Activation Not RequiredRequired (Hepatic)
Onset of Action RapidDelayed (2-6 hours for maximal effect)[2]
Inhibition of Platelet Aggregation Dose-dependentDose-dependent, steady-state inhibition of ~40-60% with repeated dosing[3]
Bleeding Time Expected to increase dose-dependentlyProlongs bleeding time

Experimental Protocols

To facilitate further comparative studies, this section details standardized in vivo protocols for assessing the antiplatelet and antithrombotic effects of compounds like this compound and clopidogrel in murine models.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used model assesses the in vivo efficacy of antithrombotic agents.

Protocol:

  • Anesthetize the mouse (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail).

  • Make a midline cervical incision to expose the left common carotid artery.

  • Carefully dissect the artery from the surrounding tissue.

  • Place a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (typically 5-10%) on the adventitial surface of the artery for 3 minutes.

  • Remove the filter paper and monitor blood flow using a Doppler flow probe.

  • The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.

cluster_0 Surgical Preparation cluster_1 Thrombus Induction cluster_2 Data Acquisition Anesthesia Anesthetize Mouse Incision Midline Cervical Incision Anesthesia->Incision Dissection Expose Carotid Artery Incision->Dissection FeCl3_Application Apply FeCl3-soaked Filter Paper Dissection->FeCl3_Application Incubation Incubate for 3 min FeCl3_Application->Incubation Removal Remove Filter Paper Incubation->Removal Monitoring Monitor Blood Flow (Doppler Probe) Removal->Monitoring Endpoint Time to Occlusion Monitoring->Endpoint

FeCl₃-Induced Thrombosis Model Workflow.

Tail Bleeding Time Assay

This assay provides a measure of in vivo hemostasis and the bleeding risk associated with antiplatelet agents.

Protocol:

  • Anesthetize the mouse.

  • Transect the tail 3-5 mm from the tip using a sharp scalpel.

  • Immediately immerse the tail in pre-warmed (37°C) saline.

  • Record the time from transection until the cessation of bleeding for at least 30 seconds.

  • If bleeding does not stop within a predetermined cutoff time (e.g., 10-15 minutes), the assay is terminated.

Discussion and Future Directions

While clopidogrel is an established antiplatelet agent, its delayed onset of action, irreversible mechanism, and inter-individual variability in metabolic activation present clinical challenges.[2] Direct-acting P2Y12 antagonists like this compound offer a potential advantage with a more rapid and predictable onset of action.

However, a significant gap exists in the literature regarding direct in vivo comparisons of this compound and clopidogrel. Future studies should focus on:

  • Dose-response studies: Establishing and comparing the in vivo dose-response curves for both compounds on platelet aggregation inhibition.

  • Head-to-head thrombosis models: Directly comparing the efficacy of this compound and clopidogrel in models such as the FeCl₃-induced thrombosis model.

  • Bleeding time assessments: Quantitatively comparing the effects of equipotent antithrombotic doses of both compounds on bleeding time to assess their therapeutic index.

Such studies are crucial for a comprehensive understanding of the relative in vivo performance of this compound and will be instrumental in guiding the development of next-generation antiplatelet therapies.

References

A Comparative Guide to MRS2395 and Ticagrelor for Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of P2Y12 receptor antagonists is critical for advancing antiplatelet therapies. This guide provides a detailed comparison of MRS2395, a potent research compound, and ticagrelor, a clinically established drug, focusing on their platelet inhibition properties, mechanisms of action, and the experimental methods used for their evaluation.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and ticagrelor. It is important to note that the experimental conditions for obtaining these values differ, which should be considered when making a direct comparison.

ParameterThis compoundTicagrelor
Target P2Y12 ReceptorP2Y12 Receptor
Binding AntagonistReversible, Allosteric Antagonist[1]
Ki 3.6 µM (inhibition of ADP-induced platelet activation)[2]0.33 - 4.3 nM (radioligand binding studies)[3]
IC50 7 µM (inhibition of ADP-induced cAMP reduction in rat platelets)[2]5 nM (ADP-induced washed-platelet aggregation assay)[4]

Mechanism of Action and Signaling Pathways

Both this compound and ticagrelor exert their antiplatelet effects by antagonizing the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.[2][4] Ticagrelor is a direct-acting antagonist that binds reversibly to the P2Y12 receptor at a site distinct from the ADP binding site, leading to a non-competitive inhibition of receptor signaling.[1][3] This reversible binding allows for a faster offset of its antiplatelet effect compared to irreversible inhibitors.[1] this compound also acts as a potent P2Y12 receptor antagonist.[2]

The antagonism of the P2Y12 receptor by both compounds prevents the downstream signaling cascade that leads to platelet activation. This includes the inhibition of adenylyl cyclase, which results in increased intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event that ultimately inhibits platelet aggregation.

Below are diagrams illustrating the P2Y12 signaling pathway and the mechanism of action of these antagonists.

P2Y12 Signaling Pathway cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GP GPIIb/IIIa Receptor ADP ADP ADP->P2Y12 Binds Gi->AC Inhibits Activation Platelet Activation & Aggregation Gi->Activation Promotes VASP_P VASP-P (Inactive) cAMP->VASP_P VASP VASP VASP->VASP_P Phosphorylation VASP_P->Activation Inhibits Activation->GP

Caption: P2Y12 receptor signaling pathway in platelets.

Antagonist Mechanism of Action cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP ADP ADP ADP->P2Y12 Binding prevented Antagonist This compound or Ticagrelor Antagonist->P2Y12 Blocks Gi->AC VASP_P ↑ VASP-P (Inactive) cAMP->VASP_P Inhibition Inhibition of Platelet Aggregation VASP_P->Inhibition

Caption: Mechanism of action of P2Y12 receptor antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the platelet inhibitory effects of this compound and ticagrelor.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.[5][6] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Workflow:

LTA Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (e.g., 150 x g, 10 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Further Centrifugation (e.g., 2000 x g, 10 min) Centrifuge1->Centrifuge2 Incubate Incubate PRP at 37°C PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Measure Measure Light Transmission (Aggregometer) PPP->Measure Set 100% Aggregation Add_Antagonist Add this compound or Ticagrelor (Vehicle Control) Incubate->Add_Antagonist Add_Agonist Add ADP (e.g., 10 µM) Add_Antagonist->Add_Agonist Add_Agonist->Measure Plot Plot % Aggregation vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for Light Transmission Aggregometry.

Detailed Steps:

  • Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes containing 3.2% sodium citrate as an anticoagulant.[1][7]

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150 x g for 10 minutes) at room temperature.[1] The supernatant PRP is carefully collected. Platelet-poor plasma (PPP), used to set the 100% aggregation baseline, is obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[1]

  • Platelet Count Adjustment (Optional): The platelet count in the PRP can be adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Aggregation Measurement:

    • Aliquots of PRP are placed in siliconized glass cuvettes with a stir bar and warmed to 37°C in an aggregometer.

    • The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • A baseline is recorded for a few minutes before the addition of the test compound.

    • This compound, ticagrelor, or a vehicle control is added to the PRP and incubated for a specified period.

    • Platelet aggregation is induced by adding a known concentration of ADP (e.g., 10 µM).[1]

    • The change in light transmission is recorded for a set duration (e.g., 5-10 minutes).

  • Data Analysis: The maximum percentage of platelet aggregation is determined. For dose-response curves, various concentrations of the antagonist are tested, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal aggregation) is calculated.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the activation state of the P2Y12 receptor signaling pathway. It measures the phosphorylation of VASP at serine 239, which is inversely correlated with P2Y12 receptor activity.

Experimental Workflow:

VASP Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Incubate_PGE1 Incubate Blood with PGE1 Blood->Incubate_PGE1 Incubate_PGE1_ADP Incubate Blood with PGE1 + ADP Blood->Incubate_PGE1_ADP Add_Antagonist Add this compound or Ticagrelor (in parallel tubes) Incubate_PGE1->Add_Antagonist Incubate_PGE1_ADP->Add_Antagonist Fix Fixation Add_Antagonist->Fix Permeabilize Permeabilization Fix->Permeabilize Stain Stain with Fluorescently Labeled Anti-VASP-P Antibody Permeabilize->Stain Flow Flow Cytometry Analysis Stain->Flow Calculate_PRI Calculate Platelet Reactivity Index (PRI) Flow->Calculate_PRI

Caption: Workflow for VASP Phosphorylation Assay.

Detailed Steps:

  • Blood Collection: Whole blood is collected in tubes containing 3.2% sodium citrate.

  • Incubation with Reagents:

    • Aliquots of whole blood are incubated with prostaglandin E1 (PGE1) alone or with a combination of PGE1 and ADP. PGE1 induces VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits this effect.

    • To test the antagonists, this compound or ticagrelor is pre-incubated with the blood samples before the addition of PGE1 and ADP.

  • Fixation and Permeabilization: The platelets are fixed with a fixative solution (e.g., paraformaldehyde) to preserve their cellular structure and then permeabilized with a detergent to allow antibodies to enter the cells.

  • Immunostaining: The permeabilized platelets are incubated with a fluorescently labeled monoclonal antibody specific for the phosphorylated form of VASP (VASP-P).

  • Flow Cytometry: The fluorescence intensity of the stained platelets is measured using a flow cytometer.

  • Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the mean fluorescence intensity (MFI) of the samples incubated with PGE1 alone (MFI_PGE1) and with PGE1 plus ADP (MFI_PGE1+ADP) using the formula: PRI = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100%. A lower PRI indicates a higher degree of P2Y12 receptor inhibition.

Conclusion

Both this compound and ticagrelor are potent inhibitors of the P2Y12 receptor, a critical target for antiplatelet therapy. Ticagrelor is a well-characterized, clinically approved drug with a reversible and direct-acting mechanism. This compound serves as a valuable research tool for studying P2Y12 receptor pharmacology. While direct comparative data under identical experimental conditions is limited, the available information highlights the utility of both compounds in their respective domains. The experimental protocols described herein provide a foundation for conducting further comparative studies to elucidate the subtle differences in their pharmacological profiles.

References

A Comparative Analysis of MRS2395 and PSB-0739 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent P2Y12 receptor antagonists, MRS2395 and PSB-0739, based on their performance in preclinical models of pain. The data and protocols summarized herein are derived from published experimental studies and are intended to inform research and development decisions in the field of analgesia.

Introduction

The P2Y12 receptor, a key player in platelet aggregation, has emerged as a promising therapeutic target for the management of chronic pain, particularly neuropathic and inflammatory pain. Antagonists of this receptor have demonstrated significant analgesic effects in various animal models. This guide focuses on a comparative evaluation of two such antagonists: this compound and PSB-0739. While both compounds target the P2Y12 receptor, they exhibit distinct pharmacological profiles that influence their efficacy and potential clinical utility.

Quantitative Performance Analysis

The following tables summarize the quantitative data on the analgesic effects of this compound and PSB-0739 in different pain models. The data is primarily extracted from a comprehensive study by Sperlágh et al. (2014), which directly compared a panel of P2Y12 receptor antagonists.[1]

Table 1: Efficacy in Inflammatory Pain Model (Complete Freund's Adjuvant-induced Mechanical Hyperalgesia in Rats) [1]

CompoundAdministration RouteMinimal Effective Dose (mED) (mg/kg)Notes
This compoundIntraperitoneal (i.p.)0.1
PSB-0739Intrathecal (i.t.)0.01Most potent among six tested P2Y12R antagonists via this route.

Table 2: Efficacy in Neuropathic Pain Model (Partial Sciatic Nerve Ligation-induced Mechanical Allodynia in Rats) [1][2]

CompoundAdministration RouteMinimal Effective Dose (mED) (mg/kg)Notes
This compoundIntraperitoneal (i.p.)0.1
PSB-0739Intrathecal (i.t.)0.03

Table 3: Efficacy in Acute Thermal Nociception (Hot Plate Test in Rats) [1]

CompoundAdministration RouteEffect
This compoundIntraperitoneal (i.p.)Significant analgesic effect
PSB-0739Intrathecal (i.t.)Significant analgesic effect

Mechanism of Action and Signaling Pathways

Both this compound and PSB-0739 exert their analgesic effects by blocking the P2Y12 receptor, which is upregulated in microglia in the spinal cord in response to nerve injury or inflammation.[1][3] Inhibition of this receptor attenuates microglia activation and the subsequent release of pro-inflammatory cytokines, thereby reducing central sensitization and pain hypersensitivity.[1][4]

However, a key distinction lies in their mode of antagonism. PSB-0739 is a highly selective and potent competitive antagonist of the P2Y12 receptor.[1] In contrast, this compound displays a non-competitive mode of antagonism and has been shown to increase cellular cAMP levels independently of the P2Y12 receptor, suggesting potential off-target effects.[1]

The downstream signaling cascade following P2Y12 receptor activation in microglia involves the GTP-RhoA/ROCK2 pathway, leading to the phosphorylation of p38 MAPK.[3] Both this compound and PSB-0739, by blocking the P2Y12 receptor, are expected to inhibit this pathway.

cluster_upstream Upstream Activation cluster_microglia Microglial Signaling cluster_antagonists Pharmacological Intervention Nerve Injury / Inflammation Nerve Injury / Inflammation ATP Release ATP Release Nerve Injury / Inflammation->ATP Release P2Y12 Receptor P2Y12 Receptor ATP Release->P2Y12 Receptor Activates GTP-RhoA/ROCK2 GTP-RhoA/ROCK2 P2Y12 Receptor->GTP-RhoA/ROCK2 p38 MAPK Phosphorylation p38 MAPK Phosphorylation GTP-RhoA/ROCK2->p38 MAPK Phosphorylation Pro-inflammatory Cytokine Release (e.g., IL-1β) Pro-inflammatory Cytokine Release (e.g., IL-1β) p38 MAPK Phosphorylation->Pro-inflammatory Cytokine Release (e.g., IL-1β) Central Sensitization & Pain Central Sensitization & Pain Pro-inflammatory Cytokine Release (e.g., IL-1β)->Central Sensitization & Pain This compound This compound This compound->P2Y12 Receptor Inhibits (Non-competitive) PSB0739 PSB0739 PSB0739->P2Y12 Receptor Inhibits (Competitive)

P2Y12 Receptor Signaling in Pain and Points of Intervention.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Animal Models of Pain
  • Inflammatory Pain (Complete Freund's Adjuvant - CFA) Model:

    • Species: Male Wistar rats.[1]

    • Procedure: 150 µL of CFA is injected into the plantar surface of the right hind paw to induce a localized and persistent inflammation.[5] Behavioral testing is typically performed 48 hours after CFA injection.[1]

  • Neuropathic Pain (Partial Sciatic Nerve Ligation - PSNL) Model:

    • Species: Male Wistar rats.[1]

    • Procedure: Under anesthesia, the sciatic nerve is exposed, and a partial, tight ligation of the nerve is performed.[1] This procedure leads to the development of mechanical allodynia and thermal hyperalgesia. Behavioral testing is conducted at various time points post-surgery, often starting from day 3.[6]

Behavioral Assays
  • Mechanical Allodynia/Hyperalgesia (Von Frey Test):

    • Apparatus: Calibrated von Frey filaments or an electronic von Frey anesthesiometer.[7][8][9]

    • Procedure: Animals are placed in individual chambers on a wire mesh floor and allowed to acclimatize.[7] Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined as the minimum force required to elicit a withdrawal response.[8]

  • Thermal Nociception (Hot Plate Test):

    • Apparatus: A hot plate apparatus with a controlled surface temperature.[6][10][11]

    • Procedure: The animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[6] A cut-off time is employed to prevent tissue damage.

cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment Animal Model Animal Model Inflammatory Pain (CFA) Inflammatory Pain (CFA) Animal Model->Inflammatory Pain (CFA) Neuropathic Pain (PSNL) Neuropathic Pain (PSNL) Animal Model->Neuropathic Pain (PSNL) Drug Administration Drug Administration Inflammatory Pain (CFA)->Drug Administration Neuropathic Pain (PSNL)->Drug Administration This compound (i.p.) This compound (i.p.) Drug Administration->this compound (i.p.) PSB-0739 (i.t.) PSB-0739 (i.t.) Drug Administration->PSB-0739 (i.t.) Vehicle Control Vehicle Control Drug Administration->Vehicle Control Behavioral Testing Behavioral Testing This compound (i.p.)->Behavioral Testing PSB-0739 (i.t.)->Behavioral Testing Vehicle Control->Behavioral Testing Von Frey Test Von Frey Test Behavioral Testing->Von Frey Test Hot Plate Test Hot Plate Test Behavioral Testing->Hot Plate Test

General Experimental Workflow for Preclinical Pain Studies.

Conclusion

Both this compound and PSB-0739 are effective in alleviating pain in preclinical models, validating the P2Y12 receptor as a viable analgesic target. However, key differences in their potency, optimal route of administration, and pharmacological profile are critical considerations for future research and development. PSB-0739's high potency, particularly via intrathecal administration, and its selectivity suggest it may be a more refined tool for targeting central P2Y12 receptors. The non-competitive nature and potential off-target effects of this compound warrant further investigation to fully characterize its mechanism of action and safety profile. This comparative analysis provides a foundation for researchers to select the most appropriate compound for their specific experimental needs and to guide the development of next-generation P2Y12 receptor-targeting analgesics.

References

A Cross-Validation of MRS2395: Comparative Analysis with Other P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the P2Y12 receptor antagonist MRS2395 with other key antagonists. The performance of these compounds is evaluated using supporting experimental data from various in vitro assays.

The P2Y12 receptor is a critical mediator of platelet activation and a key target for antiplatelet therapies. This compound is a selective antagonist of this receptor, and understanding its performance relative to other widely used antagonists is crucial for its application in research and drug discovery. This guide summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive comparison.

Comparative Efficacy of P2Y12 Antagonists

The potency and efficacy of this compound have been evaluated alongside other P2Y12 receptor antagonists in various functional assays. The following tables summarize the available quantitative data from studies assessing receptor binding affinity (Ki) and functional inhibition (IC50) of ADP-induced platelet aggregation and adenylyl cyclase activity. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

AntagonistKi (µM)Assay TypeSpecies/Cell TypeReference
This compound 3.6 - 3.7ADP-induced platelet aggregationRat platelets[1][2]

Table 1: Receptor Binding Affinity (Ki) of this compound. This table displays the reported Ki value for this compound in inhibiting ADP-induced platelet aggregation.

AntagonistIC50 (µM)Assay TypeSpecies/Cell TypeReference
This compound 7ADP-induced cAMP inhibitionRat platelets[1]
PSB-0739 > Cangrelor > Reactive Blue 2 > Suramin ≈ This compound Adenylyl Cyclase Inhibition (Rank Order)Recombinant human P2Y12 receptor[3]

Table 2: Functional Inhibitory Potency (IC50) of P2Y12 Antagonists. This table presents the IC50 value for this compound in an adenylyl cyclase inhibition assay and its relative potency compared to other antagonists.

Experimental Methodologies

To ensure a thorough understanding of the presented data, detailed protocols for the key experimental assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the P2Y12 receptor.

Materials:

  • Cell membranes expressing the P2Y12 receptor (e.g., from transfected cell lines or platelets).

  • Radioligand (e.g., [³H]-2MeSADP).

  • Test compounds (P2Y12 antagonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a P2Y12 antagonist to block the ADP-mediated inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (IC50) of a P2Y12 antagonist in preventing the agonist-induced inhibition of cAMP production.

Materials:

  • Intact cells expressing the P2Y12 receptor (e.g., platelets or transfected cell lines).

  • P2Y12 agonist (e.g., ADP or 2MeSADP).

  • Adenylyl cyclase stimulator (e.g., forskolin or prostaglandin E1).

  • Test compounds (P2Y12 antagonists).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a P2Y12 agonist in the presence of an adenylyl cyclase stimulator.

  • Incubate for a defined period to allow for changes in intracellular cAMP levels.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or radioimmunoassay.

  • The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production is determined as the IC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is a standard method to assess platelet function and the efficacy of antiplatelet agents.

Objective: To measure the ability of a P2Y12 antagonist to inhibit ADP-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets.

  • Platelet-poor plasma (PPP) as a reference.

  • P2Y12 agonist (e.g., ADP).

  • Test compounds (P2Y12 antagonists).

  • Aggregometer.

Procedure:

  • Prepare PRP and PPP from whole blood by centrifugation.[4]

  • Place a cuvette with PRP in the aggregometer and establish a baseline light transmission (0%).

  • Replace the PRP with PPP to set the maximum light transmission (100%).

  • Pre-incubate the PRP with the test compound or vehicle.

  • Add a P2Y12 agonist (e.g., ADP) to the PRP to induce aggregation.

  • As platelets aggregate, the light transmission through the sample increases.

  • The aggregometer records the change in light transmission over time.

  • The maximum percentage of aggregation is determined, and the IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the ADP-induced aggregation.[5]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for cross-validation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Antagonist P2Y12 Antagonist (e.g., this compound) Antagonist->P2Y12 Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate Platelet_Activation ↓ Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare P2Y12-expressing cells (e.g., platelets, transfected cells) binding_assay Radioligand Binding Assay (Determine Ki) prep_cells->binding_assay camp_assay Adenylyl Cyclase Inhibition Assay (Determine IC50) prep_cells->camp_assay aggregation_assay Platelet Aggregation Assay (Determine IC50) prep_cells->aggregation_assay prep_antagonists Prepare stock solutions of This compound & other antagonists prep_antagonists->binding_assay prep_antagonists->camp_assay prep_antagonists->aggregation_assay data_compilation Compile Ki and IC50 values binding_assay->data_compilation camp_assay->data_compilation aggregation_assay->data_compilation table_generation Generate comparative data tables data_compilation->table_generation conclusion Draw conclusions on relative potency table_generation->conclusion

References

Assessing the Specificity of MRS2395 in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRS2395, a P2Y12 receptor antagonist, with other alternatives, supported by experimental data. The focus is on assessing its specificity in crucial cell-based assays, offering valuable insights for researchers in thrombosis, hemostasis, and drug discovery.

Introduction to this compound and the P2Y12 Receptor

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly found on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. Upon activation by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation, a critical step in the formation of blood clots. Consequently, P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy for the prevention of cardiovascular events. This compound is a potent and selective antagonist of the P2Y12 receptor, making it a valuable tool for studying its physiological and pathological roles.[1][2][3] This guide delves into the specificity of this compound and compares its performance with other widely used P2Y12 antagonists.

Comparative Analysis of P2Y12 Receptor Antagonists

The specificity and potency of a P2Y12 receptor antagonist are critical determinants of its efficacy and safety profile. The following table summarizes the quantitative data for this compound and its key alternatives. It is important to note that direct comparisons of potency values (Ki and IC50) should be interpreted with caution, as they can vary depending on the experimental conditions and assay systems used.

CompoundClassMechanism of ActionTarget ReceptorPotency (Ki)Potency (IC50)Known Off-Target Effects
This compound Nucleotide analogueCompetitive antagonistP2Y123.6 µM (rat platelets)[1][3], 3.7 µM (rat platelets)[2]7 µM (cAMP inhibition, rat platelets)[1][3]Limited data available on off-target effects beyond P2Y receptors.
Cangrelor ATP analogueReversible, competitive antagonistP2Y12--Acts as an inverse agonist at the P2Y12 receptor.[4]
Ticagrelor CyclopentyltriazolopyrimidineReversible, non-competitive allosteric antagonistP2Y12-0.005 ± 0.004 µM (platelet aggregation)[5], 0.059 ± 0.03 µM (GTPγS binding)[5]Inhibits adenosine reuptake via ENT1.[6]
Prasugrel (active metabolite, R-138727) ThienopyridineIrreversible, covalent antagonistP2Y12-1.8 µM (platelet aggregation, rat platelets)[7]The active metabolite is highly specific for the P2Y12 receptor.[1][8]

Signaling Pathways and Experimental Workflows

To understand the assessment of this compound's specificity, it is essential to visualize the underlying molecular mechanisms and experimental procedures.

P2Y12 Receptor Signaling Pathway

Activation of the P2Y12 receptor by ADP triggers a Gi-coupled signaling cascade. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels disinhibit the vasodilator-stimulated phosphoprotein (VASP), promoting platelet activation and aggregation.

P2Y12_Signaling cluster_membrane Cell Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate VASP VASP-P cAMP->VASP Phosphorylates Platelet_Activation Platelet Activation & Aggregation VASP->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling cascade.

Experimental Workflow for Assessing P2Y12 Antagonism

A common workflow to assess the specificity of a P2Y12 antagonist like this compound involves isolating platelets, treating them with the antagonist, stimulating them with a P2Y12 agonist (e.g., ADP), and then measuring the downstream effects.

Experimental_Workflow start Start: Whole Blood Sample platelet_isolation Platelet Isolation (e.g., Centrifugation) start->platelet_isolation antagonist_incubation Incubation with This compound or alternative antagonist platelet_isolation->antagonist_incubation agonist_stimulation Stimulation with P2Y12 Agonist (e.g., ADP) antagonist_incubation->agonist_stimulation measurement Measurement of Platelet Response agonist_stimulation->measurement aggregation Platelet Aggregation Assay measurement->aggregation cAMP cAMP Level Assay measurement->cAMP VASP VASP Phosphorylation Assay measurement->VASP end End: Data Analysis aggregation->end cAMP->end VASP->end

Caption: General experimental workflow.

Logical Relationship of Specificity Assessment

Assessing the specificity of this compound involves comparing its inhibitory activity at the target receptor (P2Y12) with its activity at other related receptors, such as P2Y1 and P2Y13. High specificity is indicated by potent inhibition of P2Y12 with minimal or no effect on other receptors.

Specificity_Logic cluster_receptors Purinergic Receptors This compound This compound P2Y12 P2Y12 (Target) This compound->P2Y12 High Potency (Strong Inhibition) P2Y1 P2Y1 (Off-Target) This compound->P2Y1 Low Potency (Weak/No Inhibition) P2Y13 P2Y13 (Off-Target) This compound->P2Y13 Low Potency (Weak/No Inhibition)

Caption: Specificity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antagonist specificity. Below are protocols for key cell-based assays.

Platelet Aggregation Assay

This assay directly measures the ability of an antagonist to inhibit ADP-induced platelet aggregation.

  • Materials:

    • Freshly drawn human or animal whole blood collected in sodium citrate.

    • Platelet-rich plasma (PRP) prepared by centrifugation.

    • ADP solution (agonist).

    • This compound and other test antagonists.

    • Platelet aggregometer.

  • Procedure:

    • Prepare PRP from whole blood.

    • Pre-incubate a sample of PRP with a known concentration of this compound or a comparator antagonist for a specified time (e.g., 15 minutes) at 37°C.

    • Place the PRP sample in the aggregometer and establish a baseline.

    • Add a submaximal concentration of ADP to induce aggregation.

    • Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

    • Repeat with a range of antagonist concentrations to determine the IC50 value.

cAMP Inhibition Assay

This functional assay measures the ability of a P2Y12 antagonist to block the ADP-mediated inhibition of cAMP production.

  • Materials:

    • Platelets or cell lines expressing the P2Y12 receptor (e.g., CHO-K1 cells).

    • Prostaglandin E1 (PGE1) or forskolin to stimulate adenylyl cyclase.

    • ADP (agonist).

    • This compound and other test antagonists.

    • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Procedure:

    • Pre-incubate platelets or cells with this compound or a comparator antagonist.

    • Stimulate the cells with PGE1 or forskolin to induce cAMP production.

    • Add ADP to activate the P2Y12 receptor and inhibit adenylyl cyclase.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

    • The ability of the antagonist to reverse the ADP-induced decrease in cAMP levels is a measure of its potency.

VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay

This assay provides a specific measure of P2Y12 receptor inhibition by assessing the phosphorylation state of VASP, a downstream target of the cAMP signaling pathway.

  • Materials:

    • Whole blood collected in sodium citrate.

    • PGE1 to stimulate VASP phosphorylation.

    • ADP to inhibit PGE1-stimulated VASP phosphorylation.

    • This compound and other test antagonists.

    • Fixation and permeabilization buffers.

    • Fluorescently labeled anti-VASP-P (phosphorylated VASP) antibody.

    • Flow cytometer.

  • Procedure:

    • Incubate whole blood samples with this compound or a comparator antagonist.

    • Treat the samples with PGE1 alone or a combination of PGE1 and ADP.

    • Fix and permeabilize the platelets to allow antibody access to intracellular proteins.

    • Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP.

    • Analyze the samples by flow cytometry to quantify the mean fluorescence intensity (MFI), which is proportional to the level of VASP phosphorylation.

    • A higher MFI in the presence of the antagonist and ADP indicates effective P2Y12 receptor blockade.

Conclusion

This compound is a valuable pharmacological tool for investigating the P2Y12 receptor. Its specificity in cell-based assays can be rigorously assessed using a combination of platelet aggregation, cAMP inhibition, and VASP phosphorylation assays. When compared to other P2Y12 antagonists, this compound demonstrates potent and selective inhibition of the P2Y12 receptor. However, researchers should be mindful of potential species differences and the specific experimental conditions when interpreting potency and selectivity data. The detailed protocols and comparative data provided in this guide aim to facilitate the effective use of this compound in advancing our understanding of P2Y12 receptor biology and the development of novel antiplatelet therapies.

References

Validating P2Y12 Receptor Engagement: A Comparative Guide to MRS2395 and siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common methods for validating target engagement of the P2Y12 receptor: the pharmacological antagonist MRS2395 and small interfering RNA (siRNA)-mediated knockdown. Understanding the nuances, strengths, and weaknesses of each approach is critical for robust experimental design and accurate data interpretation in drug discovery and validation.

The P2Y12 receptor, a Gαi-coupled receptor, is a key player in platelet activation and is a well-established target for antiplatelet therapies.[1][2][3][4][5] Validating that a compound like this compound directly engages and modulates the P2Y12 receptor is a crucial step in its development. This guide presents a framework for this validation process, comparing the pharmacological approach with a genetic approach.

Data Presentation: Comparing this compound and P2Y12 siRNA

Table 1: Pharmacological Inhibition with this compound

ParameterMethodTypical ResultReference
Binding Affinity (Ki) Radioligand Binding Assay~3.6 µM[6]
Functional Inhibition (IC50) ADP-induced cAMP Inhibition~7 µM[6]
Platelet Aggregation ADP-induced AggregometryInhibition[6]
Downstream Signaling Western Blot (e.g., p-VASP, p-Akt)Decreased Phosphorylation[1][2]

Table 2: Genetic Knockdown with P2Y12 siRNA

ParameterMethodTypical ResultReference
Target mRNA Knockdown qRT-PCR>70% reductionGeneral knowledge from siRNA studies
Target Protein Knockdown Western BlotSignificant reduction in P2Y12 proteinGeneral knowledge from siRNA studies
Platelet Aggregation ADP-induced AggregometryInhibitionGeneral knowledge from siRNA studies
Downstream Signaling Western Blot (e.g., p-VASP, p-Akt)Decreased PhosphorylationGeneral knowledge from siRNA studies

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments used to validate P2Y12 target engagement.

Protocol 1: P2Y12 siRNA Transfection of Platelets or Megakaryocyte Cell Lines

This protocol is adapted for cell lines like MEG-01 or primary platelets.

  • Cell Preparation:

    • For cell lines, seed cells to be 50-70% confluent on the day of transfection.

    • For platelets, isolate from whole blood by centrifugation.

  • siRNA Preparation:

    • Reconstitute lyophilized P2Y12-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.

    • On the day of transfection, dilute the siRNA stock in an appropriate transfection medium (e.g., Opti-MEM).

  • Transfection Complex Formation:

    • Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the transfection medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells.

    • Incubate for 24-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown:

    • After incubation, harvest the cells.

    • Assess P2Y12 mRNA levels by qRT-PCR and P2Y12 protein levels by Western blot.

Protocol 2: Platelet Aggregation Assay
  • Sample Preparation:

    • Prepare platelet-rich plasma (PRP) from citrated whole blood.

  • Treatment:

    • For this compound experiments, pre-incubate PRP with varying concentrations of this compound or vehicle control.

    • For siRNA experiments, use PRP from P2Y12 siRNA-transfected cells or control cells.

  • Aggregation Measurement:

    • Add an agonist, typically ADP, to the PRP to induce aggregation.

    • Measure the change in light transmittance using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

Protocol 3: cAMP Measurement Assay
  • Cell Preparation and Treatment:

    • Prepare cells (platelets or a suitable cell line expressing P2Y12) and treat with either this compound, a vehicle control, or utilize cells with P2Y12 knocked down via siRNA.

  • Stimulation:

    • Stimulate the cells with an adenylate cyclase activator (e.g., forskolin) in the presence or absence of the P2Y12 agonist, ADP.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a fluorescence-based detection kit according to the manufacturer's instructions.

Mandatory Visualizations

Signaling Pathway of the P2Y12 Receptor

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates AC Adenylate Cyclase cAMP cAMP AC->cAMP ADP ADP ADP->P2Y12 Gi->AC inhibits Platelet_Activation Platelet Activation (Aggregation) Gi->Platelet_Activation promotes PKA PKA cAMP->PKA activates VASP VASP PKA->VASP phosphorylates pVASP p-VASP VASP->pVASP pVASP->Platelet_Activation inhibits This compound This compound This compound->P2Y12 antagonizes siRNA P2Y12 siRNA siRNA->P2Y12 knocks down

Caption: P2Y12 receptor signaling cascade and points of intervention.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_methods Intervention Methods cluster_assays Functional Assays cluster_validation Validation Readout This compound Pharmacological Inhibition (this compound) Aggregation Platelet Aggregation Assay This compound->Aggregation cAMP cAMP Measurement This compound->cAMP Western Western Blot (p-VASP, p-Akt) This compound->Western siRNA Genetic Knockdown (P2Y12 siRNA) siRNA->Aggregation siRNA->cAMP siRNA->Western Validation Target Engagement Validated Aggregation->Validation cAMP->Validation Western->Validation

References

A Comparative Guide to the Efficacy of P2Y12 Receptor Antagonists: MRS2395 vs. AR-C69931MX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent P2Y12 receptor antagonists, MRS2395 and AR-C69931MX (also known as Cangrelor). The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to aid in the understanding and evaluation of these two compounds.

Executive Summary

Both this compound and AR-C69931MX are potent antagonists of the P2Y12 receptor, a Gαi-coupled protein that plays a central role in ADP-induced platelet aggregation. AR-C69931MX, a well-characterized adenosine triphosphate analog, has undergone clinical trials and is known for its rapid onset and reversible action.[1][2] this compound is a potent antagonist used in research to investigate the role of the P2Y12 receptor. While direct head-to-head comparative studies with extensive quantitative data are limited, this guide compiles available efficacy data from various sources to facilitate a scientific comparison.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data for this compound and AR-C69931MX, focusing on their potency in inhibiting platelet function. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: In Vitro Efficacy Data

ParameterThis compoundAR-C69931MX (Cangrelor)SpeciesAssay TypeReference
IC50 7 µMNot explicitly stated in provided abstractsHumanADP-induced Platelet Aggregation in PRP[3][4]
Ki 3.6 µM-RatADP-induced Platelet Activation[4][5]
pKb -8.6 - 9.2HumanP2Y12 Receptor Binding[6]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of the potency of an inhibitor. pKb is the negative logarithm of the dissociation constant of a competitive antagonist.

Table 2: In Vivo Efficacy and Pharmacokinetics

ParameterThis compoundAR-C69931MX (Cangrelor)SpeciesModelKey FindingReference
Thrombus Formation Not explicitly stated in provided abstractsInhibited thrombus formation in a FeCl3-induced thrombosis modelWild-type miceFeCl3-induced thrombosisP2Y12-dependent mechanism of action[7]
Pharmacokinetics Not explicitly stated in provided abstractsRapid onset and offset of actionCanineCoronary thrombosis modelSuitable for inhibiting platelet function with reduced bleeding risk[1]
Neuropathic Pain Attenuated microglia activation and increased paw withdrawal latencyNot explicitly stated in provided abstractsRodentSpinal nerve ligation modelPotential therapeutic target for neuropathic pain[8][9]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_antagonists Antagonists ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to G_protein Gαi/βγ P2Y12->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibits This compound This compound This compound->P2Y12 Blocks ARC69931MX AR-C69931MX ARC69931MX->P2Y12 Blocks

Caption: P2Y12 Receptor Signaling Pathway.

The binding of ADP to the P2Y12 receptor activates the inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase.[10] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, reduced protein kinase A (PKA) activity, and consequently, decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[7] This signaling cascade ultimately promotes platelet activation and aggregation.[10] Both this compound and AR-C69931MX act by blocking the P2Y12 receptor, thereby inhibiting this pathway.

Platelet_Aggregation_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Light Transmission Aggregometry (LTA) Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifugation1 2. Low-Speed Centrifugation Blood_Collection->Centrifugation1 PRP 3. Platelet-Rich Plasma (PRP) Supernatant Centrifugation1->PRP Centrifugation2 4. High-Speed Centrifugation of remaining blood Centrifugation1->Centrifugation2 Incubation 6. Incubate PRP with This compound or AR-C69931MX PRP->Incubation PPP 5. Platelet-Poor Plasma (PPP) Supernatant Centrifugation2->PPP Agonist_Addition 7. Add Agonist (e.g., ADP) to induce aggregation Incubation->Agonist_Addition Measurement 8. Measure Light Transmittance over time Agonist_Addition->Measurement Data_Analysis 9. Calculate % Inhibition Measurement->Data_Analysis

Caption: Platelet Aggregation Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of P2Y12 antagonists.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.

2. Assay Procedure:

  • Adjust the platelet count in the PRP if necessary.

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a known volume of PRP to a cuvette with a stir bar and allow it to equilibrate.

  • Add the P2Y12 antagonist (this compound or AR-C69931MX) at various concentrations and incubate for a specified time.

  • Initiate platelet aggregation by adding an agonist, such as ADP (e.g., 3-10 µM).[3]

  • Record the change in light transmittance over time to generate an aggregation curve.

3. Data Analysis:

  • The maximum percentage of aggregation is determined from the curve.

  • The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration.

P2Y12 Receptor Binding Assay

This assay determines the affinity of a compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Cell membranes expressing the P2Y12 receptor.

  • A radiolabeled P2Y12 antagonist (e.g., [³H]-AR-C69931MX).

  • Unlabeled antagonist (this compound or AR-C69931MX) at various concentrations.

  • Binding buffer.

2. Assay Procedure:

  • Incubate the cell membranes with the radiolabeled antagonist and varying concentrations of the unlabeled antagonist.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove any unbound radioligand.

3. Data Analysis:

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The amount of specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

  • The Ki value is determined by analyzing the competition binding data using appropriate software.

Conclusion

Both this compound and AR-C69931MX are effective antagonists of the P2Y12 receptor, a key player in platelet aggregation. AR-C69931MX is a well-documented compound with clinical relevance, demonstrating rapid and reversible inhibition of platelet function.[1] this compound serves as a valuable research tool for elucidating the role of the P2Y12 receptor in various physiological and pathological processes.[8][9] The quantitative data presented, while not from direct comparative studies, provide a basis for understanding the relative potencies of these compounds. The detailed experimental protocols and visual diagrams offer a comprehensive resource for researchers in the field of thrombosis, hemostasis, and drug development. Further head-to-head studies would be beneficial for a more definitive comparison of their efficacy profiles.

References

A Head-to-Head In Vitro Comparison of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Leading P2Y12 Inhibitors

The P2Y12 receptor, a critical mediator of platelet activation and aggregation, is a primary target for antiplatelet therapies. Understanding the in vitro potency and mechanism of action of different P2Y12 antagonists is paramount for the development of novel antithrombotic agents and for guiding preclinical research. This guide provides a head-to-head comparison of the in vitro performance of four major P2Y12 inhibitors: cangrelor, ticagrelor, and the active metabolites of the prodrugs clopidogrel and prasugrel. The data presented is compiled from various in vitro studies to offer a comprehensive overview for the scientific community.

Quantitative Comparison of In Vitro Potency

The following table summarizes the in vitro inhibitory potency (IC50) of cangrelor, ticagrelor, and the active metabolites of clopidogrel and prasugrel on ADP-induced platelet aggregation. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions. Direct comparative studies are essential for a definitive assessment of relative potency.

P2Y12 AntagonistIn Vitro Potency (IC50)Assay TypeSpecies
CangrelorKi: ~1 nMRadioligand BindingHuman
Ticagrelor1.8 µMPlatelet AggregationRat
Ticagrelor Active Metabolite (AR-C124910XX)1.0 µMPlatelet AggregationRat
Prasugrel Active Metabolite (R-138727)1.8 µMPlatelet AggregationRat[1]
Clopidogrel Active Metabolite (R-130964)2.4 µMPlatelet AggregationRat[1]

Note: IC50 represents the concentration of an inhibitor required to inhibit 50% of the maximal response. A lower IC50 value indicates greater potency. Ki (inhibitory constant) is a measure of the binding affinity of an inhibitor to its target. While both reflect potency, they are determined by different experimental methods. The active metabolites of clopidogrel and prasugrel have been shown to have similar in vitro antiplatelet activities[1][2]. However, the greater in vivo antiplatelet effect of prasugrel is attributed to its more efficient generation of the active metabolite[1][2]. In contrast, in vitro studies have shown that the active metabolite of prasugrel is less potent than ticagrelor and its active metabolite in inhibiting platelet aggregation[3].

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate P2Y12 antagonists are provided below. These protocols are generalized representations based on established scientific literature.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is a widely used method to measure platelet aggregation in vitro. The principle of LTA is based on the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Blood collection tubes containing 3.2% sodium citrate.

  • Centrifuge for PRP preparation.

  • Platelet aggregometer.

  • Agonist solution (e.g., Adenosine diphosphate - ADP).

  • P2Y12 antagonist solutions of varying concentrations.

  • Platelet-poor plasma (PPP) for blanking.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate to prevent coagulation.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of the same blood sample at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets.

  • Incubation with Antagonist: Pre-incubate aliquots of PRP with varying concentrations of the P2Y12 antagonist or vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Place the PRP sample in the aggregometer cuvette with a stir bar.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the agonist (e.g., ADP) to the PRP to induce platelet aggregation.

    • Record the change in light transmission over time.

  • Data Analysis: The percentage of platelet aggregation is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a specific method to assess the activity of the P2Y12 receptor signaling pathway. P2Y12 receptor activation by ADP leads to the dephosphorylation of VASP. Therefore, the level of VASP phosphorylation is directly proportional to the degree of P2Y12 receptor inhibition.

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • Prostaglandin E1 (PGE1) solution.

  • ADP solution.

  • P2Y12 antagonist solutions of varying concentrations.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled monoclonal antibody against phosphorylated VASP (p-VASP).

  • Flow cytometer.

Procedure:

  • Blood Sample Preparation: Collect whole blood in sodium citrate tubes.

  • Incubation:

    • In separate tubes, incubate aliquots of whole blood with:

      • PGE1 alone (to induce maximal VASP phosphorylation).

      • PGE1 and ADP (to assess the effect of P2Y12 activation on VASP dephosphorylation).

      • PGE1, ADP, and varying concentrations of the P2Y12 antagonist.

    • Incubate for a defined period at room temperature.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the platelet membrane with a permeabilization buffer to allow intracellular antibody staining.

  • Antibody Staining: Add the fluorescently labeled anti-p-VASP antibody to the fixed and permeabilized cells and incubate.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Measure the mean fluorescence intensity (MFI) of the p-VASP signal in the platelet population for each condition.

  • Data Analysis: The Platelet Reactivity Index (PRI) can be calculated using the MFI values. The IC50 value is determined by plotting the inhibition of VASP dephosphorylation against the antagonist concentration.

Visualizing Key Pathways and Workflows

To further aid in the understanding of P2Y12 antagonist evaluation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Binds Gi Gi Protein P2Y12R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates pVASP p-VASP PKA->pVASP Phosphorylates VASP VASP VASP pVASP->Platelet_Activation Inhibits Antagonist P2Y12 Antagonist Antagonist->P2Y12R Blocks

Caption: P2Y12 receptor signaling pathway and the site of action for P2Y12 antagonists.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Prep Platelet-Rich Plasma (PRP) Preparation (for LTA) Blood_Collection->PRP_Prep Incubate_Antagonist Incubate PRP or Whole Blood with P2Y12 Antagonist Blood_Collection->Incubate_Antagonist for VASP PRP_Prep->Incubate_Antagonist LTA Light Transmission Aggregometry (LTA) Incubate_Antagonist->LTA VASP VASP Phosphorylation Assay Incubate_Antagonist->VASP Data_Analysis Determine % Inhibition Calculate IC50 LTA->Data_Analysis VASP->Data_Analysis

Caption: General experimental workflow for the in vitro evaluation of P2Y12 antagonists.

References

Safety Operating Guide

Essential Safety and Logistics for Handling MRS2395

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for MRS2395, a potent P2Y12 receptor antagonist used in research. The following procedures are based on general laboratory safety protocols and publicly available data, as a specific Material Safety Data Sheet (MSDS) was not publicly available. Researchers should always consult their institution's safety guidelines and, if possible, obtain the supplier-specific SDS before handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, appropriate personal protective equipment is essential to minimize exposure.[1][2][3] Standard laboratory PPE should be used, with specific attention to the following:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.[1] A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, should be worn to prevent skin contact.[1] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect street clothes from contamination.[1]

  • Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation. The appropriate type of respirator should be determined by a qualified safety professional based on a risk assessment.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Weighing and Aliquoting: Handle the powdered form of this compound in a well-ventilated area, preferably within a chemical fume hood or a powder handling enclosure, to minimize inhalation risk.[3] Use designated spatulas and weigh boats.[4]

  • Solution Preparation: this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use. When preparing solutions, work in a fume hood and avoid direct contact with the solvent and the compound.

  • General Practices: Avoid creating dust when handling the powder. Keep containers closed when not in use.[4] After handling, wash hands thoroughly.

Storage:

  • Temperature: Store this compound at -20°C for long-term stability.[5] Some suppliers may ship the product at room temperature, but it is recommended to store it under the conditions specified in the Certificate of Analysis upon receipt.[6]

  • Container: Keep the compound in its original, tightly sealed container to protect it from moisture and light.

  • Segregation: Store this compound away from incompatible materials. While specific incompatibilities are not documented without an MSDS, it is good practice to store it separately from strong oxidizing agents, acids, and bases.[7]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

  • Waste Categorization: Unused this compound and solutions containing it should be treated as chemical waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: Dispose of items such as gloves, weigh boats, and pipette tips that have come into contact with this compound as solid chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.[8]

  • Non-Hazardous Waste: In the absence of a formal hazardous waste determination, it is prudent to handle all waste associated with this compound as chemical waste.[9][10][11]

Data Presentation

Chemical and Pharmacological Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₃₀ClN₅O₄[5]
Molecular Weight 439.94 g/mol [5]
Function P2Y12 Receptor Antagonist[5]
Ki for ADP-induced platelet aggregation 3.7 µM (in rat platelets)
IC₅₀ for ADP-induced cAMP inhibition 7 µM (in rat platelets with PGE1)[6]
In Vivo Experimental Parameters
ParameterDetailsSource
Animal Model Mice (e.g., C57BL/6)[12]
Dose 1.5 mg/kg[12]
Route of Administration Intraperitoneal (i.p.) injection[12]
Vehicle DMSO solution[12]
Frequency Every other day for 5 days[12]

Experimental Protocols

Representative In Vivo Protocol for this compound Administration in Mice

This protocol is a generalized example based on published research and should be adapted to specific experimental needs and institutional guidelines.[13][14][15][16]

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.

  • Formulation Preparation:

    • On the day of the experiment, prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration for injection. The final concentration of DMSO should be minimized to avoid toxicity.

  • Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Administer this compound (e.g., at 1.5 mg/kg) via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.[12]

    • Administer an equivalent volume of the vehicle solution (e.g., DMSO in saline) to the control group.

  • Monitoring:

    • Monitor the animals for any adverse reactions following the injection.

    • Proceed with the experimental paradigm (e.g., behavioral testing, tissue collection) at the predetermined time points.

  • Euthanasia and Tissue Collection:

    • At the end of the experiment, euthanize the animals using an approved method.

    • Collect tissues or blood as required for downstream analysis.

Visualizations

P2Y12 Receptor Signaling Pathway

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates This compound This compound This compound->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation (Aggregation, Degranulation) cAMP->Platelet_Activation Akt Akt PI3K->Akt Activates Akt->Platelet_Activation

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Studies

Experimental_Workflow A Acclimatize Animals B Prepare this compound Formulation A->B C Randomize into Groups (Vehicle, this compound) B->C D Administer Compound (e.g., i.p. injection) C->D E Induce Experimental Model (if applicable) D->E F Conduct Behavioral/ Physiological Assays D->F Direct effect studies E->F G Collect Samples (Tissue, Blood) F->G H Analyze Data G->H

Caption: A generalized workflow for in vivo experiments involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRS2395
Reactant of Route 2
Reactant of Route 2
MRS2395

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.